U-46619 serinol amide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H41NO5 |
|---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
(Z)-N-(1,3-dihydroxypropan-2-yl)-7-[(5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enamide |
InChI |
InChI=1S/C24H41NO5/c1-2-3-6-9-20(28)12-13-22-21(18-14-23(22)30-17-18)10-7-4-5-8-11-24(29)25-19(15-26)16-27/h4,7,12-13,18-23,26-28H,2-3,5-6,8-11,14-17H2,1H3,(H,25,29)/b7-4-,13-12+/t18?,20-,21-,22+,23?/m0/s1 |
InChI Key |
WIIIENCSFQXZSC-ZDAXKTIJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
U-46619 Mechanism of Action in Platelet Aggregation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of U-46619, a stable thromboxane A2 (TXA2) mimetic, in inducing platelet aggregation. U-46619 is a critical tool in the study of platelet function and the development of antiplatelet therapies.[1][2] This document details the signaling pathways initiated by U-46619, presents quantitative data on its effects, and provides detailed experimental protocols for its study.
Introduction to U-46619
U-46619, chemically known as (5Z)-7-{(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl}hept-5-enoic acid, is a potent and stable synthetic analog of the prostaglandin endoperoxide PGH2.[2] It functions as a selective and potent agonist for the thromboxane A2 (TXA2) receptor, also known as the TP receptor.[2][3] Due to the short half-life of endogenous TXA2, U-46619 is widely used in research to investigate the physiological and pathological roles of TXA2 signaling in hemostasis, thrombosis, and vasoconstriction.[1][4]
Core Signaling Pathways of U-46619 in Platelets
The binding of U-46619 to the G protein-coupled TP receptor on the platelet surface initiates a cascade of intracellular events, leading to platelet activation and aggregation. This process is primarily mediated through the activation of two major G protein families: Gαq and Gα12/13.
Gαq-Mediated Pathway
Upon activation by the U-46619-bound TP receptor, the Gαq subunit activates phospholipase C-β (PLCβ). PLCβ then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3-Mediated Calcium Mobilization: IP3 binds to its receptor on the dense tubular system (DTS), the platelet's equivalent of the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5] This initial rise in intracellular Ca2+ is a critical activation signal.
-
DAG-Mediated Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). PKC phosphorylates a multitude of substrate proteins, including pleckstrin (p47), which plays a crucial role in granule secretion and the conformational activation of integrin αIIbβ3.
Gα12/13-Mediated Pathway
The TP receptor is also coupled to Gα12/13 proteins. Activation of this pathway leads to the stimulation of the small GTPase RhoA through the activation of Rho guanine nucleotide exchange factors (RhoGEFs). Activated RhoA, in turn, activates Rho-associated kinase (ROCK). This pathway is primarily responsible for the initial shape change of platelets from a discoid to a spherical form with pseudopods, a process essential for aggregation.
Secondary Amplification Loops
The initial activation by U-46619 is amplified by the release of secondary agonists from platelet granules:
-
ADP Release: U-46619 stimulation triggers the secretion of adenosine diphosphate (ADP) from dense granules.[1][6] Released ADP then acts in an autocrine and paracrine manner, binding to P2Y1 and P2Y12 receptors on the platelet surface, further potentiating the aggregation response.[6]
-
Thromboxane A2 (TXA2) Synthesis: The signaling cascade initiated by U-46619 also leads to the activation of phospholipase A2 (PLA2), which liberates arachidonic acid from membrane phospholipids. Arachidonic acid is then converted to TXA2 by cyclooxygenase-1 (COX-1) and thromboxane synthase, creating a positive feedback loop that further stimulates TP receptors.
The culmination of these signaling events is the "inside-out" activation of the integrin αIIbβ3 receptor. This conformational change increases its affinity for fibrinogen, which acts as a bridge between adjacent platelets, leading to the formation of a stable platelet aggregate.
Caption: U-46619 signaling cascade in platelets.
Quantitative Data on U-46619 Action
The following tables summarize key quantitative parameters related to the effects of U-46619 on human platelets.
Table 1: Receptor Binding and Affinity
| Parameter | Value | Species | Reference |
| Kd (High-affinity site) | 0.041 ± 0.009 µM | Human | [7] |
| Kd (Low-affinity site) | 1.46 ± 0.47 µM | Human | [7] |
| Kd (Kinetic studies) | 11 ± 4 nM | Human | [8] |
| Kd (Equilibrium binding) | 20 ± 7 nM | Human | [8] |
| Bmax (High-affinity site) | 1,166 ± 310 sites/platelet | Human | [7] |
| Bmax (Equilibrium binding) | 550 ± 141 sites/platelet | Human | [8] |
Table 2: Functional Potency (EC50 Values)
| Parameter | EC50 Value | Species | Reference |
| Platelet Aggregation | 1.31 ± 0.34 µM | Human | [7][9] |
| Platelet Aggregation | 0.58 µM | Rabbit | [10] |
| Platelet Shape Change | 0.035 ± 0.005 µM | Human | [7][9] |
| Myosin Light Chain Phosphorylation | 0.057 ± 0.021 µM | Human | [7][9] |
| Serotonin Release | 0.54 ± 0.13 µM | Human | [7][9] |
| Fibrinogen Receptor Exposure | 0.53 ± 0.21 µM | Human | [7][9] |
| Calcium Release (Control) | 275 ± 51 nM | Human | [11][12] |
| Calcium Release (Desensitized) | 475 ± 71 nM | Human | [11][12] |
| TP Receptor Agonism | 0.035 µM | Not Specified | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of U-46619 on platelet function.
Platelet Aggregometry
This assay measures the extent of platelet aggregation in response to U-46619 by monitoring changes in light transmission through a platelet suspension.
Caption: Workflow for Platelet Aggregometry.
Protocol:
-
Blood Collection: Draw venous blood from healthy, consenting donors into tubes containing 3.2% sodium citrate as an anticoagulant.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature without brake to obtain platelet-rich plasma (PRP).
-
Platelet Count Adjustment: Determine the platelet count in the PRP and adjust it to a final concentration of 2.5 x 10⁸ platelets/mL using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes).
-
Assay Procedure:
-
Pipette 450 µL of the adjusted PRP into a glass aggregometer cuvette containing a magnetic stir bar.
-
Incubate the cuvette at 37°C for 5 minutes in the heating block of a lumi-aggregometer.
-
Add 50 µL of U-46619 solution to achieve the desired final concentration. A concentration-response curve is typically generated using a range of U-46619 concentrations (e.g., 10 nM to 10 µM).
-
Record the change in light transmission for 5-10 minutes. An increase in light transmission corresponds to platelet aggregation.
-
-
Data Analysis: Determine the maximum percentage of aggregation for each U-46619 concentration and calculate the EC50 value from the resulting concentration-response curve.
Measurement of Intracellular Calcium ([Ca2+]i)
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration in platelets following stimulation with U-46619.[5][13][14]
Caption: Workflow for Intracellular Calcium Measurement.
Protocol:
-
Platelet Preparation: Prepare PRP as described in the platelet aggregometry protocol.
-
Dye Loading:
-
Washing: After incubation, wash the platelets to remove extracellular Fura-2 AM. This is typically done by centrifuging the platelet suspension and resuspending the platelet pellet in a calcium-free buffer.
-
Fluorescence Measurement:
-
Transfer the Fura-2-loaded platelet suspension to a cuvette or a 96-well plate suitable for fluorescence measurements.
-
Measure the baseline fluorescence by alternately exciting the sample at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Add U-46619 at the desired concentration.
-
Continuously record the fluorescence intensities at both excitation wavelengths for a set period (e.g., 5 minutes).
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm.
-
This ratio is directly proportional to the intracellular calcium concentration and can be calibrated to determine the absolute [Ca2+]i using the Grynkiewicz equation.
-
Analyze the kinetic data to determine parameters such as the peak increase in [Ca2+]i and the area under the curve.
-
Western Blotting for Signaling Protein Phosphorylation
This method is used to detect the phosphorylation status of key signaling proteins in the U-46619-activated pathways, such as PLC, PKC substrates, and components of the MAPK pathway.
Protocol:
-
Platelet Stimulation and Lysis:
-
Prepare washed platelets and resuspend them in a suitable buffer.
-
Stimulate the platelets with U-46619 for various time points.
-
Terminate the stimulation by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin or non-fat milk in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest.
-
Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities and normalize them to a loading control (e.g., total protein or a housekeeping protein like β-actin) to determine the relative change in phosphorylation.
-
Platelet Secretion Assay (ATP/ADP Release)
This assay quantifies the release of dense granule contents, such as ATP and ADP, upon platelet stimulation with U-46619.[15]
Protocol:
-
Platelet Preparation: Use washed human platelet suspensions.[15]
-
Stimulation: Stimulate the platelets with U-46619 (e.g., 1 µmol/l) for various time intervals.[15]
-
Sample Collection: At each time point, stop the reaction and pellet the platelets by centrifugation.
-
Nucleotide Measurement:
-
Collect the supernatant, which contains the released nucleotides.
-
Analyze the concentration of ATP and ADP in the supernatant using high-performance liquid chromatography (HPLC).[15]
-
Alternatively, ATP release can be measured in real-time in a lumi-aggregometer using a luciferin-luciferase reagent.[16]
-
-
Data Analysis: Quantify the amount of ATP and ADP released per 10⁸ platelets at each time point.[15]
Conclusion
U-46619 is an indispensable pharmacological tool for elucidating the complex signaling mechanisms underlying platelet activation and aggregation. A thorough understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, is essential for researchers in the fields of hemostasis, thrombosis, and the development of novel antithrombotic agents. This guide provides a foundational resource for such investigations.
References
- 1. biodatacorp.com [biodatacorp.com]
- 2. U46619 - Wikipedia [en.wikipedia.org]
- 3. U-46619, Thromboxane A2 receptor agonist (CAS 56985-40-1) | Abcam [abcam.com]
- 4. U46619 | Hart Biologicals [hartbio.co.uk]
- 5. Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader [moleculardevices.com]
- 6. Augmentation of U46619 induced human platelet aggregation by aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding of a thromboxane A2/prostaglandin H2 agonist [3H]U46619 to washed human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. benchchem.com [benchchem.com]
- 11. Regulation of thromboxane receptor activation in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of thromboxane receptor activation in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ionbiosciences.com [ionbiosciences.com]
- 14. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of ATP and ADP Secretion from Human and Mouse Platelets by an HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
U-46619: A Technical Guide to a Stable PGH2 Analog for Thromboxane Receptor Research
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
U-46619 is a stable, synthetic analog of the highly labile prostaglandin endoperoxide H2 (PGH2).[1][2] It functions as a potent and selective agonist for the thromboxane A2 (TP) receptor, effectively mimicking the physiological and pathological actions of thromboxane A2 (TXA2).[1][2] Due to its stability in aqueous solutions, U-46619 has become an indispensable pharmacological tool for investigating the roles of the TP receptor in a multitude of processes, most notably platelet aggregation and smooth muscle contraction.[1][2][3] This guide provides a comprehensive overview of U-46619, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and key signaling pathways, to support its application in research and drug development.
Introduction and Chemical Properties
Prostaglandin H2 is a critical intermediate in the biosynthesis of prostanoids, but its inherent instability (a half-life of minutes in aqueous solution) makes it challenging to use in experimental settings.[4] Synthesized in 1975, U-46619 (IUPAC Name: (5Z)-7-{(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl}hept-5-enoic acid) provides a stable chemical probe to study the effects mediated by the TP receptor.[1][2]
Chemical Structure:
Mechanism of Action and Signaling Pathways
U-46619 exerts its biological effects by selectively binding to and activating the TP receptor, a G-protein coupled receptor (GPCR).[3][7] In humans, the TP receptor exists as two isoforms, TPα and TPβ, which couple to distinct intracellular signaling cascades.[4] The primary signaling pathways activated by U-46619 are crucial for its physiological effects.
Gq/11 - Phospholipase C - Calcium Mobilization Pathway
The canonical signaling pathway for the TP receptor involves its coupling to Gq/11 proteins.[5][7] Upon activation by U-46619, the Gαq subunit activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytosol.[7] This rapid increase in intracellular calcium is a primary driver for cellular responses like smooth muscle contraction and platelet shape change.[7][8][9]
G12/13 - RhoA Activation Pathway
In addition to Gq coupling, TP receptors also activate G12/13 proteins.[7][10] This activation leads to the stimulation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA.[6][7][10] Activated RhoA stimulates Rho-associated kinase (ROCK), a key regulator of the actin cytoskeleton and smooth muscle contraction.[7] ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to an increase in phosphorylated myosin light chain and promoting contraction, a mechanism known as calcium sensitization.[11] This pathway is critical for sustained vasoconstriction and platelet activation.[6][7]
MAPK Activation
U-46619 has also been shown to activate members of the mitogen-activated protein kinase (MAPK) family, including p38 MAPK and extracellular signal-regulated kinases (ERK1/2).[3][4][6] This activation can occur downstream of both Gq and G12/13 pathways and contributes to cellular processes such as inflammation, proliferation, and gene expression.[6][10][12]
Quantitative Pharmacological Data
The potency of U-46619 varies depending on the biological system, species, and specific endpoint being measured. The following tables summarize key quantitative data.
Table 1: Receptor Binding Affinity
| Parameter | Value (µM) | Species / Tissue | Notes | Reference |
| Kd (High-affinity) | 0.041 ± 0.009 | Human Platelets | Correlates with platelet shape change and myosin light-chain phosphorylation. | [13] |
| Kd (Low-affinity) | 1.46 ± 0.47 | Human Platelets | Correlates with serotonin release and aggregation. | [13] |
| Kd | 0.0155 ± 0.0026 | Rat Vascular Smooth Muscle Cells (WKY) | Single class of binding site identified. | [12] |
| Kd (High-affinity) | 0.0023 ± 0.0006 | Rat Vascular Smooth Muscle Cells (SHR) | Two classes of sites found in spontaneously hypertensive rats. | [12] |
| Kd (Low-affinity) | 1.4 ± 0.5 | Rat Vascular Smooth Muscle Cells (SHR) | Low-affinity site associated with mitogenic effects. | [12] |
Table 2: Functional Potency (EC50 Values)
| Biological Effect | EC50 Value (µM) | Species / Tissue | Reference |
| Platelet-Related | |||
| Platelet Shape Change | 0.035 | Human | [11][13] |
| Myosin Light Chain Phosphorylation | 0.057 | Human | [11][13] |
| Fibrinogen Receptor Exposure | 0.53 | Human | [11][13] |
| Serotonin Release | 0.54 | Human | [11][13] |
| Platelet Aggregation | 1.31 | Human | [11][13] |
| Platelet Aggregation | 0.58 | Rabbit | [14] |
| Vasoconstriction | |||
| Vasoconstriction | ~0.016 (16 nM) | Human Resistance Arteries | [8][14] |
| General Agonism | |||
| TP Receptor Agonism | 0.035 | Not Specified | [3][4] |
Key Experimental Protocols
U-46619 is a standard reagent for inducing TP receptor-mediated responses in vitro. Below are detailed protocols for common assays.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of U-46619 to induce the aggregation of platelets in vitro, which is quantified by an increase in light transmission through a platelet suspension.
Methodology:
-
Blood Collection: Draw venous blood from healthy, consenting donors who have abstained from anti-platelet medications. Collect blood into tubes containing 3.2% sodium citrate as an anticoagulant.[14]
-
PRP Preparation: Centrifuge the citrated blood at 200 x g for 15 minutes at room temperature without a brake to prepare platelet-rich plasma (PRP).[14] Carefully collect the upper PRP layer.
-
PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which serves as a blank.[1]
-
Assay Procedure:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.[14]
-
Pipette 450 µL of adjusted PRP into an aggregometer cuvette containing a magnetic stir bar.[14]
-
Incubate the cuvette at 37°C for at least 5 minutes in the aggregometer's heating block with constant stirring.[14]
-
Set the baseline for 0% aggregation using the PRP sample and 100% aggregation using the PPP sample.[3]
-
Initiate aggregation by adding 50 µL of a U-46619 working solution to achieve the desired final concentration.[14]
-
Record the change in light transmission for 5-10 minutes.[1][14]
-
-
Data Analysis: The maximum percentage change in light transmission is quantified. A concentration-response curve is generated to calculate the EC50 value.[14]
Vasoconstriction Assay (Isolated Tissue Organ Bath)
This ex vivo assay measures the contractile response of isolated arterial rings to U-46619, providing a direct assessment of its vasoconstrictor properties.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize an animal model (e.g., rat, mouse) according to approved protocols.
-
Carefully dissect the desired artery (e.g., thoracic aorta, mesenteric artery) and place it in ice-cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1).[15]
-
Clean the artery of adhering fat and connective tissue and cut it into rings of 2-4 mm in length.[15]
-
-
Mounting: Suspend each arterial ring between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously aerated with carbogen (95% O₂ / 5% CO₂). One hook is fixed, and the other is connected to an isometric force transducer.[15]
-
Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a predetermined resting tension (e.g., 1-2 grams for rat aorta), washing with fresh buffer every 15-20 minutes.[15]
-
Viability Check: Induce a contraction with a high concentration of potassium chloride (KCl, e.g., 60-80 mM) to ensure tissue viability. Wash the tissue to return to baseline tension.[15]
-
Concentration-Response Curve:
-
Data Analysis: Record the isometric tension continuously. Normalize the contractile response to the maximum contraction induced by KCl and plot a concentration-response curve to determine the EC50 and Emax values.[15]
Intracellular Calcium Mobilization Assay
This cell-based assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) following TP receptor activation by U-46619, typically using a fluorescent calcium indicator.
Methodology:
-
Cell Preparation: Plate cells stably or transiently expressing the TP receptor (e.g., HEK293 cells) onto a 96-well, black-walled, clear-bottom plate and grow to confluence.[1]
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 5 µM Fluo-4 AM or Fura-2 AM) and a mild detergent like Pluronic F-127 (e.g., 0.02%) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).[1][16]
-
Remove the culture medium, wash the cells once with HBSS, and add the loading buffer to each well.[1]
-
Incubate for 45-60 minutes at 37°C in the dark.[1]
-
After incubation, gently wash the cells twice with HBSS to remove any extracellular dye.[1]
-
-
Assay Procedure:
-
Place the plate into a fluorescence plate reader (e.g., FlexStation) equipped with an automated injection system.[14][16]
-
Establish a stable baseline fluorescence reading for each well.[1]
-
Program the instrument to inject the U-46619 solution at various concentrations into the wells.[1]
-
Immediately begin recording the change in fluorescence intensity over time (e.g., every second for 2-3 minutes).[1]
-
-
Data Analysis: The change in fluorescence intensity is proportional to the change in [Ca²⁺]i. Analyze the peak fluorescence response to generate concentration-response curves and calculate EC50 values.[1]
Conclusion
U-46619 remains a cornerstone pharmacological agent for the study of thromboxane A2 biology. Its stability and potent, selective agonism at TP receptors allow for reproducible and robust investigation of signaling pathways and physiological responses. The data and protocols compiled in this guide are intended to facilitate rigorous and effective research into the multifaceted roles of the TP receptor in health and disease, aiding in the development of novel therapeutic strategies for cardiovascular and inflammatory disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. U46619 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. U 46619 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 5. U-46619, Thromboxane A2 receptor agonist (CAS 56985-40-1) | Abcam [abcam.com]
- 6. RhoA downstream of Gq and G12/13 Pathways regulates Protease-activated Receptor-mediated dense granule release in platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reprocell.com [reprocell.com]
- 9. Effects of U46619 on intracellular Ca++ concentration and tension in human umbilical artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thromboxane A2 receptor-mediated G12/13-dependent glial morphological change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. Low-affinity thromboxane receptor mediates proliferation in cultured vascular smooth muscle cells of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Vasoconstrictive Properties of U-46619
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-46619 is a synthetic, stable analog of the prostaglandin endoperoxide PGH2.[1] It is a potent and selective agonist of the thromboxane A2 (TXA2) receptor, also known as the thromboxane-prostanoid (TP) receptor.[2] Due to the high instability of the endogenous ligand TXA2, U-46619 serves as an invaluable tool for in vitro and ex vivo studies investigating TXA2-mediated physiological and pathological processes, particularly its profound vasoconstrictive effects.[2] This technical guide provides a comprehensive overview of the vasoconstrictive properties of U-46619, including its mechanism of action, detailed experimental protocols for its investigation, and a summary of its quantitative effects in various vascular beds.
Mechanism of Action: Thromboxane A2 Receptor Signaling
The vasoconstrictive effects of U-46619 are mediated through its binding to TP receptors on vascular smooth muscle cells (VSMCs). TP receptors are G-protein coupled receptors (GPCRs) that exist in two main isoforms, TPα and TPβ, which arise from alternative splicing of the same gene.[2] Upon agonist binding, the TP receptor activates multiple downstream signaling cascades, primarily involving coupling to Gq and G13 proteins.[2]
Gq Pathway: Activation of the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of intracellular calcium (Ca2+).[3] The resulting increase in cytosolic Ca2+ leads to the activation of myosin light chain kinase (MLCK), phosphorylation of myosin light chains, and subsequent smooth muscle contraction. DAG, along with the elevated Ca2+, activates protein kinase C (PKC), which contributes to the sustained phase of contraction.[4]
G13/Rho Pathway: The TP receptor also couples to the G13 protein, which activates the RhoA/Rho-kinase (ROCK) signaling pathway.[3][5] Rho-kinase phosphorylates and inactivates myosin light chain phosphatase (MLCP), thereby increasing the phosphorylation state of the myosin light chain for a given Ca2+ concentration. This "calcium sensitization" mechanism allows for sustained contraction even as intracellular Ca2+ levels begin to decrease.
The following diagram illustrates the primary signaling pathways activated by U-46619 in vascular smooth muscle cells.
Caption: U-46619 signaling pathway in vascular smooth muscle cells.
Quantitative Data on Vasoconstrictive Properties
The potency of U-46619 varies across different vascular beds and species. The half-maximal effective concentration (EC50) is a common measure of its potency. The following table summarizes EC50 values for U-46619-induced vasoconstriction in various preparations.
| Tissue/Vessel Type | Species | EC50 (M) | Reference |
| Human Subcutaneous Resistance Arteries | Human | 1.6 x 10⁻⁸ | [6] |
| Human Saphenous Vein | Human | 1.0 x 10⁻¹⁰ to 3.0 x 10⁻⁷ | [7] |
| Porcine Coronary Arteries (Control) | Porcine | 1.2 x 10⁻⁸ | [8] |
| Porcine Coronary Arteries (Cultured) | Porcine | 3.6 x 10⁻⁸ | [8] |
| Rat Pulmonary Artery | Rat | - | [5] |
| Rat Middle Cerebral Artery | Rat | - | [9] |
| Mouse Intrarenal Artery | Mouse | - | [4] |
| Mouse Coronary Artery | Mouse | - | [3] |
| Rat Small Airways (<250 µm) | Rat | 6.9 x 10⁻⁹ | [10] |
| Rat Large Airways (>420 µm) | Rat | 6.6 x 10⁻⁸ | [10] |
Experimental Protocols
Isolated Artery Ring Myography
This ex vivo assay is a standard method to assess the contractile effect of U-46619 on isolated blood vessels, providing direct insights into its role in regulating vascular tone.[6]
Methodology:
-
Tissue Preparation: Segments of arteries (e.g., human subcutaneous resistance arteries, rat pulmonary arteries) are dissected and cleaned of surrounding connective tissue in cold physiological salt solution (PSS).[5][6]
-
Mounting: The arterial segments are cut into rings (typically 2-4 mm in length) and mounted on two stainless steel wires or hooks in an organ bath. One wire is fixed, and the other is connected to a force transducer to measure isometric tension.[6]
-
Equilibration: The organ bath is filled with PSS, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2. The artery rings are allowed to equilibrate for a period of 60-90 minutes under a predetermined resting tension.[5]
-
Viability Check: The viability of the rings is assessed by contracting them with a high concentration of potassium chloride (KCl), typically 60-90 mM.[5][11]
-
Cumulative Concentration-Response Curve: After a washout and return to baseline, U-46619 is added to the organ bath in a cumulative manner, with increasing concentrations at set time intervals. The resulting increase in tension is recorded until a maximal response is achieved.[6][11]
-
Data Analysis: The contractile responses are typically expressed as a percentage of the maximal contraction induced by KCl. A concentration-response curve is plotted, and the EC50 value is calculated to determine the potency of U-46619.[6]
The following diagram illustrates the general workflow for an isolated artery ring myography experiment.
Caption: Workflow for isolated artery ring myography.
In Vivo Hemodynamic Studies
Animal models are employed to investigate the systemic and pulmonary hemodynamic effects of U-46619. These studies are crucial for understanding its role in conditions such as pulmonary hypertension.[12][13]
Methodology:
-
Animal Preparation: An appropriate animal model (e.g., pig, goat) is anesthetized and instrumented for hemodynamic monitoring.[13][14] This typically involves the placement of catheters to measure systemic and pulmonary arterial blood pressure.
-
Baseline Measurements: Baseline hemodynamic parameters are recorded before the administration of U-46619.
-
U-46619 Administration: U-46619 is administered, often via intravenous infusion, at varying doses.[13][15]
-
Hemodynamic Monitoring: Key parameters such as mean pulmonary arterial pressure (mPAP), systemic arterial pressure, and heart rate are continuously monitored during and after the infusion.[16]
-
Data Analysis: The changes in hemodynamic parameters from baseline are calculated to assess the in vivo vasoconstrictive effects of U-46619.
Conclusion
U-46619 is a critical pharmacological tool for elucidating the complex roles of the thromboxane A2 pathway in vascular physiology and pathophysiology. Its potent and stable vasoconstrictive properties, mediated through the TP receptor and its downstream signaling cascades, make it an ideal agent for in vitro, ex vivo, and in vivo investigations. The experimental protocols outlined in this guide provide a framework for researchers to further explore the multifaceted actions of U-46619 and its implications in cardiovascular health and disease. The consistent generation of quantitative data, such as EC50 values, across different vascular models will continue to be vital for the development of novel therapeutic strategies targeting the TP receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of U46619-induced contraction in mouse intrarenal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of U46619-induced contraction of rat pulmonary arteries in the presence and absence of the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reprocell.com [reprocell.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. Effects of the thromboxane receptor agonist U46619 and endothelin-1 on large and small airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Modeling of Acute Pulmonary Arterial Hypertension in Pigs Using a Stable Thromboxane A2 Analogue (U46619): Dose Adjustment and Assessment of Hemodynamic Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thromboxane A2 mimetic U-46619 induces systemic and pulmonary hypertension and delayed tachypnea in the goat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Effects of U-46619 on pulmonary hemodynamics before and after administration of BM-573, a novel thromboxane A2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of U-46619: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2, first synthesized in 1975.[1] It is a potent and selective agonist of the thromboxane A2 (TP) receptor, mimicking the physiological and pathological effects of the highly unstable endogenous ligand, thromboxane A2 (TXA2). Due to its stability, U-46619 has become an invaluable pharmacological tool for investigating the roles of the TP receptor in a multitude of physiological processes, including platelet aggregation, smooth muscle contraction, and vasoconstriction. This technical guide provides a comprehensive overview of the discovery and synthesis of U-46619, its mechanism of action, and detailed experimental protocols for its use in pharmacological research.
Discovery and Synthesis
The synthesis of U-46619 was first reported by G. L. Bundy of The Upjohn Company in 1975 in a seminal paper published in Tetrahedron Letters.[1] The development of stable analogs of the naturally occurring but highly unstable prostaglandin endoperoxides, PGG2 and PGH2, was a critical step in understanding their biological functions. U-46619, with its 9,11-methanoepoxy bridge, provided the necessary stability while retaining the potent biological activity of its parent compounds.
Synthetic Workflow
The synthesis of U-46619 is a multi-step process starting from commercially available materials. The following diagram outlines the key steps in the synthetic route as described by Bundy (1975).
Caption: A simplified workflow for the synthesis of U-46619.
Mechanism of Action and Signaling Pathway
U-46619 exerts its biological effects by acting as a potent agonist at the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR). There are two main isoforms of the TP receptor, TPα and TPβ, which are encoded by the same gene but differ in their C-terminal tails due to alternative splicing. Upon binding of U-46619, the TP receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily Gq and G13.
Gq-Mediated Signaling
The activation of Gq by the U-46619-bound TP receptor initiates the following cascade:
-
Phospholipase C (PLC) Activation: Gαq activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate PKC, which then phosphorylates a variety of downstream targets, leading to cellular responses such as platelet granule secretion and smooth muscle contraction.
G13-Mediated Signaling
The TP receptor also couples to G13, which activates the Rho/Rho-kinase (ROCK) pathway. This pathway is particularly important for the sensitization of the contractile machinery in smooth muscle cells to Ca2+ and for platelet shape change.
Signaling Pathway Diagram
Caption: The primary signaling pathway activated by U-46619.
Quantitative Data
The following tables summarize the key quantitative data for U-46619 from various in vitro and in vivo studies.
Table 1: In Vitro Potency (EC50 Values)
| Biological Response | Species/System | EC50 (µM) |
| Platelet Shape Change | Human | 0.035 |
| Myosin Light Chain Phosphorylation | Human Platelets | 0.057 |
| Serotonin Release | Human Platelets | 0.536 |
| Platelet Aggregation | Human | 1.31 |
| Fibrinogen Receptor Binding | Human Platelets | 0.53 |
| Aortic Contraction | Rat | ~0.05 |
| Penile Resistance Artery Contraction | Human | 0.0062 |
| Corpus Cavernosum Contraction | Human | 0.0083 |
Table 2: In Vivo Effects
| Effect | Species | Dose Range |
| Increased Blood Pressure | Spontaneously Hypertensive Rats (i.c.v.) | 1-100 nmol/kg |
| Renal Cortical Vasoconstriction | Rat | Not specified |
| Medullary Vasodilation | Rat | Not specified |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing U-46619.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of U-46619 to induce platelet aggregation in platelet-rich plasma (PRP).
Experimental Workflow:
Caption: Workflow for a U-46619-induced platelet aggregation assay.
Protocol:
-
Blood Collection: Draw venous blood from healthy, drug-free donors into tubes containing 3.2% sodium citrate.
-
PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature. Carefully collect the upper platelet-rich plasma (PRP) layer.
-
Platelet Count Adjustment: Determine the platelet count in the PRP and adjust to a final concentration of 2.5-3.0 x 10^8 platelets/mL with platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed (e.g., 1500 x g for 15 minutes).
-
Aggregation Measurement:
-
Pipette a known volume of adjusted PRP into an aggregometer cuvette with a magnetic stir bar.
-
Incubate the cuvette at 37°C for at least 5 minutes.
-
Set the baseline (0% aggregation) with PRP and 100% aggregation with PPP.
-
Add a small volume of U-46619 solution to achieve the desired final concentration.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to monitor platelet aggregation.
-
-
Data Analysis: Construct a concentration-response curve and calculate the EC50 value for U-46619-induced platelet aggregation.
Smooth Muscle Contraction Assay (Isolated Organ Bath)
This assay assesses the contractile effect of U-46619 on isolated smooth muscle tissues, such as aortic rings.
Protocol:
-
Tissue Preparation: Euthanize the animal (e.g., rat) and carefully dissect the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in length.
-
Mounting: Suspend the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 / 5% CO2. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g). Wash the tissues with fresh buffer every 15-20 minutes.
-
Viability Check: Contract the tissues with a high concentration of potassium chloride (e.g., 60-80 mM) to ensure viability. Wash the tissues and allow them to return to baseline.
-
Concentration-Response Curve: Add U-46619 to the organ bath in a cumulative manner, increasing the concentration in a stepwise fashion (e.g., from 1 nM to 10 µM). Allow the contractile response to stabilize at each concentration before adding the next.
-
Data Analysis: Record the changes in isometric tension. Express the contractile responses as a percentage of the maximal contraction induced by KCl and plot against the U-46619 concentration to determine the EC50.
Conclusion
U-46619 remains an indispensable tool in pharmacology and drug discovery. Its stability and potent, selective agonism at the thromboxane A2 receptor have enabled detailed investigations into the physiological and pathophysiological roles of this critical signaling pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing U-46619 to advance our understanding of hemostasis, thrombosis, cardiovascular disease, and other inflammatory conditions.
References
The Role of U-46619 in Thromboxane A2 Receptor Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of U-46619, a stable synthetic analogue of the prostaglandin endoperoxide PGH2, and its pivotal role as a potent agonist for the Thromboxane A2 (TXA2) receptor, also known as the prostanoid TP receptor. Due to the inherent instability of the endogenous ligand TXA2, which has a half-life of approximately 30 seconds in aqueous solution, U-46619 serves as an indispensable pharmacological tool for investigating the physiological and pathophysiological functions of the TXA2 receptor system.[1][2] This document details the mechanism of action of U-46619, delineates its downstream signaling cascades, presents quantitative pharmacological data, and provides comprehensive protocols for key experimental assays.
Introduction: U-46619 and the Thromboxane A2 Receptor
The Thromboxane A2 (TXA2) receptor is a G-protein coupled receptor (GPCR) that plays a critical role in hemostasis, thrombosis, and the regulation of vascular tone.[1] Its natural ligand, TXA2, is a potent inducer of platelet aggregation and a powerful vasoconstrictor.[3] However, the rapid hydrolysis of TXA2 to its inactive form, thromboxane B2, complicates its direct study.
U-46619 (also known as 9,11-dideoxy-9α,11α-methanoepoxy PGF2α) is a stable PGH2 analogue that acts as a potent and selective TP receptor agonist.[1][2] Its stability in aqueous solutions makes it an ideal reagent for reliably studying TP receptor-mediated processes in vitro and ex vivo, such as platelet shape change, aggregation, and smooth muscle contraction.[1][2]
Mechanism of Action and Signaling Pathways
U-46619 mimics the effects of TXA2 by binding to and activating TP receptors. These receptors exist as two primary isoforms, TPα and TPβ, which arise from alternative splicing and are coupled to distinct G-protein families to initiate intracellular signaling cascades.[1]
The principal signaling pathways activated by U-46619 are:
-
The Gq/Phospholipase C (PLC) Pathway: Upon agonist binding, the TP receptor activates G-proteins of the Gq family. This stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ is a critical signal for platelet activation and smooth muscle contraction. DAG, in turn, activates protein kinase C (PKC).[1][4]
-
The G12/G13/RhoA Pathway: TP receptors also couple to G12/G13 proteins, leading to the activation of the small GTPase, RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), which contributes to the calcium sensitization of the contractile apparatus in smooth muscle cells and plays a role in platelet shape change.[4][5]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Downstream of these initial events, U-46619 has been shown to activate components of the MAPK pathway, including ERK-1, ERK-2, and p38, which are involved in cellular processes like inflammation and cell proliferation.[6]
Quantitative Pharmacological Data
The potency and binding affinity of U-46619 can vary depending on the tissue and the specific response being measured. The following tables summarize key quantitative parameters from studies on human platelets and vascular tissues.
Table 1: Binding Affinity of [³H]-U-46619 in Human Platelets
| Parameter | Value (mean ± SEM) | Number of Binding Sites/Platelet | Reference |
| High-Affinity K_d_ | 20 ± 7 nM | 550 ± 141 | [7] |
| High-Affinity K_d_ | 41 ± 9 nM | 1,166 ± 310 | [1] |
| Low-Affinity K_d_ | 1.46 ± 0.47 µM | N/A | [1] |
| B_max_ | 9.1 ± 2.3 fmol/10⁷ platelets | - | [7] |
K_d_ (Dissociation Constant): A measure of binding affinity; lower values indicate higher affinity. B_max_ (Maximum Binding Capacity): Represents the density of receptors in the tissue.
Table 2: Functional Potency (EC₅₀) of U-46619
| Assay / Response | Species / Tissue | EC₅₀ Value (approx.) | Reference(s) |
| Platelet Shape Change | Human Platelets | 35 nM | [1][8] |
| Myosin Light Chain Phos. | Human Platelets | 57 nM | [1][8] |
| Serotonin Release | Human Platelets | 540 nM | [1][8] |
| Platelet Aggregation | Human Platelets | 580 nM - 1.31 µM | [1][8] |
| Fibrinogen Receptor Exp. | Human Platelets | 530 nM | [1] |
| Vasoconstriction | Human Resistance Arteries | 16 nM | [1][9] |
| Vasoconstriction | Coronary Arteries (Control) | 12 nM | [10] |
EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.
Key Experimental Protocols
Detailed methodologies are essential for the reproducible study of U-46619's effects. Below are protocols for three fundamental assays.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of U-46619 to induce platelet aggregation in vitro, which is quantified by an increase in light transmission through a platelet suspension.[1]
Methodology:
-
Blood Collection: Draw venous blood from healthy, consenting donors (who have abstained from anti-platelet medication for at least 10 days) into tubes containing 3.2% sodium citrate (9:1 blood-to-anticoagulant ratio).[1][11]
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the citrated blood at 150-200 x g for 15-20 minutes at room temperature without brake.[1][12] Carefully transfer the upper, straw-colored PRP layer into a separate sterile tube. Keep PRP at room temperature for use within 3-4 hours.[13]
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes to pellet the remaining cells.[12] The resulting supernatant is PPP.
-
Assay Procedure:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP if necessary.[1]
-
Pipette an aliquot (e.g., 450 µL) of the adjusted PRP into a glass aggregometer cuvette with a siliconized magnetic stir bar.[1]
-
Incubate the cuvette at 37°C for at least 5 minutes in the heating block of a lumi-aggregometer.[1][12]
-
Calibrate the aggregometer by setting 0% light transmission with the PRP sample and 100% transmission with a PPP sample.
-
Add a small volume (e.g., 50 µL) of U-46619 solution to achieve the desired final concentration.
-
Record the change in light transmission for 5-10 minutes.[1]
-
-
Data Analysis: The maximum percentage change in light transmission is recorded as the aggregation response. Generate a concentration-response curve to calculate the EC₅₀ value.
Intracellular Calcium Mobilization Assay
This assay measures the U-46619-induced increase in intracellular calcium concentration ([Ca²⁺]i) using fluorescent calcium indicators in either cultured cells expressing the TP receptor or in platelets.
Methodology:
-
Cell Preparation:
-
Cultured Cells: Seed cells (e.g., HEK293 cells stably expressing the human TP receptor) into black-wall, clear-bottom 96-well plates and culture overnight.[12]
-
Platelets: Use washed platelets prepared from PRP.
-
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM or Fura-2 AM) and Pluronic F-127 (e.g., 0.02%) in a suitable salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).[12]
-
Remove culture medium from cells, wash once with HBSS, and add the dye-loading buffer.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.[12]
-
-
Wash: Gently wash the cells two to three times with HBSS to remove extracellular dye.[1] Add a final volume of HBSS to each well.
-
Assay Procedure:
-
Place the plate into a fluorescence plate reader (e.g., FlexStation) equipped with an automated injection system.
-
Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Program the instrument to inject U-46619 at various concentrations.
-
Immediately begin recording the change in fluorescence intensity over time (e.g., every second for 2-3 minutes).[12]
-
-
Data Analysis: The increase in fluorescence intensity is proportional to the rise in [Ca²⁺]i. Data can be expressed as peak fluorescence change from baseline or as the area under the curve.
Vasoconstriction Assay (Wire Myography)
This ex vivo assay assesses the contractile effect of U-46619 on isolated blood vessels, providing direct insight into its role in regulating vascular tone.[1]
Methodology:
-
Tissue Dissection: Isolate arterial segments (e.g., human subcutaneous resistance arteries, rat mesenteric arteries, or mouse coronary arteries) in ice-cold physiological salt solution (PSS).[9][14][15] Carefully dissect away adherent connective tissue.
-
Mounting: Cut the artery into small rings (e.g., 2 mm in length). Mount the rings on two small stainless steel wires in the chamber of a wire myograph. One wire is attached to a force transducer, and the other to a micrometer.[9][14]
-
Equilibration: Submerge the mounted rings in PSS, gas with 95% O₂ / 5% CO₂, and maintain at 37°C. Allow the vessels to equilibrate for 60-90 minutes under a standardized resting tension.[1][14]
-
Viability Test: Contract the vessels with a high-potassium solution (e.g., 60 mM KCl) to ensure tissue viability. Wash the vessels with PSS and allow them to return to baseline tension.[1]
-
Concentration-Response Curve:
-
Add U-46619 to the myograph chamber in a cumulative, stepwise manner (e.g., from 1 nM to 10 µM).[1]
-
Allow the contractile response (isometric tension) to stabilize at each concentration before adding the next.
-
-
Data Recording and Analysis: Continuously record the isometric tension. Express the contractile response as a percentage of the maximum contraction induced by KCl. Plot the concentration-response curve to determine the EC₅₀ and maximum effect (E_max_).
Conclusion
U-46619 is a potent and stable thromboxane A2 receptor agonist that is fundamental to the study of TP receptor pharmacology. Its ability to reliably activate Gq/PLC and G13/RhoA signaling pathways makes it an invaluable tool for elucidating the mechanisms of platelet aggregation and vasoconstriction. The quantitative data and detailed experimental protocols provided in this guide serve as a comprehensive resource for researchers investigating the multifaceted roles of the thromboxane signaling axis in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. U46619 | Hart Biologicals [hartbio.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Mechanisms of U46619-induced contraction in mouse intrarenal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Principles and Methods of Preparation of Platelet-Rich Plasma: A Review and Author's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding of a thromboxane A2/prostaglandin H2 agonist [3H]U46619 to washed human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reprocell.com [reprocell.com]
- 10. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Mechanisms of U46619-induced contraction of rat pulmonary arteries in the presence and absence of the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of U46619-, endothelin-1- or phenylephrine-induced changes in cellular Ca2+ profiles and Ca2+ sensitisation of constriction of pressurised rat resistance arteries - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Basic Research Applications of U-46619: A Stable Thromboxane A2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
U-46619 is a potent and stable synthetic analog of the prostaglandin endoperoxide PGH2 and a mimetic of thromboxane A2 (TXA2).[1][2] Its stability in aqueous solutions, unlike the highly labile endogenous TXA2, makes it an indispensable tool for in vitro and ex vivo research into TXA2-mediated physiological and pathological processes.[3] U-46619 selectively and potently activates the thromboxane prostanoid (TP) receptor, a G-protein-coupled receptor (GPCR), initiating a cascade of intracellular signaling events.[2][3] This guide provides an in-depth overview of the core research applications of U-46619, its mechanism of action, detailed experimental protocols, and key quantitative data to facilitate its effective use in a laboratory setting. Its principal applications lie in the study of platelet activation, aggregation, vasoconstriction, and the modeling of pulmonary hypertension.[1][4][5]
Mechanism of Action and Signaling Pathways
U-46619 exerts its effects by binding to and activating the TP receptor.[2] There are two main isoforms of this receptor, TPα and TPβ, which arise from alternative splicing of the same gene.[3] Upon agonist binding, the TP receptor couples to at least two primary G-protein families: Gq and G13, leading to the activation of distinct downstream signaling cascades that mediate key cellular responses like platelet shape change, aggregation, and smooth muscle contraction.[3][6]
Gq-Mediated Pathway
Activation of the Gq alpha subunit stimulates phospholipase C (PLC).[3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a rapid increase in cytosolic Ca2+ concentration.[3][6] DAG, in conjunction with elevated Ca2+, activates Protein Kinase C (PKC), which phosphorylates numerous downstream targets, contributing to cellular responses.[7]
G13-Mediated Pathway
Concurrently, U-46619-induced TP receptor activation stimulates the G13 alpha subunit. This activates the small GTPase RhoA, which in turn activates Rho-associated kinase (ROCK).[2][6] ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to a net increase in the phosphorylation of myosin light chain (MLC). This "calcium sensitization" mechanism enhances the contractility of smooth muscle cells at a given Ca2+ concentration and is crucial for platelet shape change.[8][9]
The combined activation of these pathways results in a robust and coordinated cellular response, such as platelet aggregation and vasoconstriction.
Quantitative Data Summary
The potency of U-46619 varies depending on the biological system, species, and specific response being measured. The following tables summarize key quantitative parameters reported in the literature.
Table 1: In Vitro Potency (EC50) of U-46619
| Parameter | Species / System | Value (µM) | Reference(s) |
| TP Receptor Agonism | - | 0.035 | [3][10] |
| Platelet Shape Change | Human | 0.035 | [8][9] |
| Myosin Light Chain Phos. | Human | 0.057 | [8][9] |
| Platelet Aggregation | Human | 1.31 | [8][9][11] |
| Platelet Aggregation | Rabbit | 0.58 | [3] |
| Serotonin Release | Human | 0.54 | [8][9] |
| Fibrinogen Receptor Exp. | Human | 0.53 | [9][11] |
| Vasoconstriction | Human Resistance Arteries | ~0.016 | [3][5] |
Table 2: Receptor Binding Affinity of U-46619
| Parameter | Species / System | Value (nM) | Reference(s) |
| Kd (High-affinity site) | Washed Human Platelets | 41 | [8] |
| Kd (Low-affinity site) | Washed Human Platelets | 1460 | [8] |
| Kd | Washed Human Platelets | 11 - 20 | [12] |
Core Research Applications & Experimental Protocols
U-46619 is a cornerstone tool in several areas of basic research, primarily focused on the cardiovascular and pulmonary systems.
Platelet Aggregation Studies
U-46619 is widely used to induce platelet aggregation in vitro to study the mechanisms of thrombosis, evaluate anti-platelet therapies, and diagnose platelet function disorders.[1][13] The process is typically monitored using light transmission aggregometry (LTA), where an increase in light transmission through a suspension of platelet-rich plasma (PRP) corresponds to the formation of platelet aggregates.[3]
-
Blood Collection: Draw venous blood from healthy, consenting donors into tubes containing 3.2% sodium citrate as an anticoagulant.[3]
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature. This separates the PRP (supernatant) from red and white blood cells.[3]
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma, which is used as a blank or for sample dilution.[3]
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.[3]
-
Assay Procedure:
-
Pipette an aliquot (e.g., 450 µL) of the adjusted PRP into a glass aggregometer cuvette containing a small magnetic stir bar.[3]
-
Incubate the cuvette at 37°C for 5 minutes in the heating block of a lumi-aggregometer.[3]
-
Place the cuvette in the aggregometer and establish a baseline reading.
-
Add a small volume (e.g., 50 µL) of U-46619 solution to achieve the desired final concentration (a typical concentration-response curve may range from 10 nM to 10 µM).[3]
-
Record the change in light transmission for 5-10 minutes. The increase in light transmission reflects the extent of platelet aggregation.[3]
-
-
Data Analysis: Determine the maximum percentage of aggregation for each U-46619 concentration. Plot the results to generate a concentration-response curve and calculate the EC50 value.[3]
Vasoconstriction and Vascular Reactivity Studies
U-46619 is a potent vasoconstrictor and is routinely used in ex vivo studies of isolated blood vessels to investigate vascular tone regulation, endothelial function, and the efficacy of vasodilatory drugs.[5][6][14] These experiments are typically performed using a wire myograph system.
-
Tissue Preparation:
-
Isolate small resistance arteries (e.g., subcutaneous, coronary, or pulmonary arteries) from animal models or human biopsies and place them in cold, oxygenated physiological salt solution (PSS).[5][14]
-
Carefully dissect segments of the artery (approx. 2 mm in length) and remove adhering connective tissue.
-
-
Mounting:
-
Thread two thin wires (e.g., 40 µm diameter) through the lumen of the vessel segment.[5]
-
Mount the wires onto the jaws of the wire myograph, with one jaw connected to a micrometer and the other to a force transducer.[5]
-
Submerge the mounted vessel in a chamber containing PSS, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
-
Equilibration and Normalization:
-
Gradually stretch the vessel to its optimal resting tension, which is determined by a normalization procedure to mimic physiological conditions.
-
Allow the vessel to equilibrate for at least 60 minutes under the standardized resting tension.[3]
-
-
Viability Check: Contract the vessel with a high concentration of potassium chloride (KCl, e.g., 60 mM) to ensure tissue viability. Wash out the KCl and allow the tension to return to baseline.
-
Assay Procedure:
-
Construct a cumulative concentration-response curve by adding U-46619 to the chamber in a stepwise manner (e.g., from 1 nM to 10 µM), allowing the contractile response to plateau at each concentration.
-
Record the isometric force generated by the vessel segment.
-
-
Data Analysis: Normalize the contractile response to the maximum contraction induced by KCl. Plot the concentration-response curve and calculate the EC50 and maximum contractile response (Emax).
Animal Models of Pulmonary Hypertension
U-46619 is used to induce acute, stable, and reversible pulmonary arterial hypertension (PAH) in large animal models, such as pigs and goats.[4][15][16] This application is critical for studying the pathophysiology of PAH and for the preclinical evaluation of novel therapeutic interventions.[15][17] Continuous intravenous infusion of U-46619 leads to a rapid and sustained increase in pulmonary arterial pressure.[16][18] The dose must be carefully titrated to achieve the target level of hypertension without causing systemic hemodynamic collapse.[4]
Conclusion
U-46619 is a powerful and versatile pharmacological tool for investigating the diverse roles of the thromboxane A2 pathway. Its stability and potent, selective agonism at TP receptors make it the standard for studying platelet aggregation, vasoconstriction, and for developing in vivo models of disease. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to leverage the capabilities of U-46619 in their experimental designs. A thorough understanding of its signaling mechanisms and quantitative effects is paramount for the successful application of this compound in advancing cardiovascular and pulmonary research.
References
- 1. biodatacorp.com [biodatacorp.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Modeling of Acute Pulmonary Arterial Hypertension in Pigs Using a Stable Thromboxane A2 Analogue (U46619): Dose Adjustment and Assessment of Hemodynamic Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reprocell.com [reprocell.com]
- 6. Mechanisms of U46619-induced contraction of rat pulmonary arteries in the presence and absence of the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of U46619-induced contraction in mouse intrarenal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. U 46619 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 11. apexbt.com [apexbt.com]
- 12. Binding of a thromboxane A2/prostaglandin H2 agonist [3H]U46619 to washed human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of U46619-induced contraction of rat pulmonary arteries in the presence and absence of the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of U-46619 on pulmonary hemodynamics before and after administration of BM-573, a novel thromboxane A2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thromboxane A2 mimetic U-46619 induces systemic and pulmonary hypertension and delayed tachypnea in the goat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
understanding the pharmacology of U-46619
An In-depth Technical Guide to the Pharmacology of U-46619
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-46619, with the IUPAC name (5Z)-7-{(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl}hept-5-enoic acid, is a stable synthetic analog of the prostaglandin endoperoxide PGH2.[1][2] First synthesized in 1975, it functions as a potent and selective agonist for the thromboxane A2 (TP) receptor.[1] The endogenous ligand for the TP receptor, thromboxane A2 (TXA2), is a highly unstable molecule with a very short half-life, making it difficult to use in experimental settings.[2][3] U-46619's stability in aqueous solutions makes it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the TXA2-TP receptor system, which is pivotal in processes such as hemostasis, thrombosis, and the regulation of smooth muscle tone.[2][4][5] This guide provides a comprehensive overview of the pharmacology of U-46619, including its mechanism of action, signaling pathways, quantitative data, and detailed experimental protocols.
Core Mechanism of Action
U-46619 exerts its biological effects by binding to and activating the thromboxane A2 receptor (also known as the prostanoid TP receptor).[1][6] The TP receptor is a G-protein coupled receptor (GPCR) that exists in two primary isoforms, TPα and TPβ, which result from alternative splicing of the same gene.[7][8] Upon agonist binding, the TP receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily Gq and G13.[8][9] This initiates a cascade of intracellular signaling events that mediate the compound's diverse physiological effects.
Downstream Signaling Pathways
The activation of TP receptors by U-46619 triggers two principal signaling cascades, the Gq/Phospholipase C pathway and the G13/RhoA pathway, which often work in concert to produce a cellular response.
1. Gq/Phospholipase C (PLC) Pathway: Activation of Gq stimulates the membrane-bound enzyme Phospholipase C (PLC).[8][10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]
-
IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored intracellular calcium ([Ca2+]i).[8][10][11]
-
DAG , along with the elevated [Ca2+]i, activates Protein Kinase C (PKC), which phosphorylates various downstream targets, contributing to processes like smooth muscle contraction and platelet secretion.[10][12]
2. G13/RhoA Pathway: Activation of G13 leads to the stimulation of the small GTPase RhoA.[13] RhoA, in its active GTP-bound state, activates Rho-associated kinase (ROCK).[10][14] ROCK, in turn, phosphorylates and inhibits myosin light chain phosphatase (MLCP).[14] This inhibition shifts the balance towards myosin light chain (MLC) phosphorylation, leading to an increase in the sensitivity of the contractile apparatus to calcium (Ca2+ sensitization) and resulting in sustained smooth muscle contraction.[14]
3. Mitogen-Activated Protein Kinase (MAPK) Pathway: U-46619 has also been shown to activate components of the MAPK signaling cascade, including p38, ERK-1, and ERK-2, which are involved in cellular processes like inflammation and cell differentiation.[7][13]
Caption: U-46619 Intracellular Signaling Cascade.
Quantitative Pharmacological Data
The potency of U-46619 varies depending on the biological system and the specific response being measured. The following tables summarize key quantitative parameters.
Table 1: Potency of U-46619 in Platelet Function Assays
| Parameter | Species/System | EC₅₀ Value (µM) | Reference(s) |
| Platelet Shape Change | Human Platelets | 0.035 | [7][15] |
| Rabbit Platelets | 0.013 | [13] | |
| Platelet Aggregation | Human Platelets | 1.31 | [15] |
| Rabbit Platelets | 0.58 | [13] | |
| Myosin Light Chain Phosphorylation (MLCP) | Human Platelets | 0.057 | [15] |
| Serotonin Release | Human Platelets | 0.536 | [15] |
| Fibrinogen Receptor Binding | Human Platelets | 0.53 | [15] |
Table 2: Potency of U-46619 in Smooth Muscle Contraction Assays
| Tissue Type | Species | Preparation | EC₅₀ Value (nM) | Reference(s) |
| Vascular Smooth Muscle | Human | Subcutaneous Resistance Arteries | 16 | [16] |
| Human | Penile Resistance Arteries | 6.2 | [5] | |
| Human | Corpus Cavernosum | 8.3 | [5] | |
| Rat | Aorta | ~50 | [5][14] | |
| Rat | Caudal Artery | ~50 | [14] | |
| Airway Smooth Muscle | Human | Bronchial Smooth Muscle | 12 | [5] |
| Rat | Small Airways (<250 µm) | 6.9 | [5] | |
| Rat | Large Airways (>420 µm) | 66 | [5] |
Experimental Protocols
Detailed methodologies for key experiments using U-46619 are provided below.
Protocol 1: In Vitro Platelet Aggregation Assay
This assay measures the ability of U-46619 to induce platelet aggregation in vitro, a key function mediated by TP receptors. Aggregation is commonly monitored by light transmission aggregometry (LTA).[8]
Materials:
-
Freshly drawn human whole blood
-
3.2% sodium citrate (anticoagulant)
-
Light Transmission Aggregometer and cuvettes with stir bars
-
U-46619 stock solution (e.g., 1 mM in DMSO or ethanol)[2]
-
Appropriate assay buffer (e.g., Tyrode's buffer or PBS)
Methodology:
-
Blood Collection: Draw venous blood from healthy, consenting donors who have not taken anti-platelet medication. Collect blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[8][17]
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP. Carefully transfer the upper PRP layer to a new tube.[8][17]
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes to obtain PPP, which will serve as the 100% aggregation reference.[17]
-
Instrument Setup: Calibrate the aggregometer according to the manufacturer's instructions. Use PRP to set the 0% aggregation baseline and PPP to set the 100% aggregation baseline.[2]
-
Aggregation Measurement:
-
Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a magnetic stir bar.[8]
-
Allow the PRP to equilibrate to 37°C for several minutes with constant stirring.[2]
-
Add a small volume of a U-46619 working solution to the cuvette to achieve the desired final concentration (e.g., creating a concentration-response curve from 10 nM to 10 µM).[8]
-
Record the change in light transmission for 5-10 minutes. An increase in light transmission corresponds to platelet aggregation.[8]
-
-
Data Analysis: Determine the maximum percentage of aggregation for each U-46619 concentration and plot a concentration-response curve to calculate the EC₅₀ value.[8]
Caption: Workflow for a Platelet Aggregation Assay.
Protocol 2: Vasoconstriction Assay (Wire Myography)
This ex vivo assay assesses the contractile effect of U-46619 on isolated blood vessel segments, providing critical insights into its role in regulating vascular tone.[8]
Materials:
-
Isolated blood vessel (e.g., rat aorta, human subcutaneous artery)
-
Krebs-Henseleit physiological salt solution
-
Carbogen gas (95% O₂, 5% CO₂)
-
Wire myograph system with force transducer
-
U-46619 stock solution
-
High-potassium solution (e.g., 60 mM KCl)
Methodology:
-
Tissue Preparation: Dissect the desired artery in cold Krebs-Henseleit solution. Carefully clean the vessel of adherent connective tissue and cut it into small rings (e.g., 2-3 mm in length).
-
Mounting: Mount the arterial ring on two small wires or hooks in the chamber of a wire myograph. One wire is fixed, and the other is connected to an isometric force transducer.[5]
-
Equilibration: Fill the chamber with Krebs-Henseleit solution, maintain at 37°C, and continuously bubble with carbogen gas. Allow the vessel to equilibrate for 60-90 minutes under a standardized resting tension.[5][8]
-
Viability Test: Contract the vessel with a high-potassium solution (e.g., 60 mM KCl) to ensure the smooth muscle is viable and responsive. After a stable contraction is achieved, wash the tissue with fresh Krebs-Henseleit solution and allow it to return to the baseline resting tension.[5][8]
-
Concentration-Response Curve:
-
Data Recording and Analysis: Continuously record the isometric tension. Normalize the contraction data to the maximum response induced by KCl and plot the concentration-response curve to determine the EC₅₀ and maximum effect (Emax).[8]
Caption: Workflow for Vasoconstriction Assay.
Protocol 3: Intracellular Calcium ([Ca²⁺]i) Measurement
This assay quantifies the increase in intracellular calcium concentration in response to U-46619, typically in cultured cells or freshly isolated smooth muscle cells.
Materials:
-
Cultured cells (e.g., smooth muscle cells, HEK293 cells expressing TP receptors)
-
Physiological salt solution (e.g., HBSS)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)[8]
-
Fluorescence plate reader or microscope with an automated injection system
-
U-46619 working solutions
Methodology:
-
Cell Preparation: Plate cells in a suitable format (e.g., 96-well black-walled plate) and grow to an appropriate confluency.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive fluorescent dye in a physiological salt solution. Remove the culture medium from the cells, wash once, and add the dye-loading buffer.[8]
-
Incubation: Incubate the plate at 37°C for 45-60 minutes to allow the dye to de-esterify and become active within the cells.[8]
-
Wash: Gently wash the cells two to three times with the salt solution to remove any extracellular dye.[8]
-
Measurement:
-
Place the plate into a fluorescence plate reader or onto a microscope stage.[8]
-
Measure the baseline fluorescence for a short period to ensure a stable signal.[8]
-
Inject U-46619 at various concentrations into the wells.[8]
-
Immediately begin recording the change in fluorescence intensity over time. An increase in fluorescence corresponds to a rise in [Ca2+]i.[8]
-
-
Data Analysis: Quantify the peak fluorescence change from baseline for each concentration of U-46619 and plot a concentration-response curve to determine the EC₅₀.
Caption: Workflow for Intracellular Calcium Measurement.
References
- 1. U46619 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. U46619 | Hart Biologicals [hartbio.co.uk]
- 4. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. U46619 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. U 46619 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 8. benchchem.com [benchchem.com]
- 9. EMDB-38403: U46619 bound Thromboxane A2 receptor-Gq Protein Complex - Yorodumi [pdbj.org]
- 10. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of U46619-induced contraction of rat pulmonary arteries in the presence and absence of the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of U46619-induced contraction in mouse intrarenal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Thromboxane A2-induced contraction of rat caudal arterial smooth muscle involves activation of Ca2+ entry and Ca2+ sensitization: Rho-associated kinase-mediated phosphorylation of MYPT1 at Thr-855, but not Thr-697 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apexbt.com [apexbt.com]
- 16. reprocell.com [reprocell.com]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for U-46619 Induced Platelet Aggregation In Vitro
Version: 1.0
Introduction
U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH₂ and a potent thromboxane A₂ (TXA₂) receptor agonist.[1][2] It is widely utilized in in vitro studies to induce platelet aggregation and investigate platelet function.[1][3] By mimicking the action of TXA₂, U-46619 activates platelets, leading to a cascade of intracellular events that result in platelet shape change, granule release, and aggregation.[1][4] These application notes provide a detailed protocol for using U-46619 to induce platelet aggregation in vitro, intended for researchers, scientists, and drug development professionals.
Principle of the Assay
This protocol describes the use of light transmission aggregometry (LTA) to measure platelet aggregation. In this method, a platelet-rich plasma (PRP) or washed platelet suspension is stirred in a cuvette at 37°C. The addition of an agonist, such as U-46619, causes platelets to aggregate, forming larger clumps. This aggregation leads to an increase in light transmission through the suspension, which is recorded over time by an aggregometer. The extent of platelet aggregation is proportional to the increase in light transmission.[5][6]
Quantitative Data Summary
The following table summarizes key quantitative parameters for U-46619 in platelet function studies.
| Parameter | Value | Species/System | Assay Type |
| EC₅₀ (Aggregation) | 0.58 µM | Rabbit | Platelet Aggregation |
| EC₅₀ (Aggregation) | 1.31 µM | Human | Platelet Aggregation |
| EC₅₀ (Shape Change) | 0.013 µM | Rabbit | Platelet Shape Change |
| EC₅₀ (Shape Change) | 0.035 µM | Human | Platelet Shape Change |
| Effective Concentration Range | 1 nM - 10 µM | General | Platelet Aggregation |
| Typical Inducing Concentration | 1 - 2 µM | Human/Mouse | Platelet Aggregation |
EC₅₀ represents the concentration of U-46619 that elicits 50% of the maximal response.
Experimental Protocols
Materials and Reagents
-
U-46619 (Thromboxane A₂ receptor agonist)
-
3.2% Sodium Citrate solution
-
Whole blood from healthy donors who have not taken anti-platelet medication for at least two weeks[6]
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Tyrode's Buffer
-
Bovine Serum Albumin (BSA)
-
Apyrase
-
Prostacyclin (PGI₂)
-
Dimethyl sulfoxide (DMSO)
-
Aggregometer cuvettes with stir bars
-
Pipettes and tips
-
Centrifuge
-
Lumi-aggregometer
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate as an anticoagulant (ratio of 9 parts blood to 1 part citrate solution).[5] Mix gently by inversion.
-
PRP Preparation: Centrifuge the citrated whole blood at 200 x g for 15 minutes at room temperature to separate the platelet-rich plasma (PRP) from red and white blood cells.[5]
-
PRP Collection: Carefully aspirate the upper layer, which is the PRP, and transfer it to a new tube.
-
PPP Preparation: To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at 2000 x g for 10 minutes.[5] The supernatant is the PPP, which is used as a blank and for adjusting the platelet count of the PRP.
-
Platelet Count Adjustment: Adjust the platelet count of the PRP to a final concentration of 2.5 x 10⁸ platelets/mL using PPP.[5]
Preparation of Washed Platelets
For studies requiring the removal of plasma components, washed platelets should be prepared.
-
Follow steps 1-3 for PRP preparation.
-
Add prostacyclin (PGI₂) to the PRP to prevent platelet activation during subsequent steps.
-
Centrifuge the PRP at 800 x g for 10 minutes to pellet the platelets.
-
Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer containing apyrase and PGI₂.
-
Repeat the centrifugation and resuspension steps twice to ensure the removal of plasma proteins.
-
Finally, resuspend the washed platelets in Tyrode's buffer to the desired concentration (e.g., 3 x 10⁸/ml).
U-46619 Stock Solution Preparation
-
Prepare a stock solution of U-46619 in a suitable solvent such as DMSO.
-
Further dilute the stock solution with saline or the appropriate buffer to create working solutions for the desired final concentrations in the assay.
Platelet Aggregation Assay Protocol
-
Pre-warming: Pre-warm the adjusted PRP or washed platelet suspension and the U-46619 working solutions to 37°C.
-
Blanking the Aggregometer: Pipette 450 µL of PPP (for PRP studies) or buffer (for washed platelet studies) into an aggregometer cuvette with a stir bar. Place the cuvette in the aggregometer and set this as the 100% aggregation baseline.
-
Sample Preparation: Pipette 450 µL of the adjusted PRP or washed platelet suspension into a new aggregometer cuvette containing a stir bar.[5]
-
Incubation: Place the cuvette in the heating block of the lumi-aggregometer and incubate at 37°C for 5 minutes with stirring (typically 900-1200 rpm).[5][6]
-
Baseline Reading: Place the sample cuvette into the reading well of the aggregometer and record a stable baseline of light transmission for 1-2 minutes. This is the 0% aggregation level.
-
Induction of Aggregation: Add 50 µL of the U-46619 working solution to the cuvette to achieve the desired final concentration (e.g., 1 µM).[5]
-
Data Recording: Record the change in light transmission for 5-10 minutes to monitor the aggregation process.[5]
Data Analysis
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
For dose-response experiments, plot the maximum aggregation percentage against the corresponding U-46619 concentration.
-
From the dose-response curve, calculate the EC₅₀ value, which is the concentration of U-46619 that produces 50% of the maximum aggregation response.
Visualizations
U-46619 Signaling Pathway in Platelets
Caption: Signaling cascade initiated by U-46619 binding to the TP receptor.
Experimental Workflow for U-46619 Induced Platelet Aggregation
Caption: Step-by-step workflow for the in vitro platelet aggregation assay.
References
- 1. biodatacorp.com [biodatacorp.com]
- 2. U46619 - Wikipedia [en.wikipedia.org]
- 3. U46619 | Hart Biologicals [hartbio.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for U-46619 in Pulmonary Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-46619 is a stable synthetic analog of the potent vasoconstrictor thromboxane A2 (TXA2).[1] It selectively activates the thromboxane prostanoid (TP) receptor, making it an invaluable pharmacological tool for inducing acute pulmonary hypertension (PH) in various experimental models.[1][2] The activation of TP receptors in the pulmonary vasculature leads to a rapid and reversible increase in pulmonary arterial pressure (PAP) and pulmonary vascular resistance (PVR), closely mimicking the hemodynamic characteristics of certain forms of PH.[3][4] These application notes provide detailed protocols for both in vivo and in vitro models of U-46619-induced pulmonary hypertension, along with a summary of expected hemodynamic changes and an overview of the key signaling pathways involved.
Mechanism of Action
U-46619 exerts its effects by binding to and activating TP receptors, which are G protein-coupled receptors located on the surface of pulmonary artery smooth muscle cells (PASMCs).[5] This activation initiates a signaling cascade that ultimately leads to smooth muscle contraction and vasoconstriction. The primary pathways involved include the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 mediates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC).[7] Concurrently, the RhoA/Rho-kinase (ROCK) pathway is activated, which increases the sensitivity of the contractile apparatus to Ca2+.[8][9] The influx of extracellular Ca2+ through voltage-operated and store-operated calcium channels also contributes to the sustained contraction.[8]
Data Presentation
Table 1: Hemodynamic Parameters in Swine Following U-46619 Infusion[3][10][11]
| Parameter | Baseline (Mean ± SD) | U-46619 Infusion (Mean ± SD) | Percentage Change |
| Mean Pulmonary Arterial Pressure (mPAP, mmHg) | 20.2 ± 3.1 | 41.5 ± 4.5 | +105% |
| Mean Systemic Arterial Pressure (mBP, mmHg) | 85.6 ± 11.2 | 92.3 ± 15.4 | +8% |
| Heart Rate (HR, beats/min) | 98.4 ± 14.3 | 125.7 ± 18.2 | +28% |
| Pulmonary Vascular Resistance (PVR, dyn·s/cm⁵) | 280 ± 95 | 1250 ± 450 | +346% |
| Cardiac Output (CO, L/min) | 3.8 ± 0.7 | 2.9 ± 0.6 | -24% |
Note: Data compiled from studies using a stepwise low-dose, weight-adjusted infusion of U-46619 to achieve a target mPAP of ~40 mmHg in swine.[3][10][11]
Experimental Protocols
Protocol 1: Induction of Acute, Reversible Pulmonary Hypertension in Swine (In Vivo)
This protocol describes a method for inducing a stable and reversible state of pulmonary hypertension in a large animal model, which is ideal for testing the efficacy of novel therapeutic agents.[3][4]
Materials:
-
U-46619 (e.g., from Tocris or Cayman Chemical)
-
Sterile saline solution (0.9% NaCl)
-
Anesthetized and ventilated swine (e.g., male Landrace, 30-35 kg)
-
Infusion pump
-
Hemodynamic monitoring system (e.g., Swan-Ganz catheter) for measuring PAP, systemic arterial pressure, and cardiac output.[3]
Procedure:
-
Preparation of U-46619 Infusion: Prepare a stock solution of U-46619 in an appropriate solvent (e.g., ethanol) and then dilute to the final working concentration in sterile saline. A final concentration of 10 µg/mL is often used.
-
Animal Preparation: Anesthetize the swine according to an institutionally approved protocol. Intubate and mechanically ventilate the animal. Place catheters for hemodynamic monitoring and for drug infusion.
-
Baseline Measurements: Allow the animal to stabilize after instrumentation and record baseline hemodynamic parameters for at least 15-30 minutes.
-
Stepwise U-46619 Infusion: Begin a continuous intravenous infusion of U-46619 at a low, weight-adjusted dose. A recommended starting dose is 0.025 µg/kg/min.[10][11]
-
Dose Titration: Increase the infusion rate in a stepwise manner every 5-10 minutes (e.g., 0.025, 0.05, 0.075, 0.1, 0.125, 0.15, 0.175 µg/kg/min) until the target mean pulmonary arterial pressure (mPAP) is reached.[10][11] A common target is an mPAP of approximately 40 mmHg.[10][11]
-
Maintenance of PH: Once the target mPAP is achieved, maintain the infusion rate to sustain a stable level of pulmonary hypertension for the duration of the experiment.
-
Reversibility: To confirm the reversibility of the model, terminate the U-46619 infusion. Hemodynamic parameters should return to near-baseline levels within 15-30 minutes.[3][12]
Protocol 2: Assessment of U-46619-Induced Vasoconstriction in Isolated Rat Pulmonary Arteries (In Vitro)
This protocol allows for the direct investigation of the contractile response of pulmonary arteries to U-46619 and the study of the underlying signaling mechanisms, independent of systemic influences.[6][8]
Materials:
-
U-46619
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Wistar rats
-
Wire myograph system
-
Dissection microscope
-
Force transducer and data acquisition system (e.g., Powerlab)[6][8]
Procedure:
-
Tissue Preparation: Euthanize a rat according to an approved protocol and excise the lungs and heart. Dissect the main pulmonary artery and place it in cold Krebs-Henseleit solution.
-
Mounting of Arterial Rings: Under a dissection microscope, carefully clean the pulmonary artery of adhering connective tissue and cut it into rings of 2-3 mm in length. Mount the rings on two fine wires in the chambers of a wire myograph. The chambers should be filled with Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 / 5% CO2.[6][8]
-
Equilibration and Normalization: Allow the arterial rings to equilibrate for 60-90 minutes. During this period, gradually increase the tension to a baseline of 7-7.5 mN.[6][8] Wash the rings with fresh Krebs-Henseleit solution every 15-20 minutes.
-
Viability Check: To assess the viability of the arterial rings, induce a contraction with a high concentration of potassium chloride (e.g., 60-80 mM KCl). After the contraction reaches a plateau, wash the rings to return to baseline tension.
-
Concentration-Response Curve:
-
Once the baseline is stable, add U-46619 to the organ bath in a cumulative, stepwise manner (e.g., from 1 nM to 1 µM).
-
Allow the contractile response to each concentration to reach a stable plateau before adding the next concentration.
-
Record the isometric tension continuously.
-
-
Data Analysis: Express the contractile response to U-46619 as a percentage of the maximal contraction induced by KCl. Plot the concentration-response curve to determine parameters such as EC50 and maximal contraction.
Visualization of Pathways and Workflows
Caption: U-46619 signaling pathway in pulmonary artery smooth muscle cells.
Caption: Experimental workflow for inducing acute PH in swine with U-46619.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NTP42, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of 3 methods to induce acute pulmonary hypertension in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mechanisms of U46619-induced contraction of rat pulmonary arteries in the presence and absence of the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Mechanisms of U46619-induced contraction of rat pulmonary arteries in the presence and absence of the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Downregulation of Soluble Guanylate Cyclase and Protein Kinase G With Upregulated ROCK2 in the Pulmonary Artery Leads to Thromboxane A2 Sensitization in Monocrotaline-Induced Pulmonary Hypertensive Rats [frontiersin.org]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
Methodology for Assessing U-46619-Induced Bronchoconstriction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH₂ and a potent thromboxane A₂ (TXA₂) receptor agonist.[1][2] It is widely utilized in pharmacological research to reliably induce bronchoconstriction, mimicking the effects of endogenous thromboxane A₂, a key mediator in the pathophysiology of asthma and other respiratory diseases.[1][3] These application notes provide detailed methodologies for assessing U-46619-induced bronchoconstriction in both in vitro and in vivo models, intended to guide researchers in pharmacology, respiratory biology, and drug development.
U-46619 selectively activates the thromboxane A₂ (TP) receptor, a G-protein coupled receptor, initiating a signaling cascade that leads to a rise in intracellular calcium ([Ca²⁺]i) and sensitization of the contractile machinery to Ca²⁺, culminating in airway smooth muscle contraction.[1][4] This makes U-46619 an invaluable tool for investigating the mechanisms of bronchoconstriction and for screening novel therapeutic agents.
Data Presentation
The following tables summarize quantitative data for U-46619-induced bronchoconstriction from various experimental models.
Table 1: In Vitro Potency of U-46619 in Airway Smooth Muscle
| Tissue/Model | Species | Parameter | Value (nM) | Reference(s) |
| Small Airways (<250 µm) | Rat | EC₅₀ | 6.9 | [5][6] |
| Medium Airways (250-420 µm) | Rat | EC₅₀ | 26 | [6] |
| Large Airways (>420 µm) | Rat | EC₅₀ | 66 | [5][6] |
| Bronchial Smooth Muscle | Human | EC₅₀ | 12 | [1] |
| Tracheal Strips | Guinea Pig | - | Potent Agonist | [7][8] |
Table 2: In Vivo Effects of U-46619 on Airway Function
| Model | Species | Parameter Measured | Key Finding | Reference(s) |
| Inhaled U-46619 | Human (Asthmatic & Normal) | PC₂₀ (FEV₁) | 178 times more potent than methacholine. | [3] |
| Intravenous U-46619 | Dog | Airway Diameter | Stronger constrictor response in smaller airways. | [6] |
| Inhaled U-46619 | Mouse | Lung Resistance (R) & Enhanced Pause (Penh) | Induces airway hyperresponsiveness. | [9][10] |
Signaling Pathway
U-46619 mediates its bronchoconstrictor effect primarily through the activation of the TP receptor on airway smooth muscle cells. The downstream signaling cascade is multifaceted, involving several key pathways that converge to increase intracellular calcium and promote contraction.
References
- 1. benchchem.com [benchchem.com]
- 2. U46619 - Wikipedia [en.wikipedia.org]
- 3. Effect of an inhaled thromboxane mimetic (U46619) on airway function in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the thromboxane receptor agonist U46619 and endothelin-1 on large and small airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of Airway Hyperresponsiveness in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice [frontiersin.org]
Application Notes and Protocols for Measuring U-46619-Mediated Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2, which acts as a potent and selective agonist of the thromboxane A2 (TP) receptor.[1] Unlike the endogenous ligand thromboxane A2, which is highly unstable, U-46619's stability makes it an invaluable tool for in vitro and ex vivo studies of TP receptor signaling.[2] Activation of the TP receptor by U-46619 initiates a cascade of intracellular events that are pivotal in various physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and smooth muscle contraction.[3] These application notes provide detailed protocols for key cell-based assays to quantify the activity of U-46619, offering a valuable resource for research and drug development programs targeting the thromboxane pathway.
U-46619 Signaling Pathways
U-46619 primarily exerts its effects through the Gq and G12/13 protein-coupled TP receptor.[3] The activation of these pathways leads to distinct downstream signaling cascades.
Gq/Phospholipase C/Calcium Mobilization Pathway: Upon agonist binding, the Gq protein activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[3] This elevation in intracellular calcium is a fundamental signaling event that drives many of the cellular responses to U-46619.[3]
G12/13/RhoA Activation Pathway: The TP receptor also couples to G12/13 proteins, which leads to the activation of the small GTPase RhoA.[3][4] Activated RhoA, in turn, stimulates Rho-associated kinase (ROCK), a key player in smooth muscle contraction and other cellular functions.[3]
Mitogen-Activated Protein Kinase (MAPK) Pathway: U-46619 has also been demonstrated to activate members of the mitogen-activated protein kinase (MAPK) family, such as p38 MAPK and ERK1/2.[4][5] This pathway is implicated in cellular processes like proliferation and inflammation.[3]
U-46619 Signaling Pathways
Quantitative Data Summary
The potency of U-46619 can vary depending on the biological system and the specific response being measured. The following tables summarize key quantitative parameters for U-46619 from various studies.
| Parameter | Species | EC50 Value | Assay/System |
| Platelet Aggregation | Human | 1.31 µM | Platelet Aggregometry |
| Platelet Shape Change | Human | 0.035 µM | Platelet Shape Analysis |
| Serotonin Release | Human | 0.536 µM | Serotonin Release Assay |
| Fibrinogen Receptor Binding | Human | 0.53 µM | Fibrinogen Binding Assay |
| MLCP Dephosphorylation | Human | 0.057 µM | MLCP Assay |
Table 1: EC50 Values of U-46619 in Human Platelet Function Assays.[6]
| Parameter | Species | EC50 Value | Assay/System |
| Platelet Aggregation | Rabbit | 0.58 µM | Platelet Aggregometry |
| Platelet Shape Change | Rabbit | 0.013 µM | Platelet Shape Analysis |
Table 2: EC50 Values of U-46619 in Rabbit Platelet Function Assays.[4]
Experimental Protocols
Detailed methodologies for key experiments utilizing U-46619 are provided below.
Intracellular Calcium Mobilization Assay
This assay measures the increase in cytosolic free calcium ([Ca2+]i) following TP receptor activation by U-46619, a hallmark of the Gq signaling pathway.[2]
Calcium Mobilization Assay Workflow
Protocol:
-
Cell Culture: Plate cells expressing TP receptors (e.g., vascular smooth muscle cells or HEK293 cells transfected with the TP receptor) onto black-walled, clear-bottom 96-well plates and culture to desired confluency.[2]
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution. Remove the culture medium, wash the cells once, and add the dye-loading buffer. Incubate the plate at 37°C for 45-60 minutes.[2]
-
Wash: Gently wash the cells two to three times with the salt solution to remove any extracellular dye.[2]
-
Assay Procedure:
-
Place the plate into a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a short period.
-
Inject U-46619 at various concentrations into the wells.
-
Immediately begin recording the change in fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular calcium.[2]
-
-
Data Analysis: Quantify the peak fluorescence response relative to the baseline for each concentration of U-46619 to generate a concentration-response curve and calculate the EC50.[2]
RhoA Activation Assay
This assay measures the activation of the small GTPase RhoA, a key event in the G12/13 signaling pathway.
Protocol:
-
Cell Culture and Treatment: Culture cells of interest to 80-90% confluency. Serum-starve the cells for a few hours before treating with various concentrations of U-46619 for a predetermined time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with a RhoA activation assay lysis buffer.
-
GTP-RhoA Pulldown:
-
Clarify the cell lysates by centrifugation.
-
Incubate a portion of the supernatant with a Rho-binding domain (RBD) of a Rho effector protein (e.g., rhotekin) coupled to agarose beads. This will specifically pull down the active, GTP-bound form of RhoA.
-
-
Western Blotting:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for RhoA.
-
Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
-
Data Analysis: Quantify the band intensity of the pulled-down RhoA-GTP and normalize it to the total RhoA in the input lysates to determine the fold activation.
MAPK/ERK Phosphorylation Assay (Western Blot)
This protocol describes how to measure the activation of ERK1/2 (p44/42 MAPK) by detecting its phosphorylation state using Western blotting.
Protocol:
-
Cell Culture and Treatment: Grow cells to a high density and serum-starve them overnight. Treat the cells with U-46619 at various concentrations and for different time points.
-
Cell Lysis: Following treatment, place the culture dishes on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of ERK1/2 (e.g., anti-phospho-p44/42 MAPK).
-
After washing, incubate the membrane with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: To normalize the results, strip the membrane and re-probe it with an antibody against total ERK1/2. Quantify the band intensities and express the results as the ratio of phosphorylated ERK to total ERK.
Platelet Aggregation Assay
This assay measures the ability of U-46619 to induce platelet aggregation in vitro, a primary function mediated by TP receptors.[2]
Protocol:
-
Blood Collection and PRP Preparation: Draw venous blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).[2]
-
Assay Procedure:
-
Pipette a specific volume of PRP into a glass aggregometer cuvette containing a magnetic stir bar.
-
Incubate the cuvette at 37°C for 5 minutes in the heating block of a lumi-aggregometer.
-
Add U-46619 solution at the desired final concentration.
-
Record the change in light transmission for 5-10 minutes. An increase in light transmission corresponds to platelet aggregation.[2]
-
-
Data Analysis: Determine the maximum percentage of aggregation for each concentration and calculate the EC50 from the resulting concentration-response curve.[2]
Vasoconstriction Assay (Wire Myography)
This ex vivo assay assesses the contractile effect of U-46619 on isolated blood vessels, providing insights into its role in regulating vascular tone.[2]
Protocol:
-
Vessel Preparation: Isolate arterial segments (e.g., aorta or mesenteric arteries) from an appropriate animal model and cut them into small rings. Mount the rings on a wire myograph in an organ bath filled with a physiological salt solution, gassed with 95% O2 / 5% CO2, and maintained at 37°C.
-
Equilibration and Viability Test: Allow the vessels to equilibrate for 60 minutes under a standardized resting tension. Contract the vessels with a high-potassium solution (e.g., 60 mM KCl) to ensure viability. Wash the vessels and allow them to return to baseline tension.[2]
-
Concentration-Response Curve: Add U-46619 to the myograph chamber in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 10 µM). Allow the contractile response to stabilize at each concentration before adding the next.[2]
-
Data Recording and Analysis: Continuously record the isometric tension. Normalize the contraction data to the maximum response induced by KCl and plot the concentration-response curve to determine the EC50 and maximum effect (Emax).[2]
References
Application Notes: U-46619 as a Gold Standard for Screening Thromboxane A2 Receptor Antagonists
Introduction
U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2 and a potent, selective agonist for the thromboxane A2 (TP) receptor.[1][2] Unlike the endogenous ligand thromboxane A2 (TXA2), which is highly unstable in aqueous solutions, U-46619's stability makes it an invaluable tool for in vitro and ex vivo studies aimed at investigating TP receptor signaling and for the screening and characterization of TP receptor antagonists.[1] Activation of the TP receptor by U-46619 mimics the physiological effects of TXA2, including platelet aggregation and smooth muscle contraction, providing a reliable and reproducible method to assess the efficacy of potential antagonist compounds.[1][3]
Thromboxane Receptor Signaling Pathways
The TP receptor is a G-protein-coupled receptor (GPCR) that primarily signals through two major pathways upon agonist binding: the Gq and G13 pathways.[1]
-
Gq Pathway: Activation of Gq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic calcium, along with DAG, activates protein kinase C (PKC).[1]
-
G13 Pathway: The TP receptor also couples to G13, which activates the small GTPase Rho. Through its downstream effector Rho-kinase (ROCK), this pathway promotes the phosphorylation of myosin light chain, leading to Ca2+ sensitization and contraction of smooth muscle.[1]
These signaling cascades ultimately lead to various physiological responses, making them key targets for therapeutic intervention.
Screening for TP Receptor Antagonists: A General Workflow
The use of U-46619 allows for a straightforward and effective screening process for identifying and characterizing TP receptor antagonists. The general workflow involves stimulating a biological system with U-46619 to elicit a measurable response and then assessing the ability of a test compound to inhibit this response.
Quantitative Data: Potency of U-46619
The half-maximal effective concentration (EC50) of U-46619 varies depending on the biological system and the response being measured. This data is crucial for designing experiments to screen for antagonists, as the concentration of U-46619 used should be sufficient to elicit a robust response.
| Assay Type | Biological System | Measured Response | EC50 of U-46619 | Reference(s) |
| Platelet Studies | Human Platelets | Shape Change | 0.013 µM - 0.035 µM | [4][5] |
| Human Platelets | Myosin Light Chain Phosphorylation | 0.057 µM | [4] | |
| Human Platelets | Fibrinogen Receptor Exposure | 0.53 µM | [4] | |
| Human Platelets | Serotonin Release | 0.54 µM | [4] | |
| Human Platelets | Aggregation | 0.58 µM - 1.31 µM | [4][5] | |
| Vasoconstriction | Human Subcutaneous Resistance Arteries | Contraction | 16 nM | [6] |
| Porcine Coronary Arteries | Contraction | 12 nM - 36 nM | [7] | |
| Rat Small Airways | Bronchoconstriction | 6.9 nM | [8] | |
| Rat Large Airways | Bronchoconstriction | 66 nM | [8] | |
| Calcium Mobilization | Rat Cardiomyocytes | Increased Intracellular Ca2+ | 0.1 µM - 1 µM | [9] |
Experimental Protocols
Platelet Aggregation Assay
This in vitro assay measures the ability of U-46619 to induce platelet aggregation, which can be inhibited by TP receptor antagonists.[1] Light transmission aggregometry is a common method for this purpose.[10]
Protocol:
-
Blood Collection: Draw venous blood from healthy donors into tubes containing 3.2% sodium citrate.[1]
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.[1]
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to 2.5 x 10⁸ platelets/mL using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at 2000 x g for 10 minutes.[1]
-
Assay Procedure:
-
Pipette 450 µL of the adjusted PRP into a glass aggregometer cuvette with a magnetic stir bar.
-
Incubate the cuvette at 37°C for 5 minutes.[1]
-
To screen for antagonists, add the test compound at various concentrations and incubate for a defined period before adding the agonist.
-
Add 50 µL of U-46619 solution to achieve a final concentration that elicits a submaximal to maximal response (e.g., 1 µM).[1]
-
Record the change in light transmission for 5-10 minutes. An increase in light transmission indicates platelet aggregation.[1]
-
-
Data Analysis: Determine the maximum percentage of aggregation. For antagonist screening, calculate the IC50 value from the concentration-response curve of the test compound.
Vasoconstriction Assay (Wire Myography)
This ex vivo assay assesses the contractile effect of U-46619 on isolated blood vessels, providing a functional measure of TP receptor activation in the vasculature.[1]
Protocol:
-
Tissue Preparation: Isolate resistance arteries (e.g., from human subcutaneous tissue or rat mesentery) and place them in cold, oxygenated Krebs-Henseleit solution.[1]
-
Vessel Mounting: Cut the artery into 2 mm rings and mount them on two fine wires in a wire myograph chamber filled with Krebs solution at 37°C and bubbled with 95% O2/5% CO2.[1]
-
Equilibration: Allow the vessels to equilibrate for 60 minutes under a standardized resting tension.[1]
-
Viability Test: Contract the vessels with a high-potassium solution (e.g., 60 mM KCl) to ensure viability. Wash the vessels and allow them to return to baseline.[1]
-
Assay Procedure:
-
For antagonist screening, pre-incubate the vessel rings with the test compound at various concentrations.
-
Add U-46619 cumulatively to the myograph chamber (e.g., from 1 nM to 10 µM) to generate a concentration-response curve.[1]
-
Allow the contractile response to stabilize at each concentration before adding the next.
-
-
Data Recording and Analysis: Continuously record the isometric tension. Normalize the contraction data to the maximum response induced by KCl. For antagonist screening, determine the shift in the U-46619 concentration-response curve and calculate the pA2 or IC50 value for the antagonist.
Intracellular Calcium Mobilization Assay
This assay measures the U-46619-induced increase in cytosolic free calcium ([Ca2+]i), a key downstream event of TP receptor activation via the Gq pathway.[1]
Protocol:
-
Cell Culture: Plate cells expressing TP receptors (e.g., vascular smooth muscle cells or HEK293 cells transfected with the TP receptor) in a multi-well plate.[1]
-
Dye Loading:
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader with an automated injection system.
-
To screen for antagonists, add the test compound to the wells and incubate for a specified time.
-
Measure the baseline fluorescence.
-
Inject U-46619 at a concentration that gives a robust signal (e.g., EC80).
-
Immediately record the change in fluorescence intensity over time, which corresponds to the rise in intracellular calcium.[1]
-
-
Data Analysis: Quantify the peak fluorescence intensity or the area under the curve. For antagonist screening, determine the IC50 of the test compounds by measuring the inhibition of the U-46619-induced calcium signal.
References
- 1. benchchem.com [benchchem.com]
- 2. U46619 - Wikipedia [en.wikipedia.org]
- 3. U46619 | Hart Biologicals [hartbio.co.uk]
- 4. Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. reprocell.com [reprocell.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the thromboxane receptor agonist U46619 and endothelin-1 on large and small airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alterations by a thromboxane A2 analog (U46619) of calcium dynamics in isolated rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
Application Notes and Protocols for In Vivo Administration of U-46619 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-46619 is a stable, synthetic analog of the prostaglandin endoperoxide PGH2.[1][2] It functions as a potent and selective agonist for the thromboxane A2 (TP) receptor, effectively mimicking the physiological and pathophysiological effects of the highly unstable thromboxane A2 (TXA2).[1][2][3] Due to its stability in aqueous solutions, U-46619 is an invaluable tool for in vivo studies investigating TXA2-mediated processes.[1] Its primary effects include potent vasoconstriction and the induction of platelet aggregation.[2] These characteristics make it a critical reagent for research in cardiovascular diseases, hemostasis, thrombosis, and pulmonary hypertension.[1][4]
This document provides detailed application notes and protocols for the in vivo administration of U-46619 in various animal models, summarizing key quantitative data and outlining experimental methodologies.
Mechanism of Action: The TP Receptor Signaling Pathway
U-46619 exerts its effects by binding to and activating the thromboxane A₂ receptor (TP receptor), a G-protein coupled receptor.[5] This activation initiates a downstream signaling cascade primarily involving Gαq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][6]
IP3 stimulates the release of calcium (Ca²⁺) from the sarcoplasmic reticulum (SR), while DAG activates protein kinase C (PKC).[6][7] The elevated intracellular Ca²⁺, along with the activation of the RhoA/Rho-kinase pathway, leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.[3][4][6] U-46619 has also been shown to activate p38 MAPK and ERK1/2 signaling pathways.[3] The culmination of this cascade is potent vasoconstriction and platelet aggregation.
Data Presentation: In Vivo Effects of U-46619
The following tables summarize quantitative data from various in vivo studies using U-46619 in different animal models.
Table 1: Hemodynamic and Vasoconstrictive Effects
| Animal Model | Dose | Route of Administration | Key Effect(s) | Reference(s) |
| Spontaneously Hypertensive Rats (SHR) | 5 µg/kg | Intravenous (i.v.) | Significant increase in mean arterial blood pressure. | [3] |
| Conscious SHR | 1-100 nmol/kg | Intracerebroventricular (i.c.v.) | Dose-related increase in blood pressure; no significant effect on heart rate. | [8][9] |
| Conscious Normotensive Rats (NR) | 1-100 nmol/kg | Intracerebroventricular (i.c.v.) | No significant effect on blood pressure or heart rate. | [9] |
| Anesthetized Normotensive Rats (NR) | 0.1-100 nmol/kg | Intracerebroventricular (i.c.v.) | No significant effect on blood pressure, heart rate, or ventilation. | [9] |
| Rabbits | 10⁻¹¹ to 10⁻⁶ M | Topical (pial arterioles) | Dose-dependent vasoconstriction (max 9.7 ± 1.3%). | [10] |
| Rats | 10⁻¹¹ to 10⁻⁶ M | Topical (pial arterioles) | Dose-dependent vasoconstriction (max 14.0 ± 0.5%); platelet aggregation at ≥10⁻⁷ M. | [10] |
Table 2: Other In Vivo Systemic Effects
| Animal Model | Dose | Route of Administration | Key Effect(s) | Reference(s) |
| Mice (male & female) | Not specified | Intravenous (i.v.) | Dose-dependent mortality. | [11] |
| Ferrets | 30 µg/kg | Intraperitoneal (i.p.) | Induces emesis. | [12] |
| Ferrets | 0.3 µg | Fourth Ventricle Injection | Rapidly induces emesis. | [12] |
Experimental Protocols
General Considerations
-
Reagent Preparation: U-46619 is often supplied dissolved in a volatile solvent (e.g., methyl acetate) or as a lyophilized powder.[1]
-
Stock Solution: For a high-concentration stock, evaporate the shipping solvent under a gentle stream of nitrogen and redissolve the residue in anhydrous DMSO or ethanol.[1] Store stock solutions at -20°C.[1]
-
Working Solution: For in vivo administration, dilute the stock solution in a sterile, physiologically compatible buffer (e.g., saline). Aqueous solutions are not recommended for storage for more than one day.[1]
-
-
Animal Models: Common animal models for studying the in vivo effects of U-46619 include spontaneously hypertensive rats (SHR), normotensive rats (Wistar-Kyoto), mice, rabbits, and ferrets.[3][9][10][11][12]
Protocol 1: In Vivo Hemodynamic Monitoring in Rats Following Intravenous Administration
This protocol describes the procedure for measuring blood pressure changes in anesthetized rats after i.v. administration of U-46619.
Materials:
-
U-46619 stock solution (e.g., 1 mg/mL in ethanol)
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane, or ketamine/xylazine cocktail)
-
Spontaneously Hypertensive Rats (SHR) or Normotensive Rats
-
Catheters for cannulation of the carotid artery and jugular vein
-
Pressure transducer and data acquisition system
-
Heparinized saline (10 U/mL)
-
Surgical tools
Procedure:
-
Animal Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature.
-
Cannulation:
-
Perform a midline incision on the neck to expose the right carotid artery and left jugular vein.
-
Carefully dissect the vessels from surrounding tissue.
-
Cannulate the carotid artery with a saline-filled catheter connected to a pressure transducer to monitor blood pressure and heart rate.
-
Cannulate the jugular vein with a separate catheter for drug administration.
-
Secure the catheters with surgical silk.
-
-
Equilibration: Allow the animal to stabilize for at least 30 minutes until hemodynamic parameters (blood pressure, heart rate) are stable.
-
U-46619 Administration:
-
Prepare the desired dose of U-46619 by diluting the stock solution in sterile saline. A dose of 5 µg/kg is known to elicit a pressor response in SHR.[3]
-
Administer a bolus injection of the U-46619 working solution via the jugular vein catheter.
-
Follow immediately with a small flush of heparinized saline to ensure complete delivery of the drug.
-
-
Data Recording: Continuously record the mean arterial blood pressure (MABP) and heart rate before, during, and after the injection until the parameters return to baseline or stabilize at a new level.
-
Euthanasia: At the end of the experiment, euthanize the animal using an approved method.
Protocol 2: In Vivo Cerebral Microcirculation Study in Rats
This protocol describes the topical application of U-46619 to observe its effects on pial arteriole diameter using a closed cranial window technique.[10]
Materials:
-
U-46619 stock solution
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetic
-
Rat or rabbit
-
Stereotaxic frame
-
Dental drill
-
Microscope with a camera and measurement software
-
Surgical tools
Procedure:
-
Animal Preparation: Anesthetize the animal and fix its head in a stereotaxic frame. Maintain body temperature.
-
Cranial Window Implantation:
-
Make a midline incision in the scalp and retract the skin.
-
Create a craniotomy (approx. 5-8 mm diameter) over the parietal cortex using a dental drill, keeping the dura mater intact.
-
Construct a chamber around the craniotomy using dental acrylic.
-
Fill the chamber with aCSF and seal it with a glass coverslip, ensuring no air bubbles are trapped.
-
-
Equilibration: Allow the preparation to stabilize for 30-60 minutes.
-
Baseline Measurement: Visualize the pial arterioles under the microscope. Select a vessel segment and record its baseline diameter for several minutes.
-
U-46619 Application:
-
Prepare a range of U-46619 concentrations (e.g., 10⁻¹¹ to 10⁻⁶ M) by diluting the stock solution in aCSF.[10]
-
Carefully replace the aCSF in the cranial window chamber with the U-46619 solution, starting with the lowest concentration.
-
Allow each concentration to act for 5-10 minutes.
-
-
Data Recording: Measure and record the vessel diameter continuously. Note the maximum vasoconstriction for each concentration. Also, observe for any signs of intravascular platelet aggregation, which may occur at higher concentrations (≥10⁻⁷ M in rats).[10]
-
Washout: Between concentrations, or at the end of the experiment, flush the chamber with fresh aCSF to allow the vessel diameter to return to baseline.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. U46619 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanisms of U46619-induced contraction of rat pulmonary arteries in the presence and absence of the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms of U46619-induced contraction in mouse intrarenal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. apexbt.com [apexbt.com]
- 10. Effect of the thromboxane A2 mimetic U 46619 on pial arterioles of rabbits and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thromboxane agonism and antagonism in a mouse sudden death model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of the prostanoid TP receptor agonist U46619 for inducing emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using U-46619
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of U-46619, a stable synthetic analog of the prostaglandin endoperoxide PGH2, in various cell-based assays. U-46619 is a potent and selective agonist of the thromboxane A2 (TP) receptor, making it an invaluable tool for studying the physiological and pathological roles of the thromboxane signaling pathway.[1][2] Activation of the TP receptor by U-46619 initiates a cascade of intracellular events critical to processes such as platelet aggregation, vasoconstriction, and smooth muscle contraction.[1][2]
Introduction to U-46619 and the Thromboxane A2 Receptor
The thromboxane A2 receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in hemostasis and thrombosis.[3] U-46619 mimics the action of the endogenous ligand, thromboxane A2, by binding to and activating the TP receptor. This activation triggers downstream signaling primarily through two main G-protein pathways: Gq and G12/13.[1]
-
Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1]
-
G12/13 Pathway: Coupling to G12/13 proteins results in the activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK). This pathway is crucial for processes like smooth muscle contraction.[1]
-
MAPK Pathway: U-46619 has also been demonstrated to activate the mitogen-activated protein kinase (MAPK) pathway, including p38 MAPK and ERK1/2, which are involved in cellular proliferation and inflammation.[1][4]
Quantitative Data Summary
The following table summarizes the effective concentrations and key quantitative parameters for U-46619 in various in vitro assays.
| Parameter | Species/System | EC50 Value | Assay Type |
| Platelet Shape Change | Human | 0.035 µM | Platelet Aggregometry |
| Myosin Light Chain Phosphorylation | Human | 0.057 µM | Biochemical Assay |
| Serotonin Release | Human | 0.536 µM | Platelet Release Assay |
| Platelet Aggregation | Human | 1.31 µM | Platelet Aggregometry |
| Fibrinogen Receptor Binding | Human | 0.53 µM | Radioligand Binding Assay |
| Platelet Aggregation | Rabbit | 0.58 µM | Platelet Aggregometry |
| Vasoconstriction | Human Resistance Arteries | ~0.016 µM (16 nM) | Wire Myography |
Data compiled from multiple sources.[5][6][7][8]
Signaling Pathways and Experimental Workflows
U-46619 Signaling Pathways
Caption: U-46619 activated signaling pathways.
Experimental Workflow: Platelet Aggregation Assay
Caption: Workflow for a platelet aggregation assay.
Experimental Protocols
Platelet Aggregation Assay
This assay measures the ability of U-46619 to induce platelet aggregation in vitro, a key function mediated by TP receptors. Aggregation is typically monitored by light transmission aggregometry.[5]
Materials:
-
Venous blood from healthy, consenting donors
-
3.2% sodium citrate tubes
-
Platelet-Rich Plasma (PRP)
-
Platelet-Poor Plasma (PPP)
-
U-46619 stock solution (in a suitable solvent like DMSO or ethanol)
-
Phosphate Buffered Saline (PBS)
-
Lumi-aggregometer and glass cuvettes with magnetic stir bars
Protocol:
-
Blood Collection: Draw venous blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[9]
-
PRP Preparation: Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP. Carefully collect the upper PRP layer.[9]
-
PPP Preparation: Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP, which will serve as a blank.[9]
-
Platelet Adjustment: Adjust the platelet count in the PRP to a final concentration of 2.5 x 10⁸ platelets/mL using PPP.
-
U-46619 Preparation: Prepare serial dilutions of U-46619 in PBS to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).[9]
-
Assay Procedure: a. Pipette 450 µL of adjusted PRP into a glass aggregometer cuvette with a magnetic stir bar.[9] b. Incubate the cuvette at 37°C for 5 minutes in the heating block of the lumi-aggregometer.[5] c. Set the baseline (0% aggregation) with PRP and 100% aggregation with PPP.[9] d. Add 50 µL of the U-46619 dilution to the PRP to initiate aggregation.[9] e. Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to platelet aggregation.[5]
-
Data Analysis: Determine the maximum percentage of aggregation for each concentration and calculate the EC50 from the resulting concentration-response curve.[5]
Intracellular Calcium Mobilization Assay
This assay measures the increase in cytosolic free calcium ([Ca²⁺]i) in response to TP receptor activation by U-46619, a key event in the Gq signaling pathway.[5]
Materials:
-
Cells expressing TP receptors (e.g., HEK293 cells transfected with the TP receptor, vascular smooth muscle cells)
-
Black-walled, clear-bottom 96-well plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127 (optional, to aid dye loading)
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS)
-
U-46619 stock solution
-
Fluorescence plate reader with an automated injection system
Protocol:
-
Cell Culture: Plate cells expressing TP receptors onto black-walled, clear-bottom 96-well plates and culture to an appropriate confluency.[5]
-
Dye Loading: a. Prepare a loading buffer containing the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution. b. Remove the culture medium from the cells, wash once with HBSS, and add the dye-loading buffer.[5][9] c. Incubate the plate at 37°C for 45-60 minutes to allow the dye to enter the cells.[5][9]
-
Wash: Gently wash the cells two to three times with the salt solution to remove extracellular dye.[5]
-
Assay Procedure: a. Place the plate into a fluorescence plate reader. b. Measure the baseline fluorescence for a short period. c. Inject U-46619 at various concentrations into the wells.[5] d. Immediately begin recording the change in fluorescence intensity over time. The increase in fluorescence corresponds to a rise in [Ca²⁺]i.[5]
-
Data Analysis: Quantify the peak fluorescence response relative to the baseline for each concentration of U-46619 to generate a concentration-response curve and calculate the EC50.[5]
Vasoconstriction Assay (Wire Myography)
This ex vivo assay assesses the contractile effect of U-46619 on isolated blood vessels, providing insights into its role in vascular tone regulation.[5]
Materials:
-
Isolated blood vessel segments (e.g., arteries)
-
Wire myograph system
-
Physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O₂ / 5% CO₂ and maintained at 37°C
-
High-potassium solution (e.g., 60 mM KCl)
-
U-46619 stock solution
Protocol:
-
Vessel Preparation: Dissect and mount small segments of the artery onto the wires of the myograph chamber.
-
Equilibration: Allow the vessels to equilibrate for 60 minutes under a standardized resting tension in the physiological salt solution.[5]
-
Viability Test: Contract the vessels with a high-potassium solution to ensure viability. Wash the vessels and allow them to return to baseline tension.[5]
-
Concentration-Response Curve: a. Add U-46619 to the myograph chamber in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 10 µM).[5] b. Allow the contractile response to stabilize at each concentration before adding the next.[5]
-
Data Recording and Analysis: a. Continuously record the isometric tension. b. Normalize the contraction data to the maximum response induced by KCl and plot the concentration-response curve to determine the EC50 and maximum effect (Emax).[5]
Reporter Gene Assay for TP Receptor Activation
This assay measures the activation of a specific signaling pathway downstream of the TP receptor by quantifying the expression of a reporter gene (e.g., luciferase). Since the TP receptor couples to Gq and G12/13, reporter constructs with response elements for these pathways (e.g., NFAT-RE for Gq/Ca²⁺, SRE-RE for G12/13/RhoA and Gq/MAPK) are suitable.[10][11]
Materials:
-
HEK293 cells (or other suitable host cell line)
-
Expression plasmid for the human TP receptor
-
Reporter plasmid containing a response element (e.g., NFAT-RE or SRE) upstream of a luciferase gene
-
Control plasmid for normalization (e.g., expressing Renilla luciferase)
-
Transfection reagent
-
Cell culture medium and serum
-
U-46619 stock solution
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: a. Prepare a transfection mix containing the TP receptor expression plasmid, the luciferase reporter plasmid, the control plasmid, and the transfection reagent in a serum-free medium according to the manufacturer's protocol. b. Add the transfection mix to the cells and incubate for 4-6 hours. c. Replace the transfection medium with a complete culture medium and incubate for 24 hours to allow for receptor and reporter expression.
-
Cell Treatment: a. After the 24-hour incubation, replace the medium with a serum-free medium and incubate for another 4-6 hours to reduce basal signaling. b. Treat the cells with various concentrations of U-46619 or a vehicle control. c. Incubate for an appropriate time to allow for reporter gene expression (typically 6-8 hours, but may require optimization).
-
Lysis and Luminescence Measurement: a. Lyse the cells using the lysis buffer provided with the luciferase assay kit. b. Measure the firefly luciferase activity (from the reporter plasmid) and the Renilla luciferase activity (from the control plasmid) using a luminometer.
-
Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. b. Plot the normalized luciferase activity against the concentration of U-46619 to generate a dose-response curve and calculate the EC50.
References
- 1. promega.com [promega.com]
- 2. U46619 - Wikipedia [en.wikipedia.org]
- 3. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Thromboxane A2 analogue U 46619 enhances tumour cell proliferation in HeLa cells via specific receptors which are apparently distinct from TXA2 receptors on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. U 46619 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 10. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
Application Notes and Protocols: U-46619 in High-Throughput Screening for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of U-46619, a potent and stable thromboxane A2 (TXA2) mimetic, in high-throughput screening (HTS) for the discovery of novel therapeutics targeting the thromboxane prostanoid (TP) receptor. U-46619 is a synthetic analog of the endoperoxide prostaglandin PGH2 and a selective agonist of the TP receptor, making it an invaluable tool for studying TXA2-mediated signaling pathways implicated in a variety of physiological and pathological processes.[1][2]
The TP receptor, a G-protein coupled receptor (GPCR), plays a critical role in hemostasis, thrombosis, and smooth muscle contraction.[3] Dysregulation of TP receptor signaling is associated with cardiovascular diseases, asthma, and other inflammatory conditions.[3][4] Therefore, identifying modulators of the TP receptor is a key objective in drug discovery. U-46619's stability in aqueous solutions, unlike the highly unstable endogenous ligand TXA2, makes it an ideal reagent for developing robust and reproducible HTS assays.[5][6]
Mechanism of Action
U-46619 exerts its effects by binding to and activating the TP receptor. This activation initiates downstream signaling cascades primarily through the Gq and G12/13 pathways.[7]
-
Gq Pathway: Activation of Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium ([Ca2+]i). The subsequent increase in cytosolic calcium, along with DAG, activates protein kinase C (PKC).[7][8][9]
-
G12/13 Pathway: This pathway activation leads to the stimulation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK).[9][10] This pathway is crucial for the sensitization of the contractile apparatus to calcium and plays a significant role in smooth muscle contraction.
-
MAPK Pathway: Evidence also suggests the involvement of the mitogen-activated protein kinase (MAPK) pathways, specifically p38 and ERK1/2, in cellular responses to U-46619.[11]
Data Presentation: Pharmacological Properties of U-46619
The following tables summarize the quantitative data for U-46619 across various in vitro and in vivo experimental models, providing a reference for assay development and data interpretation.
| Parameter | Species/System | EC50 | Reference(s) |
| Platelet Shape Change | Human Platelets | 0.035 µM | [1][2] |
| Myosin Light Chain Phos. | Human Platelets | 0.057 µM | [1][2] |
| Serotonin Release | Human Platelets | 0.536 µM | [1][2] |
| Fibrinogen Receptor Binding | Human Platelets | 0.53 µM | [1][2] |
| Platelet Aggregation | Human Platelets | 1.31 µM | [1][2] |
| TP Receptor Agonism | General | 35 nM | |
| Bronchoconstriction (small airways) | Rat Lung Slices | 6.9 nM | [12] |
| Bronchoconstriction (large airways) | Rat Lung Slices | 66 nM | [12] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Mandatory Visualizations
U-46619 Signaling Pathway
Caption: U-46619 signaling cascade.
High-Throughput Screening Workflow for TP Receptor Antagonists
Caption: HTS workflow for TP receptor antagonists.
Experimental Protocols
The following are detailed protocols for key HTS assays utilizing U-46619 to identify modulators of the TP receptor.
Protocol 1: High-Throughput Calcium Mobilization Assay
This assay is designed to identify compounds that inhibit U-46619-induced intracellular calcium mobilization in cells expressing the TP receptor.
Materials:
-
HEK293 cells stably expressing the human TP receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
U-46619 stock solution (in DMSO or ethanol).
-
Test compounds library.
-
384- or 1536-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Culture and Plating:
-
Culture HEK293-TP cells to ~80-90% confluency.
-
Harvest cells and resuspend in assay buffer.
-
Dispense cells into the microplate wells at an optimized density.
-
-
Dye Loading:
-
Prepare the fluorescent calcium dye loading solution according to the manufacturer's instructions.
-
Add the dye solution to each well and incubate at 37°C for 45-60 minutes in the dark to allow for dye uptake.
-
After incubation, wash the cells with assay buffer to remove extracellular dye.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds in assay buffer.
-
Transfer the compounds to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
U-46619 Stimulation and Signal Detection:
-
Prepare a solution of U-46619 in assay buffer at a concentration that elicits a submaximal (e.g., EC80) response.
-
Place the microplate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Use the instrument's liquid handler to add the U-46619 solution to all wells simultaneously.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to positive (U-46619 alone) and negative (vehicle) controls.
-
Calculate the percentage inhibition for each test compound.
-
Determine the Z'-factor to assess the quality and robustness of the assay.
-
Protocol 2: High-Throughput Platelet Aggregation Assay
This assay identifies compounds that inhibit U-46619-induced platelet aggregation. This protocol is adapted for a 96- or 384-well plate format.
Materials:
-
Freshly drawn human whole blood from healthy, consenting donors, anticoagulated with 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
U-46619 stock solution.
-
Test compounds library.
-
96- or 384-well clear microplates.
-
Microplate reader capable of measuring absorbance changes over time, equipped with a shaker.
Methodology:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
Adjust the platelet count in the PRP if necessary.
-
-
Compound and Plate Preparation:
-
Add test compounds at various concentrations to the wells of the microplate.
-
Add PRP to each well.
-
-
Aggregation Induction and Measurement:
-
Incubate the plate with shaking for a short period to allow for compound interaction with platelets.
-
Add U-46619 to each well to induce aggregation. A concentration that produces a near-maximal aggregation response should be used.
-
Immediately place the plate in the microplate reader and begin measuring the change in light absorbance (or transmission) at a specific wavelength (e.g., 600 nm) over time with continuous shaking.
-
-
Data Analysis:
-
The extent of aggregation is determined by the change in absorbance over time.
-
Calculate the percentage of aggregation inhibition for each compound relative to the control (U-46619 alone).
-
Generate dose-response curves for active compounds to determine their IC50 values.
-
By providing detailed protocols and a comprehensive understanding of U-46619's mechanism of action and pharmacological properties, these application notes serve as a valuable resource for researchers aiming to establish robust HTS campaigns for the discovery of novel TP receptor modulators. The use of U-46619 in these assays allows for the identification of promising lead compounds that can be further developed into therapeutics for a range of human diseases.
References
- 1. apexbt.com [apexbt.com]
- 2. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. biodatacorp.com [biodatacorp.com]
- 5. U46619 | Hart Biologicals [hartbio.co.uk]
- 6. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Thromboxane A2 Receptor Stimulation Enhances Microglial Interleukin-1β and NO Biosynthesis Mediated by the Activation of ERK Pathway [frontiersin.org]
- 12. Effects of the thromboxane receptor agonist U46619 and endothelin-1 on large and small airways - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
U-46619 Technical Support Center: Troubleshooting Solubility and Stability
For researchers, scientists, and drug development professionals utilizing the thromboxane A2 receptor agonist U-46619, ensuring its proper solubility and stability is critical for obtaining reliable and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during the handling and use of U-46619.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve U-46619 for my experiments?
A1: U-46619 is typically supplied as a solution in methyl acetate.[1][2] To prepare a stock solution in a different solvent, the methyl acetate should first be evaporated under a gentle stream of nitrogen. Immediately afterward, the desired solvent, such as ethanol, DMSO, or dimethylformamide (purged with an inert gas), can be added.[1] The solubility of U-46619 in these organic solvents is approximately 100 mg/mL.[1][3][4] For aqueous experiments, it is recommended to first dissolve U-46619 in an organic solvent before diluting it with the aqueous buffer of choice.[1][5]
Q2: I'm observing precipitation when preparing aqueous solutions of U-46619. What can I do?
A2: U-46619 has limited solubility in aqueous buffers, which can lead to precipitation.[1][5] The solubility in PBS (pH 7.2) is approximately 1 mg/mL.[1][3] To minimize precipitation, it is crucial to first prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol.[6] This stock solution can then be serially diluted in your experimental buffer to the final working concentration.[6] It is also advisable to prepare aqueous solutions fresh for each experiment.[3][5]
Q3: What are the recommended storage conditions for U-46619?
A3: The stability of U-46619 is highly dependent on the solvent and storage temperature. When supplied in methyl acetate, it should be stored at -20°C for long-term stability, which can extend for months to years.[1][7] Stock solutions in organic solvents like DMSO or ethanol should also be stored at -20°C or -80°C and are stable for several months.[6][8] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[6][8]
Q4: How stable are aqueous solutions of U-46619?
A4: Aqueous solutions of U-46619 are unstable and it is strongly recommended to prepare them fresh for each experiment.[3][5][9] Storing aqueous solutions for more than one day is not advised.[1][3]
Q5: My U-46619 is not producing the expected biological response. What are the possible reasons?
A5: If you are not observing the expected biological activity, several factors could be at play:
-
Degradation: As mentioned, aqueous solutions are not stable. Ensure you are using freshly prepared solutions.[5] Stock solutions may also degrade if not stored properly or subjected to multiple freeze-thaw cycles.[8]
-
Incorrect Concentration: Verify your calculations and ensure the compound is fully dissolved in the stock solution before further dilution.[5] Incomplete dissolution can lead to a lower actual concentration in your experiment.
-
Receptor Desensitization: Tissues and cell lines can have varying levels of thromboxane A2 receptor expression, which can become desensitized.[5] It is important to confirm receptor expression in your experimental model.[5]
Data Summary
Table 1: Solubility of U-46619 in Various Solvents
| Solvent | Approximate Solubility | Reference |
| Ethanol | ~100 mg/mL | [1][3] |
| DMSO | ~100 mg/mL | [1][3] |
| Dimethylformamide (DMF) | ~100 mg/mL | [1][3] |
| PBS (pH 7.2) | ~1 mg/mL | [1][3] |
Table 2: Recommended Storage Conditions and Stability
| Solution Type | Storage Temperature | Stability | Reference |
| In Methyl Acetate (as supplied) | -20°C | ≥ 2 years | [1] |
| Stock Solution in Organic Solvent | -20°C | Up to 1 month | [8] |
| Stock Solution in Organic Solvent | -80°C | Up to 6 months | [8] |
| Aqueous Solution | N/A | Not recommended for storage; prepare fresh | [1][3] |
Experimental Protocols
Protocol 1: Preparation of U-46619 Stock Solution
This protocol outlines the preparation of a high-concentration stock solution of U-46619.
Materials:
-
Vial of U-46619 (typically in methyl acetate)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Gentle stream of nitrogen gas
Procedure:
-
Allow the vial of U-46619 to equilibrate to room temperature before opening to prevent moisture condensation.[6]
-
Under a fume hood, evaporate the methyl acetate solvent with a gentle stream of nitrogen gas.[1]
-
Immediately add the calculated volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).[6]
-
Cap the vial tightly and vortex gently until the solid is completely dissolved. Brief sonication or warming to 37°C may aid dissolution.[4][6]
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[6]
Visual Guides
Caption: U-46619 activates the TP receptor, leading to downstream signaling and physiological responses.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. U 46619 | Prostanoid Receptor Agonists: R&D Systems [rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. apexbt.com [apexbt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing U-46619 Concentration for Platelet Function Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of U-46619 for platelet function assays.
Frequently Asked Questions (FAQs)
Q1: What is U-46619 and what is its primary mechanism of action in platelets?
A1: U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2. It acts as a potent and selective agonist for the thromboxane A2 (TXA2) receptor, also known as the TP receptor.[1][2] In platelets, the binding of U-46619 to the TP receptor initiates a signaling cascade. The TP receptor is primarily coupled to the Gq alpha subunit, which activates Phospholipase C (PLC). PLC activation leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, increasing cytosolic calcium concentration, while DAG activates Protein Kinase C (PKC). This signaling pathway ultimately results in platelet shape change, granule secretion, and aggregation.[3]
Q2: How should U-46619 be stored to ensure its stability?
A2: Proper storage of U-46619 is critical for maintaining its activity. For long-term storage, it is recommended to store U-46619 at -20°C under desiccating conditions.[4] Stock solutions prepared in organic solvents such as DMSO or ethanol can be stored at -80°C for up to 6 months or at -20°C for one month.[4] It is highly advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4] Aqueous solutions of U-46619 are unstable and it is strongly recommended to prepare them fresh for each experiment; they should not be stored for more than one day.[4]
Q3: What is the recommended concentration range of U-46619 for platelet function assays?
A3: The effective concentration of U-46619 can vary depending on the specific assay and experimental conditions. For inducing platelet aggregation in human platelet-rich plasma (PRP), a common concentration range is 1 nM to 10 µM.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.[4]
Q4: Why am I observing no or low response to U-46619 in my platelet aggregation assay, even with a fresh solution?
A4: A significant proportion of the normal, healthy population, estimated to be around 10-20%, may exhibit non-sensitivity to U-46619 in platelet-rich plasma aggregometry.[6] This inherent biological variability is an important consideration. Additionally, if a reduced response is observed, it could indicate a defect at the level of the TXA2 receptor or its downstream signaling cascade.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no platelet aggregation | U-46619 Degradation: Improper storage or use of old aqueous solutions. | Ensure U-46619 is stored at -20°C or below. Always prepare aqueous working solutions fresh for each experiment and avoid freeze-thaw cycles of the stock solution.[4] |
| Suboptimal Concentration: The concentration of U-46619 may be too low or too high. | Perform a dose-response experiment to determine the EC50 (the concentration that gives half-maximal response) for your specific assay conditions.[4] | |
| Presence of Inhibitory Substances: Medications (e.g., aspirin) taken by platelet donors or contaminants in the assay. | Be aware of any medications taken by donors. While high concentrations of aspirin (>1 mM) have been noted to sometimes augment U-46619-induced aggregation, this effect can be complex.[4] Ensure all reagents and labware are clean. | |
| Platelet Preparation Issues: Platelets may have been activated during preparation. | Handle blood samples gently and process them within 4 hours of collection. Store blood samples for aggregation testing at room temperature, as cooling can activate platelets.[8] | |
| High background signal or spontaneous aggregation | Contaminated Reagents or Glassware: Presence of agonists or other activating substances. | Use high-purity reagents and thoroughly clean all glassware. |
| Mechanical Activation: Excessive stirring speed or harsh pipetting. | Optimize the stirring speed in the aggregometer and use gentle pipetting techniques when handling platelet suspensions. | |
| Variability between donors | Biological Differences: Genetic variations in the TXA2 receptor or downstream signaling pathways. | Acknowledge this inherent variability. When possible, screen multiple donors. A reduced response to U-46619 can be indicative of a defect in the TXA2 receptor or its signaling pathway.[2][7] |
Quantitative Data Summary
The following tables summarize key quantitative data for U-46619 in human platelet function assays.
Table 1: EC50 Values for U-46619 Induced Platelet Responses
| Platelet Response | EC50 (µM) | Reference(s) |
| Platelet Shape Change | 0.035 ± 0.005 | [9] |
| Myosin Light-Chain Phosphorylation | 0.057 ± 0.021 | [9] |
| Serotonin Release | 0.54 ± 0.13 | [9] |
| Fibrinogen Receptor Exposure | 0.53 ± 0.21 | [9] |
| Platelet Aggregation | 1.31 ± 0.34 | [9] |
Table 2: Recommended Concentration Ranges for U-46619 in Platelet Assays
| Assay Type | Typical Concentration Range | Reference(s) |
| Platelet Aggregation (General) | 1 nM - 10 µM | [5] |
| Dose-response for aggregation in male mouse platelets | 0.3 µM - 3 µM | [10] |
| Induction of two waves of secretion and aggregation | 1 µM | [11] |
Experimental Protocols
Light Transmission Aggregometry (LTA)
This protocol describes a standard method for measuring U-46619-induced platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.
-
U-46619 stock solution (e.g., 1 mM in DMSO).
-
Phosphate-Buffered Saline (PBS) or Tyrode's buffer.
-
Light Transmission Aggregometer.
-
Calibrated micropipettes and sterile tips.
-
Aggregometer cuvettes with stir bars.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Platelet Count Adjustment (Optional but Recommended):
-
Adjust the platelet count of the PRP to a final concentration of 2.5 x 10⁸ platelets/mL using autologous PPP.[5]
-
-
Preparation of U-46619 Working Solutions:
-
Prepare serial dilutions of the U-46619 stock solution in the assay buffer to achieve a range of desired final concentrations.
-
-
Aggregation Measurement:
-
Pipette the required volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a stir bar.[5]
-
Equilibrate the cuvette at 37°C with stirring for a few minutes.[12]
-
Calibrate the aggregometer with PRP (set to 0% light transmission) and PPP (set to 100% light transmission).[3]
-
Add a small volume (e.g., 50 µL) of the U-46619 working solution to the PRP to initiate aggregation.[5] A vehicle control (buffer with the same amount of DMSO) should be run in parallel.[12]
-
Record the change in light transmission over time, typically for 5-10 minutes.[5]
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each U-46619 concentration.
-
Plot the concentration-response curve and calculate the EC50 value.[5]
-
Visualizations
Caption: U-46619 signaling pathway in platelets.
Caption: Experimental workflow for Light Transmission Aggregometry (LTA).
References
- 1. Platelet aggregation induced by the endoperoxide analogue U46619 is inhibited by polymorphonuclear leukocyte ADPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biodatacorp.com [biodatacorp.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Evaluation of participants with suspected heritable platelet function disorders including recommendation and validation of a streamlined agonist panel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 9. Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Preventing TP Receptor Desensitization by U-46619
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the desensitization of thromboxane A2 (TP) receptors when using the agonist U-46619 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is U-46619 and why is it used in research?
U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2.[1] It is a potent and selective agonist for the thromboxane A2 (TP) receptor.[1][2][3] In research, it is widely used to mimic the effects of thromboxane A2, which includes inducing platelet aggregation and smooth muscle contraction, to study TP receptor signaling and function.[1]
Q2: What is TP receptor desensitization?
TP receptor desensitization is a process where the receptor's response to an agonist, such as U-46619, diminishes over time with prolonged or repeated exposure. This is a common regulatory mechanism for G protein-coupled receptors (GPCRs) to prevent overstimulation.[4][5] Desensitization can involve receptor phosphorylation, uncoupling from G proteins, and internalization from the cell surface.[4][5][6]
Q3: What are the primary mechanisms of U-46619-induced TP receptor desensitization?
U-46619-induced desensitization of TP receptors, specifically the TPα isoform, is primarily mediated by two pathways:
-
Protein Kinase C (PKC) Pathway: Activation of the TPα receptor by U-46619 stimulates Gq-mediated phospholipase Cβ (PLCβ) activation. This leads to the production of diacylglycerol (DAG), which in turn activates PKC. PKC can then phosphorylate the TPα receptor at serine 145 and threonine 337, leading to partial desensitization.[7]
-
Protein Kinase G (PKG) Pathway: U-46619-induced activation of TPα receptors can also lead to an increase in intracellular calcium ([Ca2+]i), which activates endothelial nitric oxide synthase (eNOS).[7] The resulting nitric oxide (NO) activates soluble guanylyl cyclase (sGC) to produce cyclic GMP (cGMP). cGMP then activates PKG, which phosphorylates the TPα receptor at serine 331, inhibiting its signaling.[7]
For the TPβ isoform, desensitization is predominantly mediated by G protein-coupled receptor kinases (GRKs) and subsequent β-arrestin recruitment.[7][8] GRK2/3 phosphorylates serine residues 239 and 357 on the TPβ receptor, which promotes β-arrestin binding, leading to G protein uncoupling and receptor internalization.[7][8]
Troubleshooting Guides
Issue: I am observing a diminishing response to repeated applications of U-46619 in my experiments.
This is a classic sign of TP receptor desensitization. Here are some potential strategies to mitigate this issue, depending on the specific TP receptor isoform and signaling pathway you are investigating:
1. Inhibiting the PKG Pathway (for TPα):
If you suspect the PKG pathway is the primary driver of desensitization in your system, you can use specific inhibitors to block this cascade.
-
Experimental Approach: Pre-incubate your cells or tissues with one of the following inhibitors before stimulating with U-46619.
| Inhibitor | Target | Typical Concentration Range | Rationale |
| L-NAME | Nitric Oxide Synthase (NOS) | 100 µM - 1 mM | Prevents the production of NO, a key upstream activator of the PKG pathway.[7] |
| LY 83583 | Soluble Guanylyl Cyclase (sGC) | 1 µM - 10 µM | Blocks the synthesis of cGMP, which is required for PKG activation.[7] |
| KT 5823 | Protein Kinase G (PKG) | 1 µM - 5 µM | Directly inhibits PKG, preventing the phosphorylation of the TPα receptor.[7] |
2. Inhibiting the PKC Pathway:
To address the contribution of PKC to desensitization, the use of a broad-spectrum PKC inhibitor can be effective.
-
Experimental Approach: Pre-treat your experimental system with a PKC inhibitor prior to U-46619 application.
| Inhibitor | Target | Typical Concentration Range | Rationale |
| GF 109203X | Protein Kinase C (PKC) | 1 µM - 10 µM | Blocks PKC-mediated phosphorylation of the TP receptor, which contributes to partial desensitization.[8][9] |
3. Targeting GRK-mediated Desensitization (for TPβ):
If your experiments involve the TPβ isoform, inhibiting GRKs can prevent the profound desensitization mediated by this pathway.
-
Experimental Approach: While specific small molecule inhibitors for GRK2/3 are available, another approach is to use molecular biology techniques.
| Method | Approach | Rationale |
| Dominant-Negative GRK Expression | Express a kinase-dead mutant of GRK2 or GRK3. | This will compete with the endogenous GRKs for receptor binding but will not be able to phosphorylate the receptor, thus preventing desensitization.[10] |
| Site-Directed Mutagenesis | Mutate the GRK phosphorylation sites on the TPβ receptor (Ser239 and Ser357). | Eliminating these phosphorylation sites will prevent GRK-mediated phosphorylation and subsequent β-arrestin recruitment and desensitization.[8] |
Experimental Protocols
Protocol 1: Inhibition of PKG-mediated TPα Receptor Desensitization
This protocol describes a general method for assessing the effect of PKG pathway inhibitors on U-46619-induced calcium mobilization in a cell line expressing TPα receptors.
-
Cell Culture: Culture HEK293 cells stably expressing the human TPα receptor in appropriate media.
-
Cell Plating: Seed cells onto 96-well black-walled, clear-bottom plates at a suitable density to achieve a confluent monolayer on the day of the experiment.
-
Fluorescent Dye Loading: Wash cells with a buffered saline solution (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Inhibitor Pre-incubation: Wash off excess dye and add the buffered saline solution containing the desired inhibitor (L-NAME, LY 83583, or KT 5823) or vehicle control. Incubate for the desired time (e.g., 15-30 minutes).
-
Baseline Fluorescence Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence for a short period.
-
U-46619 Stimulation and Desensitization:
-
Initial Stimulation: Inject a submaximal concentration of U-46619 and record the peak fluorescence response (calcium mobilization).
-
Desensitizing Exposure: Continue to incubate the cells with the initial U-46619 concentration for a defined period (e.g., 15-30 minutes) to induce desensitization.
-
Second Stimulation: Inject a second, maximal concentration of U-46619 and record the peak fluorescence response.
-
-
Data Analysis: Calculate the ratio of the second peak response to the first peak response. A higher ratio in the inhibitor-treated wells compared to the vehicle control indicates prevention of desensitization.
Signaling Pathway Diagrams
Caption: PKG-mediated desensitization pathway of the TPα receptor.
Caption: PKC-mediated desensitization pathway of the TPα receptor.
References
- 1. U46619 - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. U 46619 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 4. The role of receptor kinases and arrestins in G protein-coupled receptor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Double life: How GRK2 and β-arrestin signaling participate in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Predominant Role of Arrestin3 in General GPCR Desensitization in Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Homologous desensitization of signalling by the beta isoform of the human thromboxane A2 receptor [researchrepository.ucd.ie]
- 9. Prostaglandin D2 receptor-mediated desensitization of the alpha isoform of the human thromboxane A2 receptor [researchrepository.ucd.ie]
- 10. Desensitization of the mouse thromboxane A2 receptor (TP) by G protein-coupled receptor kinases (Grks) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting U-46619-Induced Cellular Responses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with U-46619. The content is designed to address specific issues that may arise during experiments and to provide guidance on data interpretation and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is U-46619 and what is its primary mechanism of action?
A1: U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2.[1][2][3] It functions as a potent and selective agonist for the thromboxane A2 (TP) receptor, mimicking the physiological effects of the highly unstable thromboxane A2 (TXA2).[1][3][4] Activation of the G-protein coupled TP receptor initiates a signaling cascade, leading to responses such as platelet aggregation and smooth muscle contraction.[2][5]
Q2: What are the common downstream signaling pathways activated by U-46619?
A2: U-46619 binding to the TP receptor, which is primarily coupled to Gq, activates Phospholipase C (PLC).[6] This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[6] Additionally, U-46619 has been shown to activate other signaling pathways, including the RhoA/ROCK pathway, which contributes to calcium sensitization of the contractile machinery, and the p38 MAPK and ERK1/2 pathways.[7]
Q3: My U-46619 solution appears to have lost activity. How should I properly handle and store it?
A3: U-46619 is susceptible to degradation, especially in aqueous solutions. It is strongly recommended to prepare aqueous working solutions fresh for each experiment and discard any unused solution at the end of the day.[1][8][9] For long-term storage, U-46619, whether in powder form or dissolved in an organic solvent like methyl acetate, should be stored at -20°C under desiccating conditions.[1][9] Stock solutions in anhydrous organic solvents such as DMSO or ethanol can be stored at -20°C for at least a month or at -80°C for up to six months.[9] To minimize degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.[9]
Q4: I am observing inconsistent cellular responses between experiments. What could be the cause?
A4: Inconsistent responses can stem from several factors. Firstly, ensure the proper handling and storage of U-46619 to prevent degradation, as mentioned above. Secondly, cellular sensitivity to U-46619 can vary. For instance, platelet sensitivity to TP receptor agonists can differ between donors.[5] It is also crucial to maintain consistent experimental conditions, such as cell passage number, confluency, and serum starvation protocols. Finally, ensure accurate and consistent preparation of U-46619 dilutions for each experiment.
Q5: How can I confirm that the observed cellular response is specifically mediated by the TP receptor?
A5: To confirm that the effects of U-46619 are on-target, it is essential to use a selective TP receptor antagonist.[5] Commonly used antagonists include SQ29548 and GR32191.[5][10] If the cellular response to U-46619 is significantly reduced or completely blocked in the presence of the antagonist, it confirms that the effect is mediated by the TP receptor.[5]
Q6: Are there any known off-target effects of U-46619?
A6: While U-46619 is considered a selective TP receptor agonist, some off-target effects have been reported. These may include the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) and effects on KCa channel activity in coronary arteries.[5][11] It has also been noted that U-46619 may potentiate norepinephrine-induced vasoconstriction through a mechanism independent of TP receptor activation.[5][10] These off-target effects may be more pronounced at higher concentrations.
Troubleshooting Guides
Problem 1: No or weak cellular response to U-46619.
| Possible Cause | Troubleshooting Step |
| Degraded U-46619 | Prepare a fresh stock solution of U-46619 from a new vial. Ensure proper storage at -20°C or -80°C in an appropriate anhydrous solvent and avoid repeated freeze-thaw cycles.[9] |
| Incorrect Concentration | Verify the calculations for your stock and working solutions. Perform a concentration-response curve to determine the optimal concentration for your specific cell type and assay. |
| Low TP Receptor Expression | Confirm the expression of the thromboxane receptor in your cell line or tissue using techniques like qPCR, Western blot, or flow cytometry. |
| Cellular Desensitization | Prolonged exposure to agonists can lead to receptor desensitization. Ensure that cells are not pre-exposed to other TP receptor agonists and consider the duration of U-46619 treatment. |
Problem 2: High background signal or spontaneous cellular activation.
| Possible Cause | Troubleshooting Step |
| Contaminated Reagents | Use fresh, sterile buffers and media for your experiments. Ensure that all glassware and plasticware are properly cleaned or sterile. |
| Mechanical Stress | Excessive pipetting or centrifugation can activate certain cell types, such as platelets. Handle cells gently throughout the experimental procedure. |
| Solvent Effects | The solvent used to dissolve U-46619 (e.g., DMSO, ethanol) may have effects on its own. Include a vehicle control in your experiments where you add the same volume of solvent without U-46619 to a separate set of cells. |
Quantitative Data Summary
The following tables summarize key quantitative data for U-46619 from various in vitro studies.
Table 1: EC50 Values of U-46619 in Various Assays
| Assay | Tissue/Cell Type | EC50 Value (µM) | Reference |
| Platelet Shape Change | Human Platelets | 0.035 | [12][13][14][15] |
| Myosin Light Chain Phosphorylation | Human Platelets | 0.057 | [12][14] |
| Serotonin Release | Human Platelets | 0.536 | [12][14] |
| Fibrinogen Receptor Binding | Human Platelets | 0.53 | [12][14] |
| Platelet Aggregation | Human Platelets | 1.31 | [12][14] |
| Vasoconstriction | Human Resistance Arteries | ~0.016 | [16] |
Table 2: Recommended Concentration Ranges for U-46619 in Common Experiments
| Experiment | Tissue/Cell Type | Concentration Range | Reference |
| Platelet Aggregation | General | 1 nM - 10 µM | [16] |
| Increased Intracellular Ca2+ | Rat Cardiomyocytes | 0.1 - 1 µM | [16] |
| Potentiation of Norepinephrine Efflux | Rabbit Vas Deferens | 100 nM (maximal effect) | [10][17] |
Signaling Pathway Diagram
Caption: U-46619 signaling cascade via the Thromboxane A2 receptor.
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry
This protocol outlines the measurement of U-46619-induced platelet aggregation in platelet-rich plasma (PRP).[1][16]
Materials:
-
Freshly drawn human whole blood
-
3.2% Sodium Citrate (anticoagulant)
-
U-46619 stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS) or Tyrode's buffer
-
Light Transmission Aggregometer with cuvettes and stir bars
Procedure:
-
PRP Preparation: Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[17] Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).[17] Carefully transfer the upper PRP layer to a new tube. Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP) for use as a blank.[17]
-
U-46619 Dilutions: Prepare serial dilutions of the U-46619 stock solution in PBS or an appropriate buffer to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).[17]
-
Aggregometer Setup: Set up the aggregometer according to the manufacturer's instructions. Use PRP to set the 0% aggregation baseline and PPP to set the 100% aggregation baseline.[1]
-
Aggregation Measurement: Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette with a stir bar.[16][17] Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for at least 5 minutes with stirring.[16][17]
-
Initiation of Aggregation: Add a small volume (e.g., 50 µL) of the U-46619 working solution to the PRP to initiate aggregation.[16][17]
-
Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes).[16][17] The increase in light transmission corresponds to platelet aggregation.
Caption: Experimental workflow for a platelet aggregation assay.
Protocol 2: Isolated Tissue Organ Bath Assay for Smooth Muscle Contraction
This protocol describes the use of an isolated organ bath system to measure the contractile response of vascular smooth muscle rings to U-46619.[2]
Materials:
-
Isolated tissue (e.g., rat aorta)
-
Krebs-Henseleit solution
-
U-46619 stock solution (e.g., 1 mM in ethanol or DMSO)
-
Potassium Chloride (KCl) solution
-
Isolated organ bath system with force transducer
Procedure:
-
Tissue Preparation: Dissect the desired blood vessel (e.g., thoracic aorta) and cut it into rings of appropriate size. Mount the rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas (95% O2, 5% CO2).[2]
-
Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 grams for rat aorta). Wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes during equilibration.[2]
-
Viability Check: To assess tissue viability, induce a contraction with a high concentration of KCl (e.g., 60-80 mM). A robust and sustained contraction indicates healthy tissue. Wash the tissue with fresh Krebs-Henseleit solution to return to baseline tension.[2]
-
Cumulative Concentration-Response Curve: Once the baseline is stable, add U-46619 to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 1 nM to 1 µM). Allow the contraction to reach a stable plateau at each concentration before adding the next.[2]
-
Data Recording and Analysis: Continuously record the isometric tension. Normalize the contraction data to the maximum response induced by KCl and plot the concentration-response curve to determine the EC50 and maximum effect (Emax).
Caption: Workflow for an isolated tissue organ bath experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. U46619 - Wikipedia [en.wikipedia.org]
- 4. Mechanism of the prostanoid TP receptor agonist U46619 for inducing emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms of U46619-induced contraction of rat pulmonary arteries in the presence and absence of the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Thromboxane agonist (U46619) potentiates norepinephrine efflux from adrenergic nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. U46619, a thromboxane A2 agonist, inhibits KCa channel activity from pig coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. rndsystems.com [rndsystems.com]
- 14. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 15. U 46619 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
refining U-46619 administration protocols for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thromboxane A2 receptor agonist, U-46619, in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is U-46619 and what is its primary mechanism of action?
A1: U-46619 is a stable synthetic analog of the endoperoxide prostaglandin PGH2.[1] It functions as a potent and selective agonist for the thromboxane A2 (TP) receptor.[1] Activation of the TP receptor, a G-protein-coupled receptor (GPCR), initiates signaling cascades that lead to physiological responses such as platelet aggregation and smooth muscle contraction.
Q2: What are the common in vivo effects of U-46619 administration?
A2: The most prominent in vivo effects of U-46619 are potent vasoconstriction and induction of platelet aggregation. Administration typically leads to a rapid and dose-dependent increase in systemic and pulmonary blood pressure.[2][3] In some animal models, it has also been observed to cause a delayed increase in breathing frequency (tachypnea).[2]
Q3: How should I prepare U-46619 for in vivo administration?
A3: U-46619 is often supplied as a solution in methyl acetate.[4] To prepare it for in vivo use, the methyl acetate should be evaporated under a gentle stream of nitrogen. The residue can then be dissolved in a suitable solvent. For aqueous solutions, U-46619 is sparingly soluble in buffers like PBS (pH 7.2) at approximately 1 mg/mL.[4] It is important to note that aqueous solutions of U-46619 are not recommended to be stored for more than one day.[4] For higher concentrations, solvents such as ethanol, DMSO, and dimethyl formamide (DMF) can be used, with a solubility of approximately 100 mg/mL.[4]
Q4: What are the recommended dosages for U-46619 in different animal models?
A4: Dosages for U-46619 can vary significantly depending on the animal model, the route of administration, and the desired biological effect. It is crucial to perform dose-response studies to determine the optimal concentration for your specific experimental setup. Below is a summary of dosages reported in the literature:
| Animal Model | Route of Administration | Dosage | Observed Effect |
| Goat | Intravenous Infusion | 2, 4, or 6 µg/kg/min | Systemic and pulmonary hypertension, delayed tachypnea[2] |
| Cat | Intravenous | 0.8 µg/kg | Inhibition of knee-jerk reflex, increased systolic blood pressure[5] |
| Rat | Intracerebroventricular (i.c.v.) | 1-100 nmol/kg | Dose-related increase in blood pressure[3] |
| Rat (Spontaneously Hypertensive) | Intravenous | 5 µg/kg | Significant increase in mean arterial blood pressure[6] |
| Ferret | Intraperitoneal | 30 µg/kg | Emesis[7] |
| Pig | - | Empirically selected | Acute stable and reversible pulmonary arterial hypertension[8] |
Q5: What are the potential adverse effects or signs of overdose with U-46619?
A5: High doses of U-46619 can lead to severe adverse effects. In pigs, high doses have been reported to cause vascular collapse and inhibition of cardiac function.[8] Other potential adverse effects include excessive thrombosis, which can lead to occlusion of blood vessels, and severe hypertension.[9] Close monitoring of cardiovascular and respiratory parameters is essential during and after administration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or weak biological response | - Incorrect dosage: The administered dose may be too low for the specific animal model or experimental conditions.- Degraded U-46619: Improper storage or use of old aqueous solutions can lead to loss of activity.- Incorrect administration: Issues with the injection or infusion technique may prevent the compound from reaching the target site. | - Perform a dose-response study to determine the optimal dosage.- Prepare fresh aqueous solutions of U-46619 for each experiment. Ensure proper storage of the stock solution at -20°C.[4]- Verify the administration technique and ensure the injection site is correct. |
| Animal shows signs of distress (e.g., labored breathing, lethargy) | - Excessive vasoconstriction or thrombosis: The dose may be too high, leading to severe cardiovascular or pulmonary effects.- Off-target effects: While U-46619 is a selective TP receptor agonist, high concentrations may lead to unforeseen effects. | - Immediately lower the dose or stop the administration.- Provide supportive care as per your institution's animal care guidelines.- In future experiments, start with a lower dose and titrate upwards carefully.- Consider using a TP receptor antagonist to confirm that the observed effects are on-target. |
| Inconsistent results between animals | - Variability in animal physiology: Age, weight, and health status can influence the response to U-46619.- Inconsistent solution preparation: Variations in the concentration or freshness of the U-46619 solution can lead to different outcomes. | - Ensure that all animals in the study are of similar age, weight, and health status.- Standardize the protocol for preparing the U-46619 solution to ensure consistency across all experiments. |
| Precipitation of U-46619 in aqueous solution | - Low solubility: U-46619 has limited solubility in aqueous buffers. | - Do not exceed the recommended solubility of approximately 1 mg/mL in PBS (pH 7.2).[4]- If a higher concentration is needed, consider using a different vehicle such as a solution containing a small amount of ethanol or DMSO, but be mindful of potential vehicle effects. |
Experimental Protocols & Visualizations
U-46619 Signaling Pathway
U-46619 acts as an agonist for the thromboxane A2 (TP) receptor, which is a G-protein coupled receptor. The primary signaling pathway involves the activation of Gq proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to physiological responses such as platelet aggregation and vasoconstriction. U-46619 has also been shown to activate the ERK signaling pathway.
Caption: U-46619 signaling cascade via the Thromboxane A2 receptor.
General Experimental Workflow for In Vivo U-46619 Administration
The following diagram outlines a typical workflow for an in vivo experiment involving the administration of U-46619.
References
- 1. U46619 - Wikipedia [en.wikipedia.org]
- 2. Thromboxane A2 mimetic U-46619 induces systemic and pulmonary hypertension and delayed tachypnea in the goat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. The thromboxane A2 mimetic U-46619 inhibits somatomotor activity via a vagal reflex from the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mechanism of the prostanoid TP receptor agonist U46619 for inducing emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modeling of Acute Pulmonary Arterial Hypertension in Pigs Using a Stable Thromboxane A2 Analogue (U46619): Dose Adjustment and Assessment of Hemodynamic Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biodatacorp.com [biodatacorp.com]
dealing with variability in U-46619-induced smooth muscle contraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the variability and challenges encountered during smooth muscle contraction experiments using U-46619, a potent thromboxane A2 (TP) receptor agonist.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is U-46619 and what is its primary mechanism of action?
A1: U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2.[1][4] It functions as a potent thromboxane A2 (TP) receptor agonist, mimicking the effects of the highly unstable endogenous thromboxane A2 (TXA2).[4][5] U-46619 binds to and activates TP receptors, which are G-protein coupled receptors.[1] This activation initiates an intracellular signaling cascade, primarily leading to an increase in intracellular calcium concentration ([Ca²⁺]i) and sensitization of the contractile apparatus to Ca²⁺, ultimately resulting in smooth muscle contraction.[1][6]
Q2: How should U-46619 be stored to ensure its stability?
A2: Proper storage is critical for maintaining the activity of U-46619. For long-term storage, it is recommended to store U-46619 at -20°C.[4][7] Stock solutions prepared in organic solvents such as methyl acetate, ethanol, or DMSO can be stored at -80°C for up to 6 months or at -20°C for one month.[4][8][9] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[4] Aqueous solutions of U-46619 are considerably less stable and it is strongly recommended that they be prepared fresh for each experiment and not stored for more than a day.[4][9]
Q3: What are the typical working concentrations for U-46619 in smooth muscle contraction assays?
A3: The effective concentration of U-46619 varies depending on the specific tissue, species, and experimental conditions.[4] It is always recommended to perform a cumulative concentration-response curve to determine the optimal concentration range for your specific experimental setup.[1][4] The half-maximal effective concentration (EC₅₀) can range from the low nanomolar to the micromolar range.
Troubleshooting Guide
Variability in U-46619-induced smooth muscle contraction is a common issue. The following table outlines potential problems, their likely causes, and suggested solutions.
| Problem | Potential Causes | Recommended Solutions |
| No or Weak Contraction | 1. Degraded U-46619: Improper storage or handling of U-46619 can lead to its degradation.[4][9] | - Ensure U-46619 is stored at the correct temperature (-20°C for powder, -80°C for stock solutions).[4][8] - Prepare fresh aqueous dilutions for each experiment.[9] - Avoid repeated freeze-thaw cycles of stock solutions.[4] |
| 2. Poor Tissue Viability: The smooth muscle tissue may be damaged during dissection or improperly maintained in the organ bath. | - Perform a viability check with a high concentration of potassium chloride (KCl, 60-80 mM) at the beginning of each experiment. A robust contraction indicates healthy tissue.[1] - Ensure the Krebs-Henseleit solution is correctly prepared, maintained at 37°C, and continuously bubbled with carbogen (95% O₂/5% CO₂).[1] | |
| 3. Incorrect Drug Concentration: Errors in calculating dilutions or pipetting can lead to a final concentration that is too low to elicit a response. | - Double-check all calculations for serial dilutions. - Calibrate pipettes regularly. | |
| High Variability Between Tissues | 1. Biological Variation: There is inherent biological variability in receptor expression and sensitivity between individual animals. | - Use a sufficient number of animals (n) to account for biological variability and perform statistical analysis. - If possible, use tissues from age- and sex-matched animals. |
| 2. Inconsistent Tissue Preparation: Differences in dissection technique or the size of the smooth muscle strips can contribute to variability. | - Standardize the dissection protocol to minimize tissue handling and damage. - Prepare tissue strips of uniform size and weight. | |
| 3. Endothelial Integrity: The presence or absence of the endothelium can significantly alter the response to U-46619, as the endothelium can release relaxing factors.[4][10] | - Mechanically remove the endothelium if a direct smooth muscle response is desired. - Verify the absence or presence of a functional endothelium by testing the response to an endothelium-dependent vasodilator (e.g., acetylcholine) after pre-contraction with an agent like phenylephrine.[4] | |
| Response Fades or Desensitizes Quickly | 1. Receptor Desensitization: Prolonged or repeated exposure to high concentrations of U-46619 can lead to the desensitization of TP receptors.[11] | - Allow for adequate washout periods between drug administrations to allow the tissue to return to baseline.[1] - Consider using a cumulative concentration-response protocol to minimize the total time of exposure.[1][4] |
| 2. Substrate Depletion: The metabolic substrates in the buffer may be depleted over the course of a long experiment. | - Replace the Krebs-Henseleit solution in the organ bath periodically, especially during long experiments.[1] |
Experimental Protocols
Protocol 1: Isolated Smooth Muscle Organ Bath Assay
This protocol describes the methodology for assessing U-46619-induced contraction in isolated smooth muscle strips (e.g., aortic rings).
Materials:
-
U-46619
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Dissect the desired smooth muscle tissue (e.g., rat aorta) in cold Krebs-Henseleit solution. Carefully remove surrounding connective and adipose tissue. Cut the tissue into rings of 2-3 mm in length.
-
Mounting: Suspend each tissue ring between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit solution. One hook is fixed, and the other is connected to an isometric force transducer.[1]
-
Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a predetermined optimal resting tension (e.g., 1-2 grams for rat aorta).[1] During this period, maintain the bath at 37°C, continuously bubble with carbogen, and wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.[1]
-
Viability Check: Induce a contraction with a high concentration of KCl (60-80 mM) to assess tissue viability. A strong, sustained contraction indicates healthy tissue. Wash the tissue with fresh buffer to return to baseline tension.[1]
-
Cumulative Concentration-Response Curve: Once the baseline is stable, add U-46619 to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 1 nM to 1 µM). Allow the contraction to reach a stable plateau at each concentration before adding the next.[1]
-
Data Analysis: Record the contractile force continuously. Express the contractile response as a percentage of the maximal contraction induced by KCl. Plot the logarithm of the U-46619 concentration against the response to generate a concentration-response curve and calculate the EC₅₀ value using non-linear regression analysis.[1]
Quantitative Data Summary
The potency of U-46619 can vary significantly between different smooth muscle preparations. The following table summarizes reported EC₅₀ values.
| Tissue Type | Species | Preparation | EC₅₀ (nM) | Reference |
| Penile Resistance Arteries | Human | Wire Myograph | 6.2 ± 2.2 | [1] |
| Corpus Cavernosum | Human | Organ Bath | 8.3 ± 2.8 | [1] |
| Aorta | Rat | Organ Bath | ~50 | [1] |
| Small Mesenteric Arteries | Rat | Wire Myograph | ~10 | [1] |
| Coronary Arteries | Porcine | Organ Bath | 12 ± 0.2 (Control) | [12] |
Signaling Pathways and Workflows
U-46619 Signaling Pathway in Smooth Muscle
U-46619 binds to the thromboxane A2 (TP) receptor, a G-protein coupled receptor.[1] This primarily activates the Gαq/11 and Gα12/13 pathways. Activation of Gαq leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG).[13][14] IP₃ stimulates the release of Ca²⁺ from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC).[13][15] The Gα12/13 pathway activates the RhoA/Rho-kinase (ROCK) pathway, which inhibits myosin light chain phosphatase (MLCP), leading to Ca²⁺ sensitization of the contractile machinery.[5][6] The increase in intracellular Ca²⁺ and Ca²⁺ sensitization both contribute to the phosphorylation of myosin light chain (MLC), leading to smooth muscle contraction.[6][16]
Caption: U-46619 signaling pathway in smooth muscle cells.
Experimental Workflow for Organ Bath Assay
The following diagram illustrates the typical workflow for conducting a U-46619 concentration-response experiment using an isolated organ bath setup.
Caption: Experimental workflow for a U-46619 organ bath assay.
References
- 1. benchchem.com [benchchem.com]
- 2. U46619 - Wikipedia [en.wikipedia.org]
- 3. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. portlandpress.com [portlandpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Mechanisms of U46619-induced contraction of rat pulmonary arteries in the presence and absence of the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of thromboxane receptor activation in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Effects of U46619 on intracellular Ca++ concentration and tension in human umbilical artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thromboxane A2-induced contraction of rat caudal arterial smooth muscle involves activation of Ca2+ entry and Ca2+ sensitization: Rho-associated kinase-mediated phosphorylation of MYPT1 at Thr-855, but not Thr-697 - PMC [pmc.ncbi.nlm.nih.gov]
mitigating artifacts in U-46619-based experimental models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate artifacts in U-46619-based experimental models.
Frequently Asked Questions (FAQs)
Q1: What is U-46619 and what is its primary mechanism of action?
A1: U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2.[1] It functions as a potent and selective agonist for the thromboxane A2 (TP) receptor, a G-protein coupled receptor.[2][3] By mimicking the effects of the highly unstable endogenous ligand, thromboxane A2 (TXA2), U-46619 triggers a cascade of intracellular signaling events, primarily leading to platelet aggregation and smooth muscle contraction.[1][2][4]
Q2: How should U-46619 be stored to ensure its stability and activity?
A2: Proper storage is critical for maintaining the efficacy of U-46619. For long-term storage, it is recommended to store U-46619 at -20°C under desiccating conditions, where it can remain stable for up to 12 months. Stock solutions prepared in organic solvents such as DMSO or ethanol can be stored at -80°C for up to six months or at -20°C for one month. It is highly advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Aqueous solutions of U-46619 are not recommended for storage for more than one day and should be prepared fresh for each experiment.
Q3: What are the typical working concentrations for U-46619 in different assays?
A3: The effective concentration of U-46619 varies depending on the specific application and experimental system. For instance, in human platelet aggregation assays, the EC50 value is approximately 1.31 µM. In studies involving vascular smooth muscle contraction, such as in rat thoracic aortic rings, the ED50 can be as low as 6.54 nM in endothelium-intact rings and 0.478 nM in endothelium-denuded rings. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent or No Platelet Aggregation Response
Q: My platelet aggregation assay with U-46619 is showing variable results or no response at all. What could be the cause?
A: Several factors can contribute to inconsistent or absent platelet aggregation. Here's a systematic approach to troubleshooting this issue:
-
Platelet Preparation and Viability:
-
Troubleshooting Step: Ensure that platelet-rich plasma (PRP) is prepared from fresh blood collected with an appropriate anticoagulant (e.g., 3.2% sodium citrate). The centrifugation steps to separate PRP should be optimized to prevent platelet activation or loss.
-
Recommendation: Always handle platelets gently to avoid mechanical activation. Use plastic or siliconized glassware.
-
-
U-46619 Solution Integrity:
-
Troubleshooting Step: Confirm that the U-46619 stock solution has been stored correctly and that fresh working dilutions were prepared for the experiment.
-
Recommendation: Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
-
Experimental Conditions:
-
Troubleshooting Step: Verify that the aggregometer is calibrated correctly and that the temperature is maintained at 37°C. Ensure proper mixing of the platelet suspension.
-
Recommendation: Use appropriate controls, including a vehicle control and a positive control with a known platelet agonist like ADP or collagen.
-
-
Donor Variability:
-
Troubleshooting Step: Acknowledge that there can be significant inter-individual variability in platelet reactivity.
-
Recommendation: If possible, screen multiple donors or use pooled platelet preparations to minimize variability.
-
Issue 2: Off-Target Effects Obscuring Results
Q: I suspect that the observed effects in my experiment are not solely mediated by the TP receptor. How can I confirm on-target activity and mitigate off-target effects?
A: While U-46619 is a selective TP receptor agonist, off-target effects can occur, especially at higher concentrations.[2] Here’s how to address this:
-
Use of a Selective TP Receptor Antagonist:
-
Troubleshooting Step: Pre-incubate your experimental system with a selective TP receptor antagonist, such as SQ29548 or GR32191, before adding U-46619.[2]
-
Recommendation: If the U-46619-induced effect is abolished or significantly attenuated by the antagonist, it confirms that the response is mediated by the TP receptor.[2] If the effect persists, it is likely an off-target effect.[2]
-
-
Dose-Response Curve:
-
Troubleshooting Step: Perform a comprehensive dose-response curve for U-46619.
-
Recommendation: Use the lowest effective concentration that elicits a robust on-target response to minimize the risk of off-target effects.
-
-
Investigate Known Off-Target Interactions:
-
Troubleshooting Step: Be aware of documented off-target effects, such as the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) or the potentiation of norepinephrine-induced vasoconstriction, which may be independent of TP receptor activation.[2]
-
Recommendation: Design experiments to specifically assess these potential off-target activities if they are relevant to your model system.
-
Issue 3: Receptor Desensitization and Tachyphylaxis
Q: I am observing a diminished response to U-46619 upon repeated or prolonged exposure. What is happening and how can I prevent it?
A: Prolonged or repeated exposure to U-46619 can lead to homologous desensitization of the TP receptor, a process where the receptor becomes less responsive to the agonist.[5][6]
-
Mechanism of Desensitization: U-46619-induced TP receptor activation can trigger downstream signaling cascades involving protein kinase C (PKC) and protein kinase G (PKG), which in turn can phosphorylate the TP receptor, leading to its uncoupling from G-proteins and subsequent internalization.[6]
-
Mitigation Strategies:
-
Experimental Design: In isolated tissue experiments, ensure adequate washout periods between successive additions of U-46619 to allow for receptor re-sensitization.
-
Cumulative vs. Single Dosing: Consider using a cumulative concentration-response protocol where each subsequent dose is added after the response to the previous dose has stabilized. This can sometimes minimize the impact of desensitization compared to repeated single high-dose applications.
-
Time-Course Experiments: Conduct time-course studies to understand the kinetics of desensitization in your specific experimental model.
-
Quantitative Data Summary
| Parameter | Value | Experimental System | Reference |
| EC50 (Platelet Aggregation) | 1.31 µM | Human Platelets | |
| EC50 (Platelet Shape Change) | 0.013 µM | Human Platelets | |
| EC50 (Vasoconstriction) | 16 nM | Human Subcutaneous Resistance Arteries | [7] |
| ED50 (Vasoconstriction) | 6.54 nM | Rat Thoracic Aorta (Endothelium-Intact) | |
| ED50 (Vasoconstriction) | 0.478 nM | Rat Thoracic Aorta (Endothelium-Denuded) | |
| Storage (Solid) | -20°C (up to 12 months) | N/A | |
| Storage (Stock Solution) | -80°C (up to 6 months) | Organic Solvents (e.g., DMSO, Ethanol) |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry (LTA) to measure U-46619-induced platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
Freshly prepared human platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
U-46619 stock solution (e.g., 1 mM in DMSO)
-
Assay buffer (e.g., Tyrode's buffer)
-
Light Transmission Aggregometer and cuvettes with stir bars
-
Calibrated micropipettes
Procedure:
-
Preparation of Working Solutions: Prepare serial dilutions of the U-46619 stock solution in the assay buffer to create a range of working concentrations.
-
Instrument Setup: Set up the aggregometer according to the manufacturer's instructions. Use PPP to set the 100% aggregation baseline and PRP for the 0% aggregation baseline.
-
Sample Preparation: Pipette the required volume of PRP into the aggregometer cuvettes containing a stir bar and allow them to equilibrate to 37°C with stirring for a few minutes.
-
Induction of Aggregation: Add a small volume of the U-46619 working solution to the PRP to achieve the desired final concentration.
-
Data Acquisition: Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Data Analysis: The aggregation is quantified as the maximum percentage change in light transmission.
Protocol 2: Isolated Tissue Organ Bath Assay for Vascular Smooth Muscle Contraction
This protocol describes the measurement of the contractile response of isolated arterial rings to U-46619 using an organ bath system.
Materials:
-
Isolated arterial rings (e.g., rat thoracic aorta)
-
Krebs-Henseleit solution
-
U-46619 stock solution (e.g., 1 mM in DMSO or ethanol)
-
Isolated organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation: Dissect the desired artery in ice-cold Krebs-Henseleit solution and cut it into rings of 2-4 mm in length. The endothelium can be removed by gently rubbing the intimal surface if required.
-
Mounting the Tissue: Suspend each arterial ring between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 grams for rat aorta), with washes every 15-20 minutes.
-
Viability Check: Induce a contraction with a high concentration of potassium chloride (e.g., 60-80 mM) to ensure tissue viability. Wash the tissue to return to baseline tension.
-
Cumulative Concentration-Response Curve: Add U-46619 to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 1 nM to 1 µM). Allow the contraction to reach a stable plateau at each concentration before adding the next.
-
Data Acquisition: Record the contractile force continuously.
-
Data Analysis: Express the contractile response as a percentage of the maximal contraction induced by KCl. Plot the concentration of U-46619 against the contractile response to generate a concentration-response curve and calculate the EC₅₀ value.
Visualizations
Caption: U-46619 signaling pathway.
Caption: Troubleshooting inconsistent results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. U46619 - Wikipedia [en.wikipedia.org]
- 4. Different effects of two thromboxane A2/prostaglandin H2 receptor ligands, U46619 and S-145, on rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Desensitization of platelet thromboxane A2/prostaglandin H2 receptors by the mimetic U46619 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reprocell.com [reprocell.com]
Validation & Comparative
A Comparative Guide to the Efficacy of U-46619 and Other Thromboxane A2 Analogs
This guide provides a comprehensive comparison of the efficacy of U-46619, a stable and potent thromboxane A2 (TxA2) analog, with other key modulators of the thromboxane A2 receptor (TP). Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details common experimental protocols, and illustrates the underlying signaling pathways to facilitate a deeper understanding of these critical research tools.
Quantitative Comparison of Thromboxane A2 Analogs and Antagonists
The following table summarizes the efficacy and binding affinities of U-46619 and other relevant compounds that interact with the TP receptor. These values, presented as EC50, IC50, Kd, and Ki, are crucial for comparing the potency and effectiveness of these molecules in various biological assays.
| Compound | Type | Assay | Species/Tissue | EC50/IC50/Kd/Ki | Reference |
| U-46619 | Agonist | Platelet Aggregation | Human | EC50: 1.31 µM | [1][2] |
| Platelet Shape Change | Human | EC50: 0.035 µM | [1][2][3] | ||
| Serotonin Release | Human | EC50: 0.536 µM | [1][2] | ||
| Fibrinogen Receptor Binding | Human | EC50: 0.53 µM | [1][2] | ||
| Vasoconstriction (Canine Saphenous Veins) | Canine | EC50: 3.7 ± 0.8 nM | [4][5] | ||
| Binding Affinity (High Affinity Site) | Human Platelets | Kd: 0.041 ± 0.009 µM | [2] | ||
| Binding Affinity (Low Affinity Site) | Human Platelets | Kd: 1.46 ± 0.47 µM | [2] | ||
| Binding Affinity (VSMCs from SHR) | Rat | Kd: 2.3 ± 0.6 nM and 1.4 ± 0.5 µM | [6] | ||
| Binding Affinity (VSMCs from WKY rats) | Rat | Kd: 15.5 ± 2.6 nM | [6] | ||
| I-BOP | Agonist | Binding Affinity (High Affinity Site) | Human Platelets | Kd: 234 ± 103 pM | [7] |
| Binding Affinity (Low Affinity Site) | Human Platelets | Kd: 2.31 ± 0.86 nM | [7] | ||
| Calcium Increase | Human Platelets | EC50: 209 ± 24 pM | [7] | ||
| Platelet Shape Change | Human Platelets | EC50: 263 ± 65 pM | [7] | ||
| Platelet Aggregation | Human Platelets | EC50: 4.4 ± 0.5 nM | [7] | ||
| 10,10-difluoro-TxA2 | Agonist | Platelet Aggregation | Human | EC50: 36 ± 3.6 nM | [4][5] |
| Vasoconstriction (Canine Saphenous Veins) | Canine | EC50: 3.7 ± 0.8 nM | [4][5] | ||
| Receptor Displacement | Platelets | Kd: 100 ± 30 nM | [4][5] | ||
| SQ 29,548 | Antagonist | Inhibition of U-46619 induced platelet aggregation | Human | IC50: 0.06 µM | [8] |
| Binding Affinity | Human Recombinant TP Receptor | Ki: 4.1 nM | [8] | ||
| Antagonism of U-46619 induced contraction | Rat and Guinea Pig Smooth Muscle | KB: 0.5-1.7 nM | [8] | ||
| GR32191 | Antagonist | Antagonism of U-46619 induced platelet aggregation | Human | pA2: ~8.2 | [9] |
Signaling Pathways of Thromboxane A2 Receptor Activation
Thromboxane A2 and its analogs exert their effects by binding to the TP receptor, a G-protein coupled receptor (GPCR).[10][11] This interaction triggers a cascade of intracellular signaling events that ultimately lead to various physiological responses, including platelet aggregation and smooth muscle contraction.[11] The TP receptor can couple to at least four G-protein families, with Gq and G13 being the major signaling routes.[10][12]
Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm.[13] The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, plays a crucial role in cellular responses.
Concurrently, coupling to G13 activates the Rho signaling pathway, leading to the activation of Rho-associated kinase (ROCK).[12] ROCK, in turn, inhibits myosin light chain phosphatase, which increases the phosphorylation of myosin light chains and promotes smooth muscle contraction. The TP receptor signaling can also involve the activation of mitogen-activated protein kinase (MAPK) pathways, such as p38MAPK and ERK1/2.[14]
References
- 1. apexbt.com [apexbt.com]
- 2. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. U 46619 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 4. Difluorothromboxane A2 and stereoisomers: stable derivatives of thromboxane A2 with differential effects on platelets and blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Low-affinity thromboxane receptor mediates proliferation in cultured vascular smooth muscle cells of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 8. caymanchem.com [caymanchem.com]
- 9. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell signalling through thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 13. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Validation of U-46619 as a Selective TP Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of U-46619, a potent and stable thromboxane A2 (TP) receptor agonist, with other relevant TP receptor agonists. The information presented is supported by experimental data to assist in the selection and validation of appropriate pharmacological tools for research and drug development.
U-46619 is a synthetic analog of the prostaglandin endoperoxide PGH2 and is widely used to mimic the physiological and pathophysiological effects of thromboxane A2 (TXA2).[1] TXA2 is a highly unstable but biologically potent molecule that plays a crucial role in hemostasis and thrombosis through its action on TP receptors, which are G-protein coupled receptors.[2][3] Activation of TP receptors initiates signaling cascades leading to platelet aggregation and smooth muscle contraction.[2] This guide will compare U-46619 with other TP receptor agonists, namely I-BOP, STA-2, and U-44069, focusing on their performance in key validation assays.
Comparative Pharmacological Data
The following tables summarize the quantitative data for U-46619 and its alternatives. It is important to note that experimental conditions can influence the observed potencies, and direct comparisons should be made with caution.
Table 1: Receptor Binding Affinity of TP Receptor Agonists
| Compound | Radioligand | Preparation | K_d (nM) | K_i (nM) | pIC_50 | Reference(s) |
| U-46619 | [³H]U-46619 | Washed Human Platelets | 20 ± 7 | - | - | |
| I-BOP | - | - | 0.61 | - | - | MedChemExpress |
| STA-2 | - | Human Platelets | - | - | 6.4 - 7.1 | [4] |
| U-44069 | - | - | - | - | - | No data available |
Table 2: Functional Potency of TP Receptor Agonists
| Compound | Assay | Tissue/Cell Type | EC_50 (nM) | Reference(s) |
| U-46619 | Platelet Aggregation | Human Platelets | 35 | [5] |
| Vasoconstriction | Human Resistance Arteries | 16 | ||
| Vasoconstriction | Rat Small Airways | 6.9 | [6] | |
| Vasoconstriction | Rat Large Airways | 66 | [6] | |
| Calcium Mobilization | Human Platelets | 275 ± 51 | ||
| I-BOP | - | - | - | No direct EC_50 data found |
| STA-2 | - | - | - | No direct EC_50 data found |
| U-44069 | Vasoconstriction | Rat Afferent Arteriole | Induces 27% decrease at 1000 nM | [1][7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Receptor Binding Assay
This assay determines the affinity of a ligand for its receptor.
Protocol:
-
Membrane Preparation: Prepare membranes from a cell line expressing the TP receptor or from washed human platelets.
-
Incubation: In a 96-well plate, incubate the membranes with a fixed concentration of a radiolabeled TP receptor antagonist (e.g., [³H]SQ29,548) and varying concentrations of the unlabeled test agonist (e.g., U-46619).
-
Equilibration: Allow the binding to reach equilibrium by incubating for a specified time at a controlled temperature.
-
Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test agonist that inhibits 50% of the specific binding of the radioligand (IC_50). The affinity of the agonist (K_i) can then be calculated using the Cheng-Prusoff equation.
Platelet Aggregation Assay
This assay measures the ability of a TP receptor agonist to induce platelet aggregation.
Protocol:
-
Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes to obtain PPP, which is used as a blank.
-
Aggregation Measurement:
-
Place a cuvette with PRP and a stir bar into a light transmission aggregometer at 37°C.
-
Set the baseline (0% aggregation) with PRP and 100% aggregation with PPP.
-
Add the TP receptor agonist at various concentrations to the PRP.
-
Record the change in light transmission over time as platelets aggregate.
-
-
Data Analysis: Determine the maximum percentage of aggregation for each agonist concentration and calculate the EC_50 value from the concentration-response curve.[8]
Vasoconstriction Assay (Wire Myography)
This ex vivo assay assesses the contractile effect of a TP receptor agonist on isolated blood vessels.
Protocol:
-
Tissue Preparation: Isolate small arteries (e.g., from subcutaneous tissue) and cut them into small rings.
-
Mounting: Mount the arterial rings on two small wires in a myograph chamber filled with physiological salt solution, maintained at 37°C and gassed with 95% O₂/5% CO₂.
-
Equilibration: Allow the rings to equilibrate under a standardized resting tension.
-
Viability Test: Contract the vessels with a high-potassium solution to ensure their viability.
-
Concentration-Response Curve: Add the TP receptor agonist to the chamber in a cumulative manner, increasing the concentration stepwise.
-
Data Recording: Continuously record the isometric tension generated by the arterial rings.
-
Data Analysis: Plot the contractile response against the agonist concentration to generate a concentration-response curve and determine the EC_50 value.[9]
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 cells expressing the TP receptor or platelets) in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.
-
Agonist Addition: Add the TP receptor agonist at various concentrations to the wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to the rise in intracellular calcium. Calculate the EC_50 value from the concentration-response curve.[10]
Mandatory Visualizations
Signaling Pathway of the TP Receptor
Caption: TP receptor signaling pathway.
Experimental Workflow for TP Receptor Agonist Validation
Caption: Experimental workflow for agonist validation.
References
- 1. Direct evidence that thromboxane mimetic U44069 preferentially constricts the afferent arteriole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thromboxane receptor - Wikipedia [en.wikipedia.org]
- 3. Thromboxane A2 receptor: biology and function of a peculiar receptor that remains resistant for therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TP receptor | Prostanoid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Effects of thromboxane A2 agonist STA2 on rapidly adapting pulmonary stretch receptors in vagotomized rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin E2 potentiates platelet aggregation by priming protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Portal [scholarship.miami.edu]
- 8. Resveratrol attenuates thromboxane A2 receptor agonist-induced platelet activation by reducing phospholipase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reprocell.com [reprocell.com]
- 10. Regulation of thromboxane receptor activation in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: U-46619 Versus Thromboxane A2 in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacological research, particularly in studies involving platelet activation, vasoconstriction, and bronchoconstriction, the choice of a thromboxane A2 (TXA2) receptor agonist is a critical decision. The endogenous ligand, TXA2, is a potent but exceptionally unstable molecule, posing significant challenges for in vitro and in vivo experimentation.[1][2] This has led to the widespread use of stable synthetic analogs, with U-46619 being one of the most prominent.[3] This guide provides an objective comparison of U-46619 and thromboxane A2, focusing on their performance in biological assays, supported by experimental data and detailed protocols.
Unveiling the Agonists: A Tale of Stability and Potency
Thromboxane A2 (TXA2) is a potent, naturally occurring eicosanoid that plays a pivotal role in hemostasis and vascular tone.[1][4] However, its utility in experimental settings is severely hampered by its rapid hydrolysis to the inactive metabolite, thromboxane B2, with a half-life of approximately 30 seconds in aqueous solution.[1]
U-46619, a synthetic analog of the prostaglandin endoperoxide PGH2, was developed to overcome this limitation.[3] It is a stable and potent thromboxane A2 (TP) receptor agonist, effectively mimicking the biological actions of TXA2.[3][5] This stability makes U-46619 a reliable tool for investigating the physiological and pathophysiological roles of the TXA2 signaling pathway.
Comparative Efficacy in Biological Assays: A Data-Driven Overview
The following tables summarize the quantitative data on the potency of U-46619 in various biological assays. Direct comparative data for Thromboxane A2 is scarce due to its instability. However, studies that have compared U-46619 with endogenously generated TXA2 suggest that U-46619 is a potent and selective mimic.[6][7]
Table 1: Potency of U-46619 in Platelet Aggregation Assays
| Species | Preparation | EC50 (µM) | Reference |
| Human | Washed Platelets | 1.31 | [8] |
| Human | Platelet-Rich Plasma | ~0.5 - 1.0 | [9] |
Table 2: Potency of U-46619 in Vasoconstriction Assays
| Species | Tissue | EC50 (nM) | Reference |
| Human | Subcutaneous Resistance Arteries | 16 | [10] |
| Rat | Pial Arterioles | Induces dose-dependent vasoconstriction from 10⁻¹¹ to 10⁻⁶ M | [11] |
| Mouse | Intrarenal Artery | Induces dose-dependent contraction | [12] |
Table 3: Potency of U-46619 in Bronchoconstriction Assays
| Species | Airway Size | EC50 (nM) | Reference |
| Rat | Small (<250 µm) | 6.9 | [13] |
| Rat | Large (>420 µm) | 66 | [13] |
Delving into the Mechanism: The Thromboxane A2 Receptor Signaling Pathway
Both U-46619 and Thromboxane A2 exert their effects by binding to and activating the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor (GPCR).[4][14] In human platelets, the TP receptor is coupled to Gq and G12/13 proteins.[14][15] Activation of this pathway leads to a cascade of intracellular events culminating in physiological responses such as platelet aggregation and smooth muscle contraction.
References
- 1. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 2. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 3. U46619 - Wikipedia [en.wikipedia.org]
- 4. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. biodatacorp.com [biodatacorp.com]
- 6. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reprocell.com [reprocell.com]
- 11. Effect of the thromboxane A2 mimetic U 46619 on pial arterioles of rabbits and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of U46619-induced contraction in mouse intrarenal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of the thromboxane receptor agonist U46619 and endothelin-1 on large and small airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. The G protein coupled to the thromboxane A2 receptor in human platelets is a member of the novel Gq family - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of U-46619 and Endothelin-1 on Vasoconstriction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vasoconstrictive effects of the thromboxane A2 mimetic, U-46619, and the potent endogenous vasoconstrictor, endothelin-1. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tool for their cardiovascular and pharmacological studies.
Quantitative Comparison of Vasoconstrictor Potency
U-46619 and endothelin-1 are both potent vasoconstrictors, though their relative potency can vary depending on the vascular bed. The following tables summarize their half-maximal effective concentration (EC50) and maximal contractile response (Emax) in various blood vessels.
| U-46619 | |||
| Vascular Bed | Species | EC50 (nM) | Reference |
| Rat Mesenteric Artery | Rat | Not explicitly stated, but shown to be a potent vasoconstrictor | [1](--INVALID-LINK--) |
| Rat Aorta | Rat | ~1.5 | [2](--INVALID-LINK--) |
| Human Coronary Artery | Human | Sub-nanomolar | [2](--INVALID-LINK--) |
| Human Mammary Artery | Human | Sub-nanomolar | [2](--INVALID-LINK--) |
| Human Radial Artery | Human | Sub-nanomolar | [2](--INVALID-LINK--) |
| Human Saphenous Vein | Human | <10 times less potent than ET-1 | [2](--INVALID-LINK--) |
| Human Umbilical Vein | Human | <10 times less potent than ET-1 | [2](--INVALID-LINK--) |
| Endothelin-1 | |||
| Vascular Bed | Species | EC50 (nM) | Reference |
| Rat Mesenteric Artery | Rat | Not explicitly stated, but shown to be a potent vasoconstrictor | [1](--INVALID-LINK--) |
| Rat Aorta | Rat | ~1.5 | [2](--INVALID-LINK--) |
| Human Coronary Artery | Human | ~50 times less potent than U-46619 | [2](--INVALID-LINK--) |
| Human Mammary Artery | Human | ~50 times less potent than U-46619 | [2](--INVALID-LINK--) |
| Human Radial Artery | Human | ~50 times less potent than U-46619 | [2](--INVALID-LINK--) |
| Human Saphenous Vein | Human | More potent than U-46619 | [2](--INVALID-LINK--) |
| Human Umbilical Vein | Human | More potent than U-46619 | [2](--INVALID-LINK--) |
| Maximal Contractile Response (Emax) | ||
| Agonist | Vascular Bed | Emax (% of KCl response) |
| U-46619 | Human Arteries and Veins | ~20% |
| Endothelin-1 | Human Arteries and Veins | ~80% |
| U-46619 | Rat Aorta | Similar to Endothelin-1 |
| Endothelin-1 | Rat Aorta | Similar to U-46619 |
Signaling Pathways
Both U-46619 and endothelin-1 induce vasoconstriction through G-protein coupled receptor (GPCR) signaling cascades that ultimately increase intracellular calcium concentration and sensitize the contractile machinery to calcium.
U-46619 Signaling Pathway
U-46619 acts as a potent agonist of the Thromboxane A2 receptor (TP receptor), which is coupled to the Gq family of G-proteins.
References
- 1. Comparison of U46619-, endothelin-1- or phenylephrine-induced changes in cellular Ca2+ profiles and Ca2+ sensitisation of constriction of pressurised rat resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orphan-receptor ligand human urotensin II: receptor localization in human tissues and comparison of vasoconstrictor responses with endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of U-46619 Effects in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of U-46619, a stable synthetic analog of the prostaglandin endoperoxide PGH2 and a potent thromboxane A2 (TP) receptor agonist.[1][2] We cross-validate its performance in various cell lines and provide supporting experimental data and detailed methodologies for key experiments. This document aims to serve as a valuable resource for researchers investigating TP receptor signaling in physiological and pathological contexts.
U-46619 is widely utilized in research to explore the roles of the thromboxane A2 signaling pathway, which is crucial in processes such as platelet aggregation, vasoconstriction, and smooth muscle contraction.[2] Its effects are mediated primarily through the Gq/11, G12/13, and Gi protein-coupled TP receptors, initiating a cascade of intracellular events.
Quantitative Comparison of U-46619 Effects
The following table summarizes the quantitative data on the effects of U-46619 and the alternative TP receptor agonist I-BOP in different cell lines and assays. The data highlights the varying potencies and cellular responses to TP receptor activation across different biological systems.
| Cell Line/System | Assay | Agonist | Parameter | Value (M) | Reference |
| Human Platelets | Aggregation | U-46619 | EC50 | 1.31 x 10⁻⁶ | [3] |
| I-BOP | EC50 | 4.4 x 10⁻⁹ | [1] | ||
| Shape Change | U-46619 | EC50 | 3.5 x 10⁻⁸ | [3] | |
| I-BOP | EC50 | 2.63 x 10⁻¹⁰ | [1] | ||
| Myosin Light Chain Phos. | U-46619 | EC50 | 5.7 x 10⁻⁸ | [3] | |
| Serotonin Release | U-46619 | EC50 | 5.36 x 10⁻⁷ | [3] | |
| Fibrinogen Receptor Binding | U-46619 | EC50 | 5.3 x 10⁻⁷ | [3] | |
| HEK293 Cells | ERK Activation | U-46619 | EC50 | ~3.5 x 10⁻⁸ | [4] |
| Rat Airways | Bronchoconstriction (Small) | U-46619 | EC50 | 6.9 x 10⁻⁹ | [5] |
| Bronchoconstriction (Large) | U-46619 | EC50 | 6.6 x 10⁻⁸ | [5] | |
| HeLa Cells | Proliferation | U-46619 | - | Dose-dependent increase | [2] |
| UMUC3 Cells | ERK Phosphorylation | U-46619 | - | Time-dependent increase | |
| PC-3 & DU145 Cells | Cell Migration | U-46619 | - | Dose-dependent increase | [6] |
EC50: Half-maximal effective concentration. Data for direct comparison of all agonists across all cell lines and assays is not readily available in the current literature.
Signaling Pathways of U-46619
U-46619 activates the TP receptor, leading to the engagement of multiple downstream signaling cascades. The primary pathways include the Gαq/11-mediated activation of Phospholipase C (PLC), leading to intracellular calcium mobilization and Protein Kinase C (PKC) activation, and the Gα12/13-mediated activation of the Rho/Rho-kinase pathway, which is crucial for cytoskeletal rearrangements. Additionally, TP receptor activation can stimulate the Ras/Raf/MEK/ERK signaling cascade, impacting cell proliferation, survival, and migration.[7]
Caption: U-46619 Signaling Pathways
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Platelet Aggregation Assay
This protocol describes the use of U-46619 to induce platelet aggregation in human platelet-rich plasma (PRP), measured by light transmission aggregometry.
Materials:
-
Freshly drawn human blood collected in 3.2% sodium citrate.
-
U-46619 stock solution (e.g., 1 mM in DMSO).
-
Phosphate-buffered saline (PBS).
-
Light transmission aggregometer.
Procedure:
-
PRP Preparation: Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP). Collect the upper PRP layer. Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP) for use as a blank.
-
U-46619 Dilution: Prepare serial dilutions of the U-46619 stock solution in PBS to achieve the desired final concentrations.
-
Aggregation Measurement:
-
Adjust the platelet count in the PRP if necessary.
-
Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.
-
Place the cuvette in the aggregometer at 37°C and allow it to equilibrate.
-
Set the baseline (0% aggregation) with PRP and 100% aggregation with PPP.
-
Add 50 µL of the U-46619 working solution to the PRP to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: The aggregation is quantified as the maximum percentage change in light transmission. Determine the EC50 value from the concentration-response curve.
Intracellular Calcium Mobilization Assay
This protocol outlines the measurement of U-46619-induced intracellular calcium mobilization in a cell line expressing the TP receptor (e.g., HEK293 or HeLa cells) using a fluorescent calcium indicator.
Materials:
-
HEK293 or HeLa cells cultured in appropriate medium.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS).
-
U-46619 stock solution.
-
Fluorometric plate reader with an injection system.
Procedure:
-
Cell Seeding: Seed cells in a 96-well black-wall, clear-bottom plate and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator in HBSS.
-
Remove the culture medium and wash the cells once with HBSS.
-
Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
-
Calcium Measurement:
-
Prepare serial dilutions of U-46619 in HBSS.
-
Place the plate in the fluorometric plate reader and establish a stable baseline fluorescence.
-
Program the instrument to inject the U-46619 dilutions into the wells and record the fluorescence change over time.
-
-
Data Analysis: The increase in intracellular calcium is measured as the change in fluorescence intensity. Calculate the EC50 value from the dose-response curve.
Western Blot Analysis of ERK Phosphorylation
This protocol describes the detection of changes in ERK1/2 phosphorylation in response to U-46619 treatment in cultured cells.
Materials:
-
Cultured cells (e.g., HEK293, UMUC3).
-
U-46619 stock solution.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours before treatment.
-
Treat cells with various concentrations of U-46619 for a specified time (e.g., 5-30 minutes).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
Quantify band intensities using densitometry software. The level of ERK phosphorylation is expressed as the ratio of phospho-ERK to total ERK.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the effects of U-46619 on a specific cellular response.
Caption: General Experimental Workflow
References
- 1. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 2. Thromboxane A2 analogue U 46619 enhances tumour cell proliferation in HeLa cells via specific receptors which are apparently distinct from TXA2 receptors on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. U 46619 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 5. Effects of the thromboxane receptor agonist U46619 and endothelin-1 on large and small airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role and Regulation of Thromboxane A2 Signaling in Cancer-Trojan Horses and Misdirection - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Thromboxane Receptor Activation: A Comparative Guide to U-46619 and Its Specific Antagonists
For researchers, scientists, and drug development professionals, understanding the critical role of thromboxane A2 (TXA2) receptors, officially known as TP receptors, is paramount in various physiological and pathological processes. The stable TXA2 mimetic, U-46619, serves as a powerful tool to elucidate these roles. This guide provides a comprehensive comparison of experimental approaches using U-46619 and its specific antagonists to definitively confirm the involvement of TP receptors.
U-46619 is a potent and selective agonist for TP receptors, mimicking the effects of the endogenous but highly unstable TXA2.[1][2] Its stability makes it an invaluable asset for in vitro and in vivo studies.[1][3] TP receptors, existing as two main isoforms, TPα and TPβ, are G-protein coupled receptors that, upon activation, trigger a cascade of intracellular signaling events.[3][4][5] The primary signaling pathways involve the activation of Gq, leading to phospholipase C (PLC) stimulation and a subsequent increase in intracellular calcium, and the activation of G13, which stimulates the Rho signaling pathway.[3][4] These pathways are central to a wide array of cellular responses, including platelet aggregation, smooth muscle contraction, and cell proliferation.[1][5][6]
To rigorously establish that the observed effects of U-46619 are indeed mediated by TP receptors, the use of specific antagonists is essential. These antagonists competitively block the binding of U-46619 to the TP receptor, thereby inhibiting its downstream effects. This guide will delve into the experimental data, protocols, and signaling pathways involved in confirming the role of TP receptors using this agonist-antagonist approach.
Comparative Efficacy of TP Receptor Antagonists
The following table summarizes the inhibitory concentrations (IC50) and binding affinities of various specific TP receptor antagonists against U-46619-induced responses in different experimental systems. This data is crucial for selecting the appropriate antagonist and concentration for your research.
| Antagonist | Experimental System | Measured Response | Agonist | IC50 / pKB / Ki | Reference |
| SQ29548 | Rat Hippocampal Slices | Noradrenaline Release | U-46619 (50 µM) | Abolished inhibition at 10 µM | [7] |
| Human Umbilical Vein | Vasoconstriction | U-46619 | pA2 = 8.22 ± 0.11 | [8] | |
| HEK 293 Cells (expressing TPα/TPβ) | ERK Activation | U-46619 | Inhibited activation | [8] | |
| GR32191b | Rat Mesenteric Arteries | Vasoconstriction | U-46619 | pKB = 8.45 ± 0.06 | [9] |
| BM 13177 | HeLa Cells | Cell Proliferation | U-46619 | Dose-dependent suppression | [6] |
| Pinane TXA2 (PTXA2) | Bladder Cancer Cells | PTN mRNA Levels | U-46619 | Down-regulated levels | [10] |
| Ifetroban | Human Platelets | Platelet Aggregation | U-46619 | Not specified, but used in clinical trials | [11] |
| Compound 21 (C21) | Human Platelets | Platelet Aggregation | U-46619 | Inhibited aggregation | [12] |
| Human TP-receptors (β-arrestin assay) | β-arrestin recruitment | U-46619 | Ki = 3.74 µM | [12] |
Key Experimental Protocols
Detailed methodologies are critical for the reproducibility of scientific findings. Below are protocols for common assays used to investigate TP receptor function with U-46619 and its antagonists.
Platelet Aggregation Assay
This assay is a fundamental method to assess the pro-aggregatory effects of TP receptor activation.
Objective: To measure the ability of U-46619 to induce platelet aggregation and the inhibitory effect of a specific TP receptor antagonist.
Methodology:
-
Blood Collection: Draw whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. The supernatant is the PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP, which is used as a blank.
-
Assay Procedure:
-
Pre-warm PRP aliquots to 37°C.
-
Place a cuvette with PRP and a stir bar into a light aggregometer and establish a baseline reading.
-
To test the antagonist, pre-incubate the PRP with the desired concentration of the TP receptor antagonist (e.g., SQ29548) for a specified time.
-
Add U-46619 to induce aggregation. A typical concentration range to establish a dose-response curve is 10 nM to 10 µM.[3]
-
Record the change in light transmission, which corresponds to the degree of platelet aggregation.
-
-
Data Analysis: The percentage of aggregation is calculated relative to the light transmission of PPP. Compare the aggregation response in the presence and absence of the antagonist to determine its inhibitory effect.
Vascular Smooth Muscle Contraction Assay
This ex vivo assay is used to study the vasoconstrictor effects of TP receptor activation.
Objective: To measure the contractile response of isolated blood vessels to U-46619 and its inhibition by a TP receptor antagonist.
Methodology:
-
Tissue Preparation: Isolate arterial rings (e.g., rat aorta or mesenteric artery) and mount them in an organ bath or wire myograph containing a physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O2 / 5% CO2 at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes.
-
Viability Test: Contract the vessels with a high potassium solution (e.g., 60 mM KCl) to ensure tissue viability.
-
Assay Procedure:
-
After washing out the KCl and returning to baseline, pre-incubate the arterial rings with the TP receptor antagonist (e.g., GR32191b) for a defined period.
-
Add U-46619 in a cumulative manner to construct a concentration-response curve (e.g., from 1 nM to 10 µM).
-
Record the isometric tension generated by the arterial rings.
-
-
Data Analysis: Normalize the contractile responses to the maximum contraction induced by KCl. Compare the concentration-response curves of U-46619 in the presence and absence of the antagonist to determine the antagonist's potency (e.g., by calculating the pA2 or pKB value).[9]
Visualizing the Molecular Mechanisms
To better understand the processes described, the following diagrams illustrate the key signaling pathways and experimental logic.
Caption: TP Receptor Signaling Pathways activated by U-46619.
Caption: Experimental Workflow for Confirming TP Receptor Role.
Caption: Logical Relationship of Agonist, Receptor, and Antagonist.
By employing the stable TP receptor agonist U-46619 in conjunction with a specific antagonist, researchers can confidently confirm the involvement of TP receptors in their experimental models. The data and protocols presented in this guide offer a solid foundation for designing and executing robust experiments in the field of prostanoid research and drug development.
References
- 1. U46619 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 5. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thromboxane A2 analogue U 46619 enhances tumour cell proliferation in HeLa cells via specific receptors which are apparently distinct from TXA2 receptors on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. U-46619, a selective thromboxane A2 mimetic, inhibits the release of endogenous noradrenaline from the rat hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. karger.com [karger.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Trial of thromboxane receptor inhibition with ifetroban: TP receptors regulate eicosanoid homeostasis in aspirin-exacerbated respiratory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
U-46619 as a Positive Control in Platelet Aggregation Inhibitor Screening: A Comparative Guide
In the quest for novel antiplatelet therapies, the robust and reliable screening of potential inhibitor compounds is paramount. A critical component of a successful screening assay is the use of a consistent and potent positive control to induce platelet aggregation. This guide provides a comprehensive comparison of U-46619 with other commonly used platelet agonists—Adenosine Diphosphate (ADP), collagen, and thrombin—for its application as a positive control in platelet aggregation inhibitor screening.
Introduction to U-46619
U-46619 is a synthetic and stable analog of the potent, naturally occurring pro-aggregatory agent, prostaglandin H2 (PGH2).[1] It functions as a selective and potent thromboxane A2 (TP) receptor agonist.[1][2] The high stability of U-46619, in contrast to the extremely short half-life of thromboxane A2, makes it a reliable and reproducible tool for in vitro platelet aggregation studies.[3] Its primary mechanism of action involves binding to TP receptors on the platelet surface, initiating a signaling cascade that leads to platelet activation, shape change, and aggregation.[2]
Comparison of U-46619 with Alternative Positive Controls
The selection of an appropriate positive control is contingent on the specific goals of the screening assay. Below is a comparative analysis of U-46619 against other standard platelet agonists.
| Agonist | Mechanism of Action | Advantages as a Positive Control | Disadvantages as a Positive Control |
| U-46619 | Thromboxane A2 (TP) receptor agonist.[1][2] | - High Stability & Reproducibility: As a synthetic analog, it offers high lot-to-lot consistency.[1][3] - Potency: Induces robust and consistent platelet aggregation at nanomolar to low micromolar concentrations. - Specific Pathway Activation: Primarily activates the thromboxane pathway, allowing for the targeted screening of inhibitors of this pathway.[2][4] | - Pathway Specificity: May not identify inhibitors that act on other aggregation pathways. - Potential for Desensitization: Prolonged exposure can lead to receptor desensitization. |
| ADP | Binds to P2Y1 and P2Y12 receptors on platelets. | - Physiologically Relevant: Plays a crucial role in in vivo thrombus formation. - Well-Characterized Pathway: The signaling cascade is well understood, aiding in the interpretation of results. | - Inter-individual Variability: Platelet response to ADP can vary significantly between donors. - Reversibility: Can induce reversible aggregation at lower concentrations, potentially complicating data analysis. |
| Collagen | Interacts with platelet glycoprotein VI (GPVI) and integrin α2β1 receptors.[5][6] | - Mimics Physiological Initiation: Simulates platelet adhesion and activation at the site of vascular injury.[7] | - Variability: Preparations can have batch-to-batch variability, affecting reproducibility.[8] - Complex Mechanism: Involves multiple receptors and signaling pathways, which can complicate the interpretation of inhibitor effects.[7][9] |
| Thrombin | Cleaves and activates Protease-Activated Receptors (PARs) 1 and 4 on platelets. | - Potent Agonist: One of the most potent activators of platelets, inducing strong and irreversible aggregation.[10] | - Enzymatic Instability: As an enzyme, it can lose activity over time, affecting reproducibility. - Complex Interactions: Interacts with multiple receptors and can be influenced by other components in the assay. |
Quantitative Comparison of Agonist Potency
The half-maximal effective concentration (EC50) is a measure of the potency of an agonist in inducing a response. The following table summarizes the typical EC50 values for each agonist in inducing human platelet aggregation. These values can vary depending on the experimental conditions.
| Agonist | Typical EC50 for Platelet Aggregation |
| U-46619 | 35 nM |
| ADP | ~1-10 µM |
| Collagen | 0.33 - 0.91 µg/mL[5] |
| Thrombin | ~0.5-5 nM |
Experimental Protocols
General Protocol for Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the general steps for measuring platelet aggregation. Specific concentrations of agonists and inhibitors should be optimized for each experimental setup.
1. Blood Collection and Platelet-Rich Plasma (PRP) Preparation:
-
Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.
-
Carefully transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.
2. Assay Procedure:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a known volume of PRP to a cuvette with a magnetic stir bar and place it in the aggregometer.
-
To screen for inhibitors, add the test compound to the PRP and incubate for a predetermined time.
-
Add the chosen agonist (e.g., U-46619) to initiate aggregation.
-
Record the change in light transmission over time, typically for 5-10 minutes.
3. Data Analysis:
-
Determine the maximum percentage of aggregation for each sample.
-
For inhibitor screening, calculate the percentage of inhibition relative to the positive control (agonist alone).
Experimental Workflow
Signaling Pathways
Understanding the signaling pathways activated by each agonist is crucial for interpreting inhibitor screening data and identifying the target of novel antiplatelet compounds.
U-46619 (Thromboxane A2 Pathway)
U-46619 binds to the TP receptor, a G-protein coupled receptor (GPCR). This activates Gq and G12/13 proteins, leading to the activation of Phospholipase C (PLC) and RhoA/Rho kinase pathways, respectively. PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate Protein Kinase C (PKC), culminating in platelet aggregation.
ADP (P2Y1 and P2Y12 Pathways)
ADP activates two distinct GPCRs on the platelet surface: P2Y1 and P2Y12. The P2Y1 receptor is coupled to Gq, leading to PLC activation and a transient increase in intracellular calcium, which initiates aggregation. The P2Y12 receptor is coupled to Gi, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Reduced cAMP levels relieve the inhibition of platelet activation, thus sustaining and amplifying the aggregation response.
Collagen (GPVI and α2β1 Pathways)
Collagen initiates platelet activation through a two-receptor mechanism. Initial adhesion is mediated by the binding of collagen to the GPVI receptor. This triggers a signaling cascade involving Src family kinases (SFKs) and Syk, leading to the activation of PLCγ2. The integrin α2β1 strengthens the adhesion of platelets to collagen.
Thrombin (PAR1 and PAR4 Pathways)
Thrombin is a potent agonist that activates platelets by cleaving the extracellular domain of PAR1 and PAR4. This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating intracellular signaling through Gq and G12/13 proteins, similar to the TP receptor pathway, leading to robust platelet aggregation.
Conclusion
U-46619 serves as an excellent positive control for platelet aggregation inhibitor screening, particularly for assays targeting the thromboxane pathway. Its stability, potency, and reproducibility are significant advantages. However, for a comprehensive screening program designed to identify inhibitors with diverse mechanisms of action, the inclusion of other agonists such as ADP, collagen, and thrombin is recommended. Each agonist offers a unique profile of advantages and disadvantages, and the choice should be guided by the specific objectives of the screening campaign. This comparative guide provides the necessary information for researchers to make an informed decision on the most suitable positive control for their platelet aggregation inhibitor screening assays.
References
- 1. U46619 - Wikipedia [en.wikipedia.org]
- 2. biodatacorp.com [biodatacorp.com]
- 3. U46619 | Hart Biologicals [hartbio.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Collagen-mediated platelet aggregation. Effects of collagen modification involving the protein and carbohydrate moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aggregation of platelets by collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sources of Variability in Platelet Accumulation on Type 1 Fibrillar Collagen in Microfluidic Flow Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collagen-mediated platelet aggregation. Evidence for multivalent interactions of intermediate specificity between collagen and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Platelet function tests: a comparative review - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the species-specific differences in response to U-46619
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of species-specific differences in response to U-46619, a stable thromboxane A₂ (TXA₂) mimetic and potent TP receptor agonist.[1][2][3][4][5] Understanding these variations is critical for the accurate interpretation of preclinical data and its translation to human physiology. This document outlines quantitative differences in vasoconstriction and platelet aggregation, details key experimental protocols, and illustrates the underlying signaling pathways.
Quantitative Data Summary
The potency of U-46619 varies significantly across different species and tissues. The following tables summarize the half-maximal effective concentration (EC₅₀) values for U-46619-induced vasoconstriction and platelet aggregation in various species.
Table 1: EC₅₀ Values for U-46619-Induced Vasoconstriction
| Species | Tissue | EC₅₀ (nM) | Reference |
| Human | Penile Resistance Arteries | 6.2 ± 2.2 | [6] |
| Human | Corpus Cavernosum | 8.3 ± 2.8 | [6] |
| Human | Subcutaneous Resistance Arteries | ~16 | [7][8] |
| Rat | Aorta | ~50 | [6] |
| Rat | Small Mesenteric Arteries | ~10 | [6] |
| Rat | Small Airways | 6.9 | [9] |
| Rat | Large Airways | 66 | [9] |
| Porcine | Coronary Arteries (Control) | 12 ± 0.2 | [10] |
| Porcine | Coronary Arteries (Cultured) | 36 ± 5.7 | [10] |
Table 2: EC₅₀ Values for U-46619-Induced Platelet Responses
| Species | Response | EC₅₀ (µM) | Reference |
| Human | Platelet Aggregation | 0.58 - 1.31 | [11][12][13] |
| Human | Platelet Shape Change | 0.013 - 0.035 | [7][11][12][13] |
| Human | Serotonin Release | 0.536 | [11][13] |
| Human | Fibrinogen Receptor Binding | 0.53 | [11][12][13] |
| Human | Myosin Light Chain Phosphorylation | 0.057 | [11][12][13] |
| Rabbit | Platelet Aggregation | 0.58 | [7] |
Signaling Pathways
U-46619 mediates its effects through the thromboxane A₂ (TP) receptor, a G-protein coupled receptor (GPCR). A key species-specific difference is the existence of two TP receptor isoforms in humans, TPα and TPβ, arising from alternative splicing, whereas rodents only express the TPα isoform. These isoforms can differ in their signaling properties.
The primary signaling cascades initiated by TP receptor activation are through Gαq and Gα₁₂/₁₃ proteins.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Vasoconstriction Assay (Wire Myography)
This ex vivo assay assesses the contractile effect of U-46619 on isolated blood vessels.
Materials:
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Isolated tissue organ bath system with force transducers
-
U-46619 stock solution
-
Animal model (e.g., rat, rabbit, pig)
Procedure:
-
Tissue Preparation: Euthanize the animal according to approved institutional guidelines. Carefully dissect the desired artery (e.g., thoracic aorta, mesenteric artery) and place it in ice-cold Krebs-Henseleit solution. Clean the artery of adhering connective and adipose tissue and cut it into rings of 2-4 mm in length.[6]
-
Mounting: Suspend each arterial ring between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.[6]
-
Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 grams for rat aorta). Wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes during equilibration.[6]
-
Viability Test: Contract the vessels with a high-potassium solution (e.g., 60 mM KCl) to ensure viability. Wash the vessels and allow them to return to baseline tension.[7]
-
Concentration-Response Curve: Add U-46619 to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 10 µM). Allow the contractile response to stabilize at each concentration before adding the next.[7]
-
Data Analysis: Continuously record the isometric tension. Normalize the contraction data to the maximum response induced by KCl and plot the concentration-response curve to determine the EC₅₀ and maximum effect (Emax).[7]
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of U-46619 to induce platelet aggregation in vitro.
Materials:
-
Human or animal whole blood
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Light transmission aggregometer
-
U-46619 stock solution
Procedure:
-
Platelet-Rich Plasma (PRP) Preparation: Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.[7][11]
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP, which serves as a blank.[7][11]
-
Platelet Aggregation Measurement:
-
Data Analysis: The aggregation is quantified as the maximum percentage change in light transmission. Determine the EC₅₀ from the resulting concentration-response curve.[7]
Intracellular Calcium Mobilization Assay
This protocol measures U-46619-induced intracellular calcium mobilization in a cell line expressing the TP receptor.
Materials:
-
HEK293 cells stably expressing the TP receptor
-
Cell culture medium
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorometric plate reader with an automated injection system
Procedure:
-
Cell Seeding: Seed cells in a clear flat-bottom black 96-well culture plate and grow to 80-90% confluency.[14]
-
Dye Loading:
-
Measurement of Calcium Response:
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration.
This guide highlights the crucial species-specific differences in response to U-46619. These variations in receptor isoforms, signaling pathways, and potency underscore the importance of selecting appropriate animal models and carefully interpreting preclinical data in the context of drug development.
References
- 1. U46619 | Hart Biologicals [hartbio.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. biodatacorp.com [biodatacorp.com]
- 4. U 46619 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reprocell.com [reprocell.com]
- 9. Effects of the thromboxane receptor agonist U46619 and endothelin-1 on large and small airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Pro-Thrombotic Effects of U-46619
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo pro-thrombotic effects of U-46619, a stable thromboxane A2 (TXA2) mimetic, with other commonly used pro-thrombotic agents. U-46619 is a valuable tool for inducing thrombosis in experimental models, facilitating the study of thrombotic diseases and the development of novel antithrombotic therapies. This document presents quantitative data from in vivo studies, detailed experimental protocols, and an overview of the key signaling pathways involved.
Performance Comparison of Pro-Thrombotic Agents
Validating the efficacy of potential antithrombotic drugs requires robust and reproducible in vivo models of thrombosis. U-46619 is frequently employed to induce thrombosis due to its stability and potent agonistic activity at the thromboxane A2 receptor (TP receptor). Its effects are often compared to other agents that induce thrombosis through different mechanisms, such as collagen and epinephrine, which trigger platelet activation and aggregation through glycoprotein VI and adrenergic receptors, respectively.
While direct head-to-head in vivo comparisons of mortality rates and thrombus formation between U-46619 and other agents in the same study are not extensively documented in publicly available literature, we can infer comparative efficacy from studies using established models.
Table 1: Quantitative Comparison of In Vivo Pro-Thrombotic Effects
| Pro-Thrombotic Agent | Animal Model | Key Parameters Measured | Results | Reference |
| U-46619 | Mouse | Mortality | Intravenous injection produced dose-dependent mortality. | [1] |
| Collagen & Epinephrine | Mouse | Mortality | Intravenous injection of collagen (0.8 mg/kg) and epinephrine (60 µg/kg) resulted in 100% mortality within 5 minutes in wild-type mice. | [2] |
| ADP | Mouse | Platelet Aggregation (ex vivo) | Induces platelet aggregation, often used as a comparator for in vitro and ex vivo studies. In vivo pro-thrombotic effects are typically evaluated in combination with other agonists. | [3] |
Signaling Pathways
U-46619 exerts its pro-thrombotic effects by activating the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway involves the activation of Gq proteins, leading to a cascade of intracellular events that culminate in platelet activation, aggregation, and vasoconstriction.
Caption: U-46619 signaling pathway in platelets.
The binding of U-46619 to the TP receptor activates the Gq alpha subunit, which in turn stimulates phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to platelet shape change, degranulation, and ultimately, aggregation. This pathway also contributes to vasoconstriction in smooth muscle cells.
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility of in vivo thrombosis studies. Below are representative protocols for inducing thrombosis using U-46619 and a common alternative, collagen and epinephrine.
Protocol 1: U-46619-Induced Pulmonary Thromboembolism Model in Mice
This protocol is based on the established method of inducing mortality through intravenous injection of a potent platelet agonist.
Materials:
-
U-46619 (Cayman Chemical or equivalent)
-
Sterile saline solution (0.9% NaCl)
-
Male or female mice (e.g., C57BL/6, 8-12 weeks old)
-
Insulin syringes with 29-gauge needles
-
Animal scale
Procedure:
-
Preparation of U-46619 Solution: Prepare a stock solution of U-46619 in an appropriate solvent (e.g., ethanol) and then dilute to the desired final concentration with sterile saline. The final concentration should be prepared fresh on the day of the experiment.
-
Animal Preparation: Acclimatize mice to the laboratory conditions for at least one week before the experiment. Weigh each mouse on the day of the experiment to calculate the precise injection volume.
-
Intravenous Injection: Administer the U-46619 solution via a lateral tail vein injection. The injection volume should be adjusted based on the mouse's body weight (typically 100 µL per 20g of body weight).
-
Observation: Immediately after injection, observe the mice continuously for signs of respiratory distress, seizure-like activity, and mortality. Record the time to death for each animal. A typical observation period is 30 minutes.
-
Data Analysis: Calculate the mortality rate for each dose of U-46619. Dose-response curves can be generated to determine the LD50 (the dose that is lethal to 50% of the animals).
References
- 1. Thromboxane agonism and antagonism in a mouse sudden death model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of U-46619 Serinol Amide: A Procedural Guide
Absence of a standardized disposal protocol for the synthetic thromboxane A2 agonist, U-46619 serinol amide, necessitates a risk-based approach guided by general principles of laboratory chemical waste management. Researchers and laboratory personnel must prioritize safety and regulatory compliance by consulting their institution's Environmental Health and Safety (EHS) department before proceeding with any disposal activities.
As a potent, biologically active compound, this compound and any materials contaminated with it should be handled as hazardous chemical waste. The following step-by-step guide provides a framework for the safe management and disposal of this substance.
Step 1: Hazard Identification and Waste Classification
Before beginning any disposal-related activities, it is crucial to classify the waste. Due to its potent biological activity as a thromboxane A2 mimetic, this compound should be presumed hazardous. All waste streams containing this compound, including pure substance, solutions, and contaminated labware, must be categorized as hazardous chemical waste.
Step 2: Segregation and Containment
Proper segregation is critical to prevent accidental exposure and ensure compliant disposal.
-
Solid Waste: Unused or expired this compound, as well as grossly contaminated items such as personal protective equipment (PPE) and absorbent pads, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and sealed hazardous waste container. Avoid mixing this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
Step 3: Consultation and Adherence to Institutional and Local Regulations
Disposal of hazardous waste is strictly regulated. It is mandatory to consult with your institution's EHS department to understand the specific procedures and requirements for your location. These departments can provide guidance on:
-
Proper labeling and containerization.
-
Arranging for the collection and disposal by a licensed hazardous waste management company.
-
Any institutional requirements for waste minimization or in-lab treatment (if applicable and permissible).
Summary of Disposal Considerations
The following table summarizes the key decision points and actions for the proper disposal of this compound.
| Consideration | Procedure |
| Waste Classification | Treat all this compound and contaminated materials as hazardous chemical waste. |
| Solid Waste Handling | Collect in a designated, sealed, and labeled hazardous waste container. |
| Liquid Waste Handling | Collect in a separate, compatible, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless approved by EHS. |
| Contaminated Sharps | Dispose of in a designated, puncture-resistant sharps container. |
| Container Labeling | Clearly label all containers with "Hazardous Waste" and "this compound." |
| Regulatory Compliance | Always consult and adhere to your institution's EHS guidelines and local/national regulations. |
| Final Disposal | Arrange for pickup and disposal by a licensed professional hazardous waste management service through your EHS department. |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the critical checkpoints of hazard identification, proper segregation, and consultation with safety officials.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
